Mal-PEG5-CH2COOH
Description
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Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO9/c18-14-1-2-15(19)17(14)3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-16(20)21/h1-2H,3-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUOPHJDTQFOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the structure of Mal-PEG5-CH2COOH
An In-depth Technical Guide to the Structure, Properties, and Applications of Mal-PEG5-CH2COOH
Introduction
In the landscape of modern biopharmaceutical development, the precise and stable linkage of molecules is paramount. Heterobifunctional crosslinkers are the molecular architects that enable the construction of complex therapeutic and diagnostic agents. Among these, This compound has emerged as a particularly valuable tool for researchers and drug developers. This molecule is a discrete polyethylene glycol (dPEG®) linker, meticulously designed with three distinct functional components: a thiol-reactive maleimide group, a hydrophilic pentaethylene glycol (PEG5) spacer, and an amine-reactive carboxylic acid (often presented as its acetic acid derivative, -CH2COOH) terminus.
This guide provides a comprehensive technical overview of the molecular structure, core reactivity, and field-proven applications of this compound. It is intended to serve as a foundational resource for scientists engaged in bioconjugation, targeted drug delivery, protein modification, and the development of advanced diagnostics. By understanding the causality behind its design and function, researchers can fully leverage its potential to build more effective and stable bioconjugates.
Part 1: Molecular Architecture and Physicochemical Properties
The efficacy of this compound as a crosslinker is a direct result of its tripartite structure, where each component serves a distinct and critical purpose.
Detailed Structural Elucidation
The molecule is comprised of a maleimide headgroup, a flexible PEG5 chain, and a carboxylic acid tail. This linear, heterobifunctional design allows for the sequential and specific conjugation of two different molecules.[1][2]
-
The Maleimide Group : This five-membered heterocyclic ring contains a reactive carbon-carbon double bond. It serves as a highly specific "warhead" for reacting with sulfhydryl (thiol, -SH) groups, which are most commonly found in the cysteine residues of proteins and peptides.[3] This reaction proceeds via a Michael addition mechanism under mild, physiological conditions.[3][4]
-
The PEG5 Linker : The central component is a chain of five repeating ethylene oxide units. Polyethylene glycol is renowned in the biomedical field for its excellent biocompatibility, non-immunogenicity, and high water solubility.[5][6][7] This flexible spacer not only enhances the aqueous solubility of the entire conjugate but also prevents steric hindrance between the conjugated molecules and can improve the pharmacokinetic profile of therapeutic proteins by increasing their hydrodynamic volume.[5][8]
-
The Carboxylic Acid Terminus : The -CH2COOH group provides the second site for conjugation. This acid functionality is not inherently reactive but can be readily activated to form a stable amide bond with primary amines (-NH2), such as those on the side chains of lysine residues in proteins or on small molecule drugs.[9][10][11]
Caption: Chemical Structure of this compound.
Physicochemical Properties
A clear understanding of the molecule's physical and chemical properties is essential for its proper handling, storage, and use in experimental protocols.
| Property | Value | Source(s) |
| Chemical Name | 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16,19-pentaoxa-4-azahenicosan-21-oic acid | [11] |
| Synonyms | Maleimide-PEG5-Acid; Mal-PEG5-COOH | [1][11] |
| Molecular Formula | C17H27NO9 | [11] |
| Molecular Weight | 389.4 g/mol | [11] |
| CAS Number | 1286755-26-7 | [11][12] |
| Appearance | White to off-white solid or viscous liquid | [13] |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, Chloroform, Methylene Chloride (DCM) | [14] |
| Storage | Store at -20°C or lower, desiccated. Avoid repeated freeze-thaw cycles. Protect from light. | [1][13] |
Part 2: Core Reactivity and Mechanism of Action
The heterobifunctional nature of this compound allows for a two-stage conjugation strategy, providing control over the construction of complex biomolecules.
Thiol-Maleimide Conjugation (Michael Addition)
The reaction between a maleimide and a thiol is a cornerstone of bioconjugation due to its high selectivity and efficiency under physiological conditions.[3]
Mechanism: The reaction is a Michael addition, where the nucleophilic sulfur atom of a thiol group attacks one of the activated carbons of the maleimide double bond. This forms a stable, covalent thioether linkage.[3][15]
Causality of Reaction Conditions: The selectivity of this reaction is highly pH-dependent. The optimal pH range is 6.5 to 7.5 .[13][16] In this range, the thiol group (-SH) is sufficiently deprotonated to its reactive thiolate form (-S⁻), while primary amines (like lysine side chains) remain largely protonated (-NH3⁺) and thus non-nucleophilic. At pH values above 7.5, the reactivity of amines towards the maleimide group increases, which can lead to undesirable side reactions and a loss of specificity.[16] While the resulting thiosuccinimide linkage is generally stable, it can be susceptible to a retro-Michael reaction, especially if an adjacent amine group can catalyze hydrolysis of the ring, a factor to consider in the design of highly stable conjugates for in-vivo applications.[4][15][17]
Caption: Thiol-Maleimide Michael Addition Reaction.
Carboxylic Acid-Amine Conjugation (Amide Bond Formation)
The carboxylic acid terminus requires chemical activation to react with primary amines. The most common and reliable method utilizes carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).
Mechanism: This is a two-step process:
-
Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is added. The NHS rapidly reacts with the intermediate to form a more stable NHS ester.[18]
-
Conjugation: This semi-stable NHS ester readily reacts with a primary amine (-NH2) on the target molecule, displacing the NHS group to form a highly stable amide bond.[18]
This two-step approach is crucial because it converts a relatively unreactive group into a highly efficient amine-reactive linker, allowing for controlled conjugation.
Sources
- 1. Mal-PEG-COOH, Mal-PEG-AA - Biopharma PEG [biochempeg.com]
- 2. MAL-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 9. medkoo.com [medkoo.com]
- 10. m-PEG5-CH2COOH, 16024-66-1 | BroadPharm [broadpharm.com]
- 11. Mal-PEG5-acid, 1286755-26-7 | BroadPharm [broadpharm.com]
- 12. This compound | 1286755-05-2 [chemicalbook.com]
- 13. Maleimide PEG Acid, MAL-PEG-COOH [nanocs.net]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Molecular Swiss Army Knife of Bioconjugation
An In-Depth Technical Guide on the Core Mechanism of Action of Mal-PEG5-CH2COOH
In the landscape of modern drug development and diagnostics, the precise, stable, and functional linkage of disparate molecules—such as antibodies to cytotoxic drugs, or imaging agents to targeting proteins—is paramount. Heterobifunctional linkers are the linchpins of these complex constructs. Among them, Maleimide-PEG5-Carboxylic Acid (this compound) stands out as a particularly versatile and powerful tool.
This technical guide, written from the perspective of a Senior Application Scientist, deconstructs the this compound linker into its three core functional components. We will explore the distinct mechanism of action of each part, delve into the causality behind established protocols, and provide the field-proven insights necessary to leverage this linker to its full potential. This is not merely a set of instructions, but a foundational guide to understanding why specific experimental choices lead to successful, reproducible, and stable bioconjugates.
Part 1: The Maleimide Terminus — Precision Engineering for Thiol-Specific Conjugation
The maleimide group is an electrophilic compound renowned for its high reactivity and selectivity towards sulfhydryl (thiol) groups, particularly the side chains of cysteine residues in proteins, at a specific pH range.[1][2] This specificity is the cornerstone of its utility, allowing for site-directed modification of biomolecules.
Mechanism of Action: The Michael Addition
The core reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's electron-deficient double bond.[3] This forms a stable, covalent thioether bond, securely linking the PEG chain to the target molecule.[4] The reaction is highly efficient under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.[5]
Causality in Protocol Design: Achieving Specificity and Stability
A successful maleimide conjugation protocol is a system of controlled variables designed to favor the desired reaction while minimizing side reactions.
-
pH Control (6.5-7.5): This is the most critical parameter. At this pH, the thiol group (-SH) is sufficiently deprotonated to its reactive thiolate form (-S⁻), while primary amines (like lysine residues) remain largely protonated and thus non-nucleophilic.[6] This ensures the reaction is highly chemoselective for thiols.[6] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid, and competitive reaction with amines begins to occur.[5][7]
-
Reduction of Disulfides: Cysteine residues in proteins often exist as oxidized disulfide bridges, which are unreactive with maleimides.[1][2] Therefore, a pre-conjugation reduction step is essential. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is efficient, odorless, and does not contain thiols itself, unlike Dithiothreitol (DTT), which would compete in the subsequent maleimide reaction.
-
Exclusion of Oxygen: Thiols are susceptible to re-oxidation into disulfide bonds, especially in the presence of oxygen.[2] Degassing buffers by sonication, vacuum, or sparging with an inert gas like argon or nitrogen is a critical step to maintain a reactive population of free thiols.[1][8]
Experimental Protocol: Conjugation of this compound to a Protein
-
Protein Preparation: Dissolve the thiol-containing protein (e.g., an antibody fragment) in a degassed conjugation buffer (e.g., PBS, 100 mM HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[2]
-
Disulfide Reduction: Add a 10-100 fold molar excess of TCEP to the protein solution.[9] Flush the vial with inert gas (argon or nitrogen), cap, and incubate at room temperature for 20-60 minutes.[1]
-
Linker Preparation: Immediately before use, dissolve this compound in an anhydrous solvent like DMSO or DMF to create a 10 mM stock solution.[9]
-
Conjugation Reaction: Add the this compound stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of the linker.[8][9] The exact ratio should be optimized for each specific protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8][9]
-
Purification: Remove excess, unreacted linker and byproducts using gel filtration (desalting column), dialysis, or HPLC to obtain the purified conjugate.[1][4]
Understanding Conjugate Stability and Potential Side Reactions
While the thioether bond is generally stable, its succinimide ring can be a point of vulnerability.
| Side Reaction | Description | Influencing Factors | Mitigation Strategy |
| Retro-Michael Reaction | The reversal of the Michael addition, leading to cleavage of the linker. This is exacerbated by exchange with other thiols (e.g., glutathione in vivo).[10][11] | Presence of other thiols, physiological conditions. | Hydrolysis of the succinimide ring (see below) can stabilize the conjugate.[11][12] |
| Maleimide Hydrolysis | The maleimide ring is opened by hydroxide ions to form a non-reactive maleamic acid derivative.[13][14][15] | pH > 7.5, elevated temperatures.[7] | Maintain reaction pH between 6.5 and 7.5. Prepare maleimide solutions fresh. |
| Thiazine Rearrangement | When conjugating to an N-terminal cysteine, the adjacent amine can attack the succinimide ring, causing a rearrangement to a thiazine structure.[3][10][16] | Basic pH promotes the rearrangement.[3][16] | Perform conjugation at a lower pH (e.g., 6.5) to keep the N-terminal amine protonated. |
Part 2: The PEG5 Spacer — A Master Regulator of Physicochemical Properties
The discrete five-unit polyethylene glycol (PEG) chain is not merely a spacer; it is a functional component that profoundly alters the properties of the molecule it modifies.[17][18] This process, known as PEGylation, is a cornerstone of modern drug delivery.[19]
Mechanism of Action: Hydrodynamic Shielding and Solubilization
The PEG chain is highly hydrophilic and flexible, effectively creating a "hydrodynamic shell" around the conjugated molecule.[18][20] This has several critical consequences:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs or proteins in aqueous solutions.[20][21]
-
Reduced Immunogenicity: The PEG shell can mask immunogenic epitopes on a protein's surface, reducing the likelihood of an immune response.[19][22]
-
Enhanced Stability: The shell provides steric hindrance, protecting the conjugated molecule from proteolytic degradation by enzymes.[][24]
-
Improved Pharmacokinetics (PK): By increasing the overall hydrodynamic size of the conjugate, PEGylation reduces renal clearance, leading to a longer circulation half-life in the body.[19][22][] This allows for less frequent dosing.
Data Presentation: The Impact of PEGylation on Pharmacokinetics
The following table summarizes the typical qualitative and quantitative effects of PEGylation on key pharmacokinetic parameters.
| Parameter | Effect of PEGylation | Typical Quantitative Change | Rationale |
| Circulation Half-life (t½) | Increase | 2- to 100-fold increase | Reduced renal clearance due to increased hydrodynamic size.[19][] |
| Immunogenicity | Decrease | Variable | Steric masking of antigenic epitopes on the protein surface.[22] |
| Solubility | Increase | Variable | The hydrophilic PEG chain improves solubility in aqueous media.[21][25] |
| Proteolytic Degradation | Decrease | Variable | Steric hindrance prevents enzymes from accessing cleavage sites.[24] |
| Renal Clearance | Decrease | Significant Decrease | The increased size of the conjugate prevents it from being easily filtered by the kidneys.[22] |
Part 3: The Carboxylic Acid Terminus — Versatile Coupling via Amine Chemistry
The terminal carboxylic acid (-COOH) provides the second reactive handle of the linker. While less reactive on its own, it can be readily "activated" to form a stable amide bond with primary amines, which are abundant on biomolecules (e.g., the side chains of lysine residues and the N-terminus of proteins).[26][27]
Mechanism of Action: Two-Step Carbodiimide Activation
The most common and robust method for activating the carboxylic acid is using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with N-hydroxysuccinimide (NHS) .[28][29]
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[28] This intermediate is prone to hydrolysis, which would regenerate the carboxylic acid and lower the reaction efficiency.
-
Stabilization: NHS is added to immediately react with the O-acylisourea intermediate, forming a more stable, semi-stable NHS ester.[28][30] This NHS ester is significantly less susceptible to hydrolysis than the O-acylisourea intermediate but is highly reactive towards primary amines.
-
Coupling: The primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[29]
Experimental Protocol: EDC/NHS Activation and Amine Coupling
This protocol assumes the this compound has already been conjugated to a biomolecule ("Molecule A") via its maleimide group.
-
Reagent Preparation: Prepare fresh stock solutions. Dissolve the Mal-PEG5-MoleculeA conjugate in an appropriate buffer (e.g., MES or PBS, pH 6.0 for activation). Dissolve EDC and NHS in the same buffer or anhydrous DMSO.
-
Activation of Carboxylic Acid: Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS relative to the Mal-PEG5-MoleculeA conjugate.[31]
-
Activation Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Coupling Reaction: Add the amine-containing "Molecule B" to the activated conjugate solution. Adjust the pH of the reaction mixture to 7.2-8.5 to facilitate the nucleophilic attack by the primary amine.[29]
-
Coupling Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional but Recommended): Add a quenching reagent like Tris or hydroxylamine to a final concentration of 10-50 mM to consume any unreacted NHS esters.[31]
-
Purification: Purify the final conjugate (Molecule A-PEG5-Molecule B) using an appropriate method such as size exclusion chromatography or ion-exchange chromatography to remove byproducts and unreacted components.
Part 4: Integrated Workflow — A Sequential, Orthogonal Conjugation Strategy
The true power of this compound lies in its heterobifunctional nature, which allows for controlled, sequential conjugations. The disparate reactivity and optimal pH conditions for the maleimide and carboxylic acid groups enable an orthogonal strategy, ensuring that the correct ends of the linker react with their intended targets.
Conclusion
This compound is more than a simple linker; it is a sophisticated chemical tool that offers researchers precise control over the assembly of complex biomolecular architectures. Its mechanism of action is a trilogy of distinct but complementary chemical principles: the highly selective Michael addition for thiol conjugation, the pharmacokinetic and physicochemical modulation by the PEG spacer, and the robust, activatable chemistry of the carboxylic acid for amine coupling. A thorough understanding of the causality behind the reaction conditions—particularly the critical role of pH in dictating reactivity and stability—is the key to transforming this molecule from a catalog reagent into a reliable enabler of next-generation therapeutics and diagnostics.
References
- Vertex AI Search. Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
- PubMed. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure.
- Bioconjugate Chemistry. Long-Term Stabilization of Maleimide–Thiol Conjugates.
- PubMed. Kinetics and mechanism of the alkaline hydrolysis of maleimide.
- PurePEG. Top 5 Applications of PEGylated Linkers in Bioconjugation.
- Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- PubMed. Long-term stabilization of maleimide-thiol conjugates.
- AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
- Lumiprobe. Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
- ResearchGate. (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- BOC Sciences. Pharmacokinetics and Bioanalysis of PEGylated Drugs.
- PubMed. The impact of PEGylation on biological therapies.
- ChemPep. Overview of PEG Linkers.
- Semantic Scholar. Long-term stabilization of maleimide-thiol conjugates.
- Alfa Chemistry. Guidelines for Protein/Antibody Labeling with Maleimide Dyes.
- Creative Biolabs. What are PEG Linkers?.
- PubMed. Pegylation: a novel process for modifying pharmacokinetics.
- Taylor & Francis Online. Pharmacokinetic Consequences of Pegylation.
- Creative PEGWorks. The pharmacology of PEGylation: Balancing PD with PK to generate novel therapeutics.
- Bio-Synthesis. Maleimide labeling of thiolated biomolecules.
- Vector Labs. Maleimide Reaction Chemistry.
- Bachem. The Thiol-Maleimide Reaction: A Guide.
- BenchChem. The Core Principles of m-PEG5-CH2COOH Reactivity: An In-depth Technical Guide.
- BenchChem. Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
- Canadian Science Publishing. The hydrolysis of maleimide in alkaline solution.
- BenchChem. An In-Depth Technical Guide to Carboxylic Acid Reactivity in Bioconjugation.
- National Institutes of Health (NIH). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.
- Raines Lab. Catalysis of imido group hydrolysis in a maleimide conjugate.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- BroadPharm. Mal-PEG5-acid, 1286755-26-7.
- Creative Biogene. Carboxyl-Based Conjugation.
- ResearchGate. The hydrolysis of maleimide in alkaline solution | Request PDF.
- BenchChem. An In-depth Technical Guide to the Reactivity of the Maleimide Group with Thiols.
- BroadPharm. m-PEG5-CH2COOH, 16024-66-1.
- N-hydroxysuccinimide active ester.
- ACS Publications. Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation? | Langmuir.
- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
- ResearchGate. Examples of reactions used for conjugation to carboxylic acids. A:....
- Creative Biolabs. Chemical Conjugation.
- BenchChem. The Cornerstone of Bioconjugation: An In-depth Technical Guide to Carboxylic Acid and NHS Ester Functionality.
- National Institutes of Health (NIH). Tunable degradation of maleimide-thiol adducts in reducing environments.
- DSpace. Insights into maleimide-thiol conjugation chemistry.
- CD Bioparticles. mPEG5-CH2COOH.
- Biorbyt. m-PEG5-CH2COOH.
- BenchChem. Application Notes and Protocols for HO-Peg5-CH2cooh in Targeted Drug Delivery.
- Biopharma PEG. Maleimide(Mal) PEG.
- ChemicalBook. This compound | 1286755-05-2.
- CD Bioparticles. MAL-PEG-OH.
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. bachem.com [bachem.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. precisepeg.com [precisepeg.com]
- 18. chempep.com [chempep.com]
- 19. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 21. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 22. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creativepegworks.com [creativepegworks.com]
- 25. purepeg.com [purepeg.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
applications of Mal-PEG5-CH2COOH in bioconjugation
An In-Depth Technical Guide to the Applications of Mal-PEG5-CH2COOH in Bioconjugation
Abstract
This compound is a heterobifunctional linker that has emerged as a pivotal tool in modern bioconjugation, enabling the precise covalent linkage of biomolecules. This guide provides a comprehensive technical overview of its molecular architecture, reaction mechanisms, and core applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and the functionalization of proteins and surfaces. We will dissect the distinct functionalities of the maleimide and carboxylic acid groups, elucidate the critical role of the discrete five-unit polyethylene glycol (PEG) spacer, and provide field-proven, step-by-step protocols for its practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile linker to build well-defined, stable, and effective bioconjugates.
The Molecular Architecture: A Trifecta of Functionality
The efficacy of this compound stems from its three distinct chemical components, each serving a specific and crucial purpose in the bioconjugation workflow. Understanding the chemistry of each moiety is fundamental to designing successful conjugation strategies.
The Maleimide Moiety: The Thiol-Reactive Handle
The maleimide group is the cornerstone of one of the most widely used strategies for site-selective modification of proteins.[1] It reacts with sulfhydryl (thiol, -SH) groups, most commonly found on the side chains of cysteine residues, via a Michael addition mechanism.[2][3] This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5, where the thiol is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2]
However, a critical consideration is the stability of the resulting thiosuccinimide linkage. Under physiological conditions, this bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione or albumin.[4][5] This can lead to premature cleavage of the conjugate and loss of the payload.[4][5] A competing reaction, the hydrolysis of the thiosuccinimide ring, results in a ring-opened, stable succinamic acid derivative that is resistant to this reversal.[4][6][7] Modern strategies often involve intentionally promoting this hydrolysis post-conjugation to "lock" the linkage and ensure long-term in vivo stability.[6][8]
The Carboxylic Acid Terminus: The Amine-Reactive Anchor
The terminal carboxylic acid (-COOH) provides a versatile handle for conjugation to primary amines (-NH₂), which are abundant on biomolecules, particularly on the side chain of lysine residues and at the N-terminus of proteins.[9] This reaction does not proceed spontaneously and requires chemical activation. The most robust and common method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11]
EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[11] The addition of NHS captures this intermediate, converting it into a more stable, amine-reactive NHS ester.[9][10] The NHS ester then efficiently reacts with primary amines between pH 7.2 and 8.5 to form a highly stable and irreversible amide bond, releasing NHS as a byproduct.[9][13]
The PEG5 Spacer: Enhancing Physicochemical Properties
The five-unit, discrete polyethylene glycol (PEG) chain is not merely a spacer but a critical component that imparts significant advantages to the final bioconjugate.[14][15] As a hydrophilic polymer, the PEG linker:
-
Increases Solubility: Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. The PEG chain enhances the overall aqueous solubility of the conjugate, preventing aggregation and improving formulation.[16][17]
-
Reduces Immunogenicity: The flexible PEG chain forms a protective hydrophilic shield around the conjugated molecule, which can mask it from the host's immune system, reducing the risk of an immune response.[15][17]
-
Improves Pharmacokinetics: The increased hydrodynamic size of the PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life in the bloodstream.[17]
-
Provides Spatial Separation: The linker provides physical distance between the two conjugated molecules, which can be crucial for maintaining the biological activity of both components.
The use of a discrete PEG linker with exactly five units (PEG5) ensures the synthesis of a homogeneous product with a precise and defined molecular weight, which is a significant advantage over polydispersed PEG linkers for therapeutic applications.[14]
Core Application: Two-Step Sequential Bioconjugation
The heterobifunctional nature of this compound is ideally suited for a two-step sequential conjugation strategy. This approach provides maximum control and minimizes the formation of unwanted homodimers or polymers. The general workflow involves first reacting one end of the linker with the first molecule, purifying the intermediate, and then reacting the other end of the linker with the second molecule.
Caption: Sequential conjugation workflow using this compound.
This controlled, stepwise process is fundamental to creating well-defined bioconjugates for applications in targeted therapeutics and advanced diagnostics.
Applications in Drug Development and Research
Antibody-Drug Conjugate (ADC) Development
ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[2] this compound is an exemplary linker for this application.[18][19] A typical strategy involves:
-
Drug-Linker Synthesis: The carboxylic acid end of the linker is activated with EDC/NHS and reacted with an amine group on the cytotoxic payload.
-
Antibody Modification: The interchain disulfide bonds of the antibody are partially reduced using a mild reducing agent like TCEP, exposing free cysteine thiol groups.[20]
-
Conjugation: The maleimide group of the drug-linker intermediate is then reacted with the free thiols on the antibody to form the final ADC.[20]
The PEG5 spacer in this context is crucial for improving the solubility and stability of the ADC, which often carries a hydrophobic drug.[]
Surface and Nanoparticle Functionalization
The linker can be used to immobilize proteins, peptides, or other biomolecules onto surfaces for applications in biosensors, diagnostic assays, and drug delivery systems.[16][22] For instance, an amine-functionalized surface (e.g., a nanoparticle or microplate) can be reacted with the NHS-activated linker. After purification, the now maleimide-functionalized surface can specifically capture any thiol-containing protein or peptide from a solution.
Creation of Complex Bioconjugates
The linker's versatility extends to building more complex molecular architectures, such as linking peptides to proteins, creating fluorescent probes, or developing PEGylated therapeutics.[22][23] The robust and well-defined chemistries allow for precise control over the final product's structure and stoichiometry.
Technical Protocols and Methodologies
The following protocols provide a self-validating framework for the use of this compound. Success requires careful attention to buffer composition, pH, and reagent stoichiometry.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein
This protocol describes the first step of the sequential conjugation: linking the carboxylic acid terminus to a protein via its lysine residues.
Materials:
-
This compound
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
Activation/Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0 (e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10-25 mM stock solution of this compound in a water-miscible organic solvent like DMSO. Prepare stock solutions of EDC and Sulfo-NHS in the Reaction Buffer.
-
Protein Preparation: Ensure the protein is in the amine-free Reaction Buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[24]
-
Activation and Conjugation: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio must be determined empirically. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the amount of linker added.[25] c. Incubate the reaction for 60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quenching (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes. This will hydrolyze any remaining NHS esters.
-
Purification: Immediately remove excess, non-reacted linker and byproducts using a desalting column equilibrated with the buffer for the next step (e.g., a thiol-reaction buffer at pH 6.5-7.5).
Caption: Experimental workflow for activating and conjugating this compound to an amine-containing protein.
Protocol 2: Conjugation of Maleimide-Activated Protein to a Thiol-Containing Molecule
This protocol describes the second step: reacting the maleimide-activated protein with a thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug).
Materials:
-
Purified maleimide-activated protein from Protocol 1.
-
Thiol-containing molecule.
-
Conjugation Buffer: 50 mM PBS, 10 mM EDTA, pH 7.0. The buffer should be deoxygenated to prevent thiol oxidation.
-
Desalting column or dialysis equipment for final purification.
Procedure:
-
Molecule Preparation: Dissolve the thiol-containing molecule in the Conjugation Buffer. If the molecule has disulfide bonds, it may need to be reduced first with a reagent like TCEP and purified.
-
Conjugation Reaction: Add the thiol-containing molecule to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol molecule over the protein is a common starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
Purification: Remove excess, non-reacted thiol-containing molecule using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
Characterization: Analyze the final conjugate using methods such as SDS-PAGE (to observe the mass shift), SEC-HPLC (to assess purity and aggregation), and Mass Spectrometry (to confirm the final mass and drug-to-antibody ratio, if applicable).
Quantitative Data and Reaction Parameters
The efficiency of bioconjugation reactions is highly dependent on the chosen parameters. The table below summarizes key data for the chemistries involved with this compound.
| Parameter | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation |
| Reactive Groups | Maleimide and Thiol (-SH) | NHS Ester and Primary Amine (-NH₂) |
| Optimal pH Range | 6.5 - 7.5[1][2] | 7.2 - 8.5[9][13] |
| Bond Formed | Thioether (Thiosuccinimide)[3] | Amide[10] |
| Bond Stability | Reversible (Retro-Michael); Stabilized by hydrolysis[4][6] | Highly Stable / Irreversible[9] |
| Typical Reaction Time | 1 - 2 hours[26] | 30 - 60 minutes[25] |
| Common Buffers | PBS, HEPES (must be degassed) | PBS, Bicarbonate, Borate (must be amine-free)[24] |
Conclusion
This compound stands as a powerful and versatile heterobifunctional linker, providing researchers with a high degree of control over the creation of complex bioconjugates. Its well-defined structure, featuring discrete chemistries at each terminus and a beneficial PEG5 spacer, enables the synthesis of homogeneous products with enhanced physicochemical properties. By understanding the underlying chemical principles of both the maleimide-thiol and NHS ester-amine reactions, and by implementing robust, sequential protocols, professionals in drug development and life sciences can effectively harness this reagent to advance the frontiers of targeted therapeutics, diagnostics, and biomaterials.
References
- A Researcher's Guide to Enhancing Maleimide Conjug
- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
- Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Improving the stability of thiol-maleimide bioconjugates via the form
- The Thiol-Maleimide Reaction: A Guide. (2022). Bachem.
- On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.
- Improving the Stability of Maleimide–Thiol Conjug
- Applic
- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
- Applications of PEG Linkers.
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
- The Role of PEG Linkers in Drug Delivery Systems: An In-depth Technical Guide. Benchchem.
- Mastering Bioconjug
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- m-PEG5-CH2COOH | ADC/PROTAC Linker. MedchemExpress.com.
- N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific.
- Catalysis of imido group hydrolysis in a maleimide conjugate. (2025).
- The Cornerstone of Bioconjugation: An In-depth Technical Guide to Carboxylic Acid and NHS Ester Functionality. Benchchem.
- Maleimide Reaction Chemistry. Vector Labs.
- Antibody-drug Conjugate/ADC Rel
- Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent. BroadPharm.
- Antibody Drug Conjug
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023).
- Propargyl-PEG-Acid vs.
- Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.
- There are many methods for activating a carboxylic acid in prepar... - Pearson. (2024).
- Introduction to Polyethylene Glycol Maleimide (PEG-MAL).
- A Technical Guide to Mal-PEG5-NHS Ester for Antibody-Drug Conjug
- Mal-PEG5-acid, 1286755-26-7. BroadPharm.
- Mal-PEG-COOH. Biopharma PEG.
- Instructions for the use of Mal-(PEG)n-NHS Ester. BroadPharm.
- Top 5 Applications of PEGylated Linkers in Bioconjug
- MAL-PEG-COOH. NSP-Functional Polymers & Copolymers.
- A Technical Guide to Homobifunctional PEG Linkers: Core Principles and Applic
- Protocol for PEG Acid Reagents. (2024). AxisPharm.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 12. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 22. purepeg.com [purepeg.com]
- 23. precisepeg.com [precisepeg.com]
- 24. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
The Fulcrum of Innovation: A Technical Guide to the Role of the PEG5 Linker in Advanced Drug Delivery Systems
Executive Summary
The linker in a complex therapeutic modality is not merely a spacer but a critical determinant of success, profoundly influencing physicochemical properties, pharmacokinetics, and therapeutic efficacy. Among the diverse linker technologies, discrete polyethylene glycol (PEG) linkers have become indispensable tools. This in-depth technical guide focuses on the specific role and advantages of the pentaethylene glycol (PEG5) linker in modern drug delivery systems. We will explore the fundamental principles of PEGylation, dissect the unique attributes of a short, discrete PEG5 chain, and provide evidence-based insights into its application in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle systems. This guide is intended for researchers, chemists, and drug development professionals, offering a blend of mechanistic explanation, comparative data, and actionable experimental protocols to inform rational drug design.
The PEGylation Principle: More Than a Spacer
PEGylation, the covalent attachment of polyethylene glycol chains to a molecule, is a cornerstone strategy in drug development.[1] Its primary purpose is to enhance the therapeutic profile of a drug by modifying its physical and chemical properties.[] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a protective hydration shell around the conjugated molecule.[3] This "stealth" effect yields several key advantages:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, particularly in the oncology space, are highly hydrophobic. This inherent hydrophobicity can lead to aggregation, poor formulation stability, and rapid clearance in vivo.[4][5] PEG linkers act as a solubilizing agent, mitigating these issues and enabling the use of otherwise challenging drug molecules.[3][6][][8][9]
-
Improved Pharmacokinetics (PK): The hydration shell increases the hydrodynamic radius of the drug conjugate.[6][10] This larger effective size reduces renal clearance, prolonging the molecule's circulation half-life and allowing for greater accumulation at the target site.[3][8][9][11]
-
Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the drug or its carrier, reducing the risk of an anti-drug antibody (ADA) response, which can lead to rapid clearance and loss of efficacy.[6][12][13]
While PEGylation offers significant benefits, the properties of the PEG itself—notably its length and dispersity—are critical design parameters.[14] Polydisperse (a mixture of different chain lengths) PEGs can lead to heterogeneous final products, complicating characterization and manufacturing.[15] This has driven the field towards the use of discrete PEGs (dPEGs), which have a single, defined molecular weight, ensuring batch-to-batch consistency and more predictable behavior.[16][17]
The PEG5 Advantage: A Balance of Properties
The choice of PEG linker length is a critical optimization parameter, representing a balance between enhancing solubility and PK without negatively impacting other crucial attributes like cell permeability or target binding.[4] The PEG5 linker, a discrete chain of five ethylene glycol units, has emerged as a particularly versatile option for several reasons.
Compared to longer PEG chains (e.g., PEG12, PEG24), a shorter PEG5 linker offers a more nuanced balance of properties:
-
Sufficient Hydrophilicity: For many applications, the PEG5 unit provides enough hydrophilicity to counteract the hydrophobicity of a conjugated payload, preventing aggregation without creating an overly polar molecule that struggles to cross cell membranes.[6][18]
-
Minimized Impact on Permeability: While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the shorter length of a PEG5 linker has a less detrimental effect compared to longer chains.[18] Flexible, short linkers can allow the molecule to adopt more compact conformations, shielding polar surface area and facilitating membrane transit.[18]
-
Optimal Spacing: The PEG5 linker provides sufficient physical separation between the delivery vehicle (e.g., an antibody) and the payload. This spacing is essential to prevent the payload from sterically hindering the antibody's ability to bind its target antigen.[6]
-
Reduced Risk of Immunogenicity: While PEG itself can be immunogenic, the risk is influenced by molecular weight.[14][16] Shorter, discrete PEGs like PEG5 are thought to pose a lower risk of eliciting anti-PEG antibodies compared to larger, polydisperse PEGs.[16]
The selection of PEG5 is therefore a deliberate choice, grounded in the goal of achieving a "just-right" modulation of physicochemical properties for a specific therapeutic context.
Applications in Advanced Drug Delivery Modalities
The unique properties of the PEG5 linker make it a valuable component in several of the most innovative areas of drug development.
Role in Antibody-Drug Conjugates (ADCs)
In an ADC, a linker tethers a potent cytotoxic payload to a monoclonal antibody, which directs the payload to cancer cells. The linker's role is paramount, affecting stability, PK, and the drug-to-antibody ratio (DAR).[19][20]
Causality in ADC Design: Many highly potent payloads (e.g., auristatins, maytansinoids) are hydrophobic.[5] Conjugating them to an antibody, especially at a high DAR (e.g., 8), can induce aggregation, leading to rapid clearance and off-target toxicity.[8][9][19] Incorporating a hydrophilic PEG5 linker counteracts this hydrophobicity.[4][10] This allows for the creation of stable, homogenous ADCs with higher DARs, which can deliver a greater concentration of the drug to the target cell, potentially leading to enhanced efficacy.[8][9][19]
The PEG5 linker provides a hydrophilic "shield" that improves the ADC's overall solubility and stability in circulation.[6] This translates directly to an improved therapeutic index by ensuring the ADC remains intact until it reaches the tumor microenvironment.
Role in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[21][22] A PROTAC consists of a target-binding ligand, an E3 ligase ligand, and a linker connecting them.[21]
Causality in PROTAC Design: The linker is not a passive spacer; it is a critical driver of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[21][22][23] The length, flexibility, and composition of the linker dictate the spatial orientation of the two proteins, which is essential for efficient ubiquitination.[23]
PEG5 linkers are frequently used in PROTAC design for several key reasons:[24]
-
Solubility Enhancement: PROTACs are often large, complex molecules that suffer from poor aqueous solubility. A PEG5 linker significantly improves this property, which is crucial for cell permeability and bioavailability.[18][21][24][25][26]
-
Facilitating Ternary Complex Formation: The flexibility of the PEG5 linker allows the two ends of the PROTAC to adopt the optimal conformation required to bind both the target protein and the E3 ligase simultaneously, stabilizing the productive ternary complex.[18][23]
-
Improving Cell Permeability: While counterintuitive for a hydrophilic linker, the flexible PEG5 chain can allow the PROTAC to fold into a more compact, membrane-permeable state by masking its own polar surface area.[18]
The use of a PEG5 linker in a PROTAC like CP5V, which degrades the cell division cycle protein 20 (Cdc20), showcases its utility in creating effective protein degraders.[27]
Role in Nanoparticle Formulations
PEGylation is a foundational technology for nanoparticle-based drug delivery, including liposomes and polymeric nanoparticles.[12][][29] Attaching PEG chains to the surface of a nanoparticle creates a "stealth" coating.[][30]
Causality in Nanoparticle Design: This PEG layer serves two primary functions:
-
Steric Hindrance: It physically blocks the adsorption of opsonin proteins from the bloodstream. Opsonization is the process that tags nanoparticles for recognition and clearance by the mononuclear phagocyte system (MPS).[29][30] By preventing this, PEGylation dramatically prolongs the circulation time of the nanoparticle.[][29][30]
-
Hydrophilic Shield: The water-retaining properties of the PEG chains prevent nanoparticle aggregation and non-specific interactions with cells.[][30]
A PEG5 linker can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of these "stealth" nanoparticles.[31] The defined length of the PEG5 chain provides precise control over the distance between the nanoparticle surface and the targeting ligand, which is crucial for ensuring the ligand can effectively bind its receptor without being sterically hindered by the larger nanoparticle structure.[31]
Data Presentation & Visualization
To provide a clearer understanding of the impact of PEG linkers, the following sections include structured data tables and process diagrams.
Comparative Data on PEG Linker Length in ADCs
The choice of PEG linker length directly impacts the pharmacokinetic and efficacy profile of an ADC. The following table summarizes representative data from studies comparing ADCs with varying PEG chain lengths.
| PEG Chain Length | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Tumor Weight Reduction | Rationale & Causality |
| Non-PEGylated | Lowest | Lowest | 11% | Hydrophobic aggregation leads to rapid plasma clearance and poor tumor accumulation.[32] |
| PEG2 / PEG4 | Moderate | Moderate | 35-45% | Short PEG chains provide some improvement in solubility and PK over no PEG, but may be insufficient to fully shield the hydrophobic payload.[32] |
| PEG5 (Inferred) | Optimal Balance | High | (Predicted High) | Provides sufficient hydrophilicity to prevent aggregation and improve PK, while its shorter length may offer better cell permeability compared to very long PEGs.[6][18] |
| PEG8 / PEG12 / PEG24 | Highest | Highest | 75-85% | Longer PEG chains maximize the hydrodynamic radius, leading to the longest plasma half-life and greatest tumor exposure.[5][32] However, this may come at the cost of reduced cell permeability or potential for increased immunogenicity with very long chains.[18] |
Table 1: Summary of comparative data on the effect of PEG linker length on ADC performance. Data is synthesized from referenced preclinical studies.[5][32] The PEG5 data is an expert inference based on the trend and known physicochemical principles.
Visualization of Key Processes
Diagrams created using Graphviz provide a clear visual representation of the complex biological and chemical processes involving PEG5 linkers.
Caption: Mechanism of Action for an ADC utilizing a PEG5 linker.
Caption: Role of the PEG5 linker in facilitating PROTAC ternary complex formation.
Experimental Protocols
To ensure trustworthiness and provide actionable insights, this section details validated protocols for the synthesis and characterization of drug conjugates utilizing PEG5 linkers.
Protocol: Synthesis of an ADC with a Bifunctional PEG5 Linker
This protocol describes the conjugation of an amine-containing drug to an antibody using a heterobifunctional NHS-PEG5-Maleimide linker. This is a common strategy for cysteine-directed conjugation.
Materials:
-
Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
NHS-PEG5-Maleimide linker (e.g., Mal-PEG5-NHS ester)
-
Amine-containing cytotoxic payload
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PBS, pH 7.4 and pH 6.5
-
Quenching solution (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) column for purification
Methodology:
-
Antibody Reduction (Self-Validating Step: Measure free thiols):
-
a. Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.
-
b. Add a 3-5 fold molar excess of TCEP solution to the mAb.
-
c. Incubate at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, generating reactive thiol groups.
-
d. (QC Check) : Use Ellman's reagent to quantify the number of free thiols per antibody to ensure consistent reduction.
-
-
Linker-Payload Conjugation (Self-Validating Step: LC-MS of product):
-
a. In a separate reaction, dissolve the amine-containing payload and a 1.1-fold molar excess of NHS-PEG5-Maleimide in anhydrous DMSO.
-
b. Add a non-nucleophilic base (e.g., DIEA) and stir at room temperature for 2-4 hours to form the stable Maleimide-PEG5-Payload construct.
-
c. (QC Check) : Confirm reaction completion and purity of the linker-payload construct using LC-MS.
-
-
ADC Formation (Self-Validating Step: SEC-HPLC and HIC):
-
a. Remove excess TCEP from the reduced antibody using a desalting column, exchanging the buffer to PBS, pH 6.5 (optimal for maleimide reaction).
-
b. Immediately add a 5-10 fold molar excess of the pre-formed Maleimide-PEG5-Payload solution (dissolved in DMSO) to the reduced mAb. Ensure the final DMSO concentration is <10% v/v.
-
c. Incubate at room temperature for 1-2 hours with gentle mixing.
-
d. Quench any unreacted maleimide groups by adding a 10-fold molar excess of N-acetylcysteine and incubating for 30 minutes.
-
-
Purification and Characterization:
-
a. Purify the resulting ADC from unconjugated payload and linker by Size Exclusion Chromatography (SEC).
-
b. (Final QC) : Characterize the final ADC using:
-
SEC-HPLC: To determine the percentage of high-molecular-weight aggregates.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.
-
LC-MS (reduced and deglycosylated): To confirm the identity and covalent attachment of the drug-linker to the antibody chains.[15]
-
-
Protocol: Characterization of a PROTAC Ternary Complex
Demonstrating that a PROTAC can form a stable ternary complex is a critical step in its development. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for this purpose.
Materials:
-
Purified Target Protein (POI)
-
Purified E3 Ligase protein (or relevant domains, e.g., VHL-ElonginB-ElonginC complex)
-
Synthesized PROTAC with PEG5 linker
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
Methodology:
-
Preparation:
-
a. Dialyze all proteins and dissolve the PROTAC into the same ITC buffer to minimize buffer mismatch artifacts.
-
b. Determine accurate concentrations of all components via UV-Vis spectroscopy or a protein concentration assay.
-
-
ITC Experiment - Binary Interactions (Controls):
-
a. (Control 1) : Titrate the PROTAC into the POI solution to measure the direct binding affinity.
-
b. (Control 2) : Titrate the PROTAC into the E3 ligase solution to measure its binding affinity. These binary KD values are essential for interpreting the ternary experiment.
-
-
ITC Experiment - Ternary Complex Formation:
-
a. Fill the ITC sample cell with the POI.
-
b. Fill the ITC injection syringe with the E3 ligase that has been pre-saturated with the PROTAC (e.g., E3 ligase at 20 µM and PROTAC at 25 µM). The pre-saturation ensures that the binding event measured is the formation of the ternary complex.
-
c. Perform the titration experiment, injecting the E3-PROTAC complex into the POI solution.
-
-
Data Analysis:
-
a. The resulting thermogram will show heat changes upon each injection, corresponding to the formation of the POI-PROTAC-E3 ternary complex.
-
b. Fit the integrated heat data to a suitable binding model to determine the dissociation constant (KD) and stoichiometry (n) of ternary complex formation.
-
c. (Interpretation) : A strong, measurable heat signal and a tight KD provide direct, quantitative evidence of stable ternary complex formation, a prerequisite for potent protein degradation.[23][33]
-
Conclusion and Future Outlook
The PEG5 linker represents a highly optimized tool in the drug delivery arsenal, providing a sophisticated balance of hydrophilicity, spacing, and biocompatibility. Its role is not that of a simple, inert spacer, but of an active modulator of physicochemical and pharmacokinetic properties. As demonstrated in ADCs, PROTACs, and nanoparticle systems, the rational incorporation of a PEG5 linker can overcome significant challenges related to payload hydrophobicity, conjugate stability, and in vivo performance.
The future of linker technology will continue to evolve towards greater precision and functionality. This includes the development of novel cleavable triggers, linkers with built-in analytical handles for easier characterization,[34] and structures that further optimize the delicate balance between stability in circulation and efficient payload release or complex formation at the target site. The foundational principles learned from the successful application of the PEG5 linker will undoubtedly inform the design of these next-generation technologies, pushing the boundaries of what is possible in targeted therapeutics.
References
- The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Compar
- Application Notes and Protocols for NH-bis-PEG5 in Drug Delivery Systems. Benchchem.
- Exploring the Role of Polyethylene Glycol in Nanotechnology. BOC Sciences.
- Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. SciSpace.
- Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery.
- PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.
- Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG)
- Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS.
- PEG Linkers Polyethylene glycol is a biologically inert, non-immunogenic chemical that confers greater w
- Assessing the Immunogenicity of PEG12 Linkers in Therapeutic Proteins: A Compar
- A Comparative Guide to Ternary Complex Formation with PEG-based Linkers in PROTACs. Benchchem.
- Linkers in PROTACs. Precise PEG.
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- PEG Linkers. ADC Review.
- From Synthesis to Characterization of Site-Selective PEGyl
- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
- The Critical Role of the PEG5 Spacer in the Biocompatibility of Tetrazine-PEG5-SS-amine Linkers. Benchchem.
- Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders.
- PEG Linker: A Key Linker That Facilit
- Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research - AACR Journals.
- PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjug
- The Balancing Act: Advantages of PEG3 Linkers Versus Longer PEG Chains in ADCs. Benchchem.
- PEG Linkers in Antibody-Drug Conjug
- Advantages of dPEG® in ADC Linker Design.
- Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies.
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
- Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionaliz
- Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimiz
- Wh
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- Wh
- PEGs and Antibody-drug Conjugates a Vers
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- Bis-PEG5-acid (PROTAC Linker 36). MedchemExpress.com.
- PEGylated Drugs: Definition, Structure, Classific
- Technical Support Center: The Impact of PEG Linkers on PROTAC Cell Permeability. Benchchem.
- A Comparative Guide to PROTAC Linkers: Evaluating m-PEG5-nitrile and Alternatives in Targeted Protein Degrad
- Wh
- PROTAC Linkers. Biopharma PEG.
- PEGyl
- Wh
- PEG Linkers & Their Applic
- Design and Study of PEG Linkers That Enable Robust Characterization of PEGyl
- Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol)
- PEG–Peptide Conjugates.
Sources
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 3. purepeg.com [purepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. adcreview.com [adcreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. adcreview.com [adcreview.com]
- 20. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 21. precisepeg.com [precisepeg.com]
- 22. The Essential Role of Linkers in PROTACs [axispharm.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 25. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. medchemexpress.com [medchemexpress.com]
- 29. scispace.com [scispace.com]
- 30. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. aacrjournals.org [aacrjournals.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mal-PEG5-CH2COOH for Antibody-Drug Conjugate Development
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this tripartite system is the chemical linker, a component that dictates the ADC's stability, solubility, pharmacokinetics, and mechanism of payload release. This technical guide provides an in-depth exploration of Mal-PEG5-CH2COOH, a heterobifunctional, PEGylated linker, engineered for the precise construction of advanced ADCs. We will dissect its chemical architecture, delineate its strategic advantages in overcoming common ADC development challenges such as payload hydrophobicity and aggregation, and provide field-proven, step-by-step protocols for its application. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker to build next-generation, stable, and efficacious antibody-drug conjugates.
The Central Role of the Linker in ADC Efficacy
An Antibody-Drug Conjugate is a sophisticated immunoconjugate designed to act as a "biological missile," delivering a cytotoxic payload directly to cancer cells while sparing healthy tissue.[1][][] The success of this strategy hinges on the linker, which connects the antibody to the drug. An ideal linker must:
-
Maintain Stability: Remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1]
-
Ensure Specific Release: Facilitate the release of the active drug only after the ADC has been internalized by the target cancer cell.
-
Modulate Physicochemical Properties: Impart favorable characteristics to the overall ADC, such as enhanced solubility and reduced aggregation, particularly when working with hydrophobic payloads.[1][4][5]
This compound is a non-cleavable linker designed to excel in these areas, offering a robust and versatile platform for ADC construction.
Deconstructing this compound: Structure and Functionality
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups, allowing for a sequential, controlled conjugation process. Its structure can be broken down into three critical components:
-
Maleimide Group: This functional group is highly reactive and specific towards sulfhydryl (thiol, -SH) groups, which are present on the cysteine residues of proteins.[6] This specificity allows for site-directed conjugation to antibodies, particularly after the selective reduction of interchain disulfide bonds. The Michael addition reaction between a maleimide and a thiol forms a stable covalent thioether bond, typically under mild pH conditions (6.5-7.5).[7][8]
-
Carboxylic Acid (-CH2COOH): The terminal carboxylic acid provides the second reactive handle. It is not reactive in its native state but can be readily activated—most commonly using carbodiimide chemistry (e.g., EDC with NHS or Sulfo-NHS)—to form a highly reactive ester.[9][10] This activated ester then efficiently reacts with primary amine groups (-NH2) present on many cytotoxic payloads to form a stable amide bond.
-
Polyethylene Glycol (PEG5) Spacer: The discrete five-unit PEG chain is a hydrophilic spacer that confers several critical advantages.[1][][5] Many potent cytotoxic drugs are highly hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[11] The PEG spacer acts as a "hydrophilicity reservoir," improving the overall solubility and biophysical stability of the final conjugate.[1][12][13] This PEGylation can also shield the payload from the microenvironment, improve pharmacokinetic (PK) profiles by increasing the hydrodynamic radius, and reduce immunogenicity.[13][14][15]
Physicochemical Properties
The fundamental properties of this compound are summarized below. Note that slight variations may exist between suppliers.
| Property | Value | Source |
| Chemical Name | 3-(2,5,8,11,14-pentaoxaheptadecan-17-amido)propanoic acid | N/A |
| Molecular Formula | C13H23NO8 (as Maleimido-propionic acid derivative) | [16] |
| Molecular Weight | ~310.34 g/mol | [16][17] |
| Appearance | White to off-white solid or viscous oil | [18] |
| Solubility | Soluble in water, DMSO, DMF | [9] |
The Strategic Imperative for PEGylation in Modern ADCs
The choice of a PEGylated linker is a deliberate strategy to mitigate risks and enhance the therapeutic index of an ADC.
-
Overcoming Hydrophobicity and Aggregation: The conjugation of multiple, often hydrophobic, drug molecules can dramatically increase the overall hydrophobicity of the antibody, leading to aggregation. Aggregated ADCs are associated with reduced efficacy, altered PK, and potential immunogenicity. The hydrophilic PEG chains create a protective shield around the payload, enhancing aqueous solubility and preventing aggregation, thus allowing for higher Drug-to-Antibody Ratios (DAR) without compromising stability.[1][][4]
-
Improving Pharmacokinetics and Safety: PEGylation is a well-established strategy for extending the circulation half-life of biologics.[13][15] By increasing the hydrodynamic size of the ADC, PEGylation can reduce renal clearance. This prolonged exposure can lead to greater tumor accumulation and efficacy. Furthermore, by masking the hydrophobic payload, PEGylation can reduce uptake by the reticuloendothelial system and minimize off-target toxicity.[13][14]
-
Maleimide-Thiol Bond Stability: While the maleimide-thiol linkage is widely used, it can be susceptible to a retro-Michael reaction, particularly in the presence of competing thiols like albumin in plasma, leading to premature drug release.[19] However, it has been demonstrated that the thiosuccinimide adduct formed can undergo hydrolysis to open the ring, creating a more stable, irreversible linkage that is resistant to this cleavage.[20][21] The local microenvironment created by linkers, including PEGylated motifs, can influence the rate of this stabilizing hydrolysis.[20][21]
Comprehensive Experimental Workflow for ADC Synthesis
This section provides a detailed, three-phase protocol for the synthesis of an ADC using this compound. This workflow is designed as a self-validating system with integrated quality control steps.
Phase 1: Synthesis of the Drug-Linker Construct (Mal-PEG5-Payload)
The first phase involves conjugating the this compound linker to the amine-containing cytotoxic payload. This is a critical step that must be optimized and validated before proceeding to the expensive antibody conjugation.
Scientist's Note: The causality here is to create a stable, purified, and fully characterized drug-linker intermediate. Any impurities or unreacted materials carried over from this step will complicate the final ADC conjugation and purification, making characterization unreliable.
Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.2 equivalents) and N-hydroxysuccinimide (NHS) or Sulfo-NHS (1.2 equivalents) in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF or DMSO.
-
Prepare a fresh solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
Add the EDC solution to the this compound/NHS mixture.
-
Stir the reaction at room temperature for 15-30 minutes to form the reactive NHS ester. The reaction can be monitored by LC-MS for the formation of the activated linker.
-
-
Conjugation to Payload:
-
Add the activated linker solution to the payload solution.
-
If the payload is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2-3 equivalents) to neutralize the acid.
-
Stir the reaction at room temperature for 2-16 hours. Protect from light if the payload is light-sensitive.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS until the starting payload is consumed.
-
Once complete, the crude product can be purified.
-
-
Purification and Characterization (Self-Validation Step):
-
Purify the crude Mal-PEG5-Payload construct using reverse-phase HPLC.
-
Collect fractions and confirm the identity and purity of the product by LC-MS and NMR.
-
Lyophilize the pure fractions to obtain the final drug-linker construct as a solid. Crucially, confirm purity is >95% before proceeding.
-
Phase 2: Antibody Preparation (Partial Reduction)
This phase generates reactive thiol groups on the antibody by selectively reducing the interchain disulfide bonds in the hinge region.
Scientist's Note: The choice of reducing agent and the stoichiometry are critical for controlling the number of available thiols, which directly influences the final DAR. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over Dithiothreitol (DTT) because it is more stable, odorless, and does not contain thiols that could compete in the subsequent conjugation.[]
Protocol:
-
Buffer Exchange: Ensure the antibody is in an amine-free, phosphate-based buffer (e.g., PBS), pH 7.0-7.5.
-
Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM).
-
Add TCEP to the antibody solution at a molar ratio typically ranging from 2 to 10 equivalents. The exact ratio must be optimized for each specific antibody to achieve the desired DAR (e.g., DAR4 or DAR8).
-
Incubate at room temperature or 37°C for 1-2 hours.
-
-
Purification:
-
Immediately remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with degassed conjugation buffer (PBS, pH 6.5-7.5).[] This step is vital to prevent re-oxidation of thiols and to remove the reducing agent which would otherwise react with the maleimide.
-
Phase 3: ADC Conjugation and Purification
In this final phase, the purified drug-linker is conjugated to the reduced antibody.
Protocol:
-
Conjugation Reaction:
-
Immediately after purifying the reduced antibody, add the Mal-PEG5-Payload solution (dissolved in a minimal amount of a water-miscible solvent like DMSO).
-
A typical starting point is a molar excess of 1.5 to 2.0 equivalents of the drug-linker per available thiol.[23]
-
Ensure the final concentration of organic solvent is low (<10% v/v) to maintain antibody integrity.[23]
-
Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle agitation, protected from light.[23]
-
-
Quenching:
-
Stop the reaction by adding a thiol-containing reagent, such as N-acetyl-L-cysteine, to a final concentration several-fold higher than the initial maleimide concentration.[23] This step caps any unreacted maleimide groups on the ADC, preventing unwanted cross-linking or reactions.
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker, quenching agent, and any high-molecular-weight aggregates.[23][24] The column should be equilibrated with the final formulation buffer.
-
Alternatively, other methods like tangential flow filtration (TFF) can be used for larger scale purification.
-
-
Sterile Filtration and Storage:
-
Collect the monomeric ADC peak.
-
Perform a final buffer exchange if necessary, concentrate the ADC to the desired level, and sterile-filter.
-
Store the final ADC at 2-8°C or frozen at -80°C as determined by stability studies.
-
Essential Characterization of the Final ADC
Thorough analytical characterization is mandatory to ensure the quality, consistency, and safety of the ADC.
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute (CQA) as it directly impacts ADC efficacy and toxicity.[25]
-
Hydrophobic Interaction Chromatography (HIC): This is the gold-standard technique for determining DAR distribution for cysteine-conjugated ADCs.[25][26] The addition of each hydrophobic drug-linker increases the retention time of the ADC on the HIC column. This allows for the separation of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.), and the average DAR can be calculated from the relative peak areas.[26][27]
-
Mass Spectrometry (MS): Native SEC-MS allows for the direct mass measurement of the intact ADC under non-denaturing conditions. This provides an accurate average DAR and can identify different drug-loaded species. Reversed-phase LC-MS of the reduced and deglycosylated antibody chains can also be used to confirm conjugation sites and load distribution on light and heavy chains.
Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying the purity of the ADC. It separates molecules based on size, effectively measuring the percentage of monomeric ADC versus high-molecular-weight aggregates or low-molecular-weight fragments.[24]
Confirmation of Conjugation
-
SDS-PAGE: Running the ADC under reducing and non-reducing conditions can provide visual confirmation of conjugation. Under reducing conditions, the drug-conjugated heavy and light chains will show a slight increase in molecular weight compared to the unconjugated antibody.[24]
Conclusion
The this compound linker is a powerful and enabling tool in the field of antibody-drug conjugate development. Its heterobifunctional nature allows for a controlled and sequential conjugation strategy, first to the drug payload and then to the antibody. The integrated PEG5 spacer is not merely a spacer but a functional component that critically enhances the physicochemical properties of the resulting ADC, improving solubility, reducing aggregation, and favorably modulating pharmacokinetic behavior. By understanding the underlying chemistry and adhering to a rigorous, self-validating experimental workflow that includes comprehensive analytical characterization, researchers can effectively leverage this linker to construct robust, stable, and highly potent ADCs, paving the way for the next generation of targeted cancer therapeutics.
References
-
ADC Review. PEG Linkers. Available at: [Link]
-
Waters Corporation. Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Available at: [Link]
-
PMC - NIH. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation. Available at: [Link]
-
UCL Discovery. minireview: addressing the retro-michael instability of maleimide bioconjugates. Available at: [Link]
-
PubMed. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Available at: [Link]
-
Creative Biolabs. Conjugation to cysteine residues of proteins and antibodies using maleimide chemistry. Available at: [Link]
-
ResearchGate. ADC pharmacokinetic and tolerability as a function of PEG size. Available at: [Link]
-
NIH. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Available at: [Link]
-
Biopharma PEG. ADC Linkers. Available at: [Link]
-
NIH. Analytical methods for physicochemical characterization of antibody drug conjugates. Available at: [Link]
-
ResearchGate. (PDF) Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. Available at: [Link]
-
ACS Publications. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry. Available at: [Link]
-
Creative Biolabs. What are PEG Linkers?. Available at: [Link]
-
Agilent. Characterization of Antibody‑Drug Conjugates Using 2D-LC and Native MS. Available at: [Link]
-
PMC - NIH. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Available at: [Link]
-
SigutLabs. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Available at: [Link]
-
AxisPharm. Mal-(CH2)2-COOH, CAS 7423-55-4. Available at: [Link]
-
NIH. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Available at: [Link]
-
Chromatography Online. Native HIC-MS of ADCs for DAR Species Determination and Identification. Available at: [Link]
-
ScienceDirect. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Available at: [Link]
-
PubMed. The impact of PEGylation on biological therapies. Available at: [Link]
-
ResearchGate. ADC Analysis by Hydrophobic Interaction Chromatography. Available at: [Link]
-
ACS Publications. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies | Molecular Pharmaceutics. Available at: [Link]
-
ACS Publications. Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates | Molecular Pharmaceutics. Available at: [Link]
-
YouTube. Tutorial | BioReady™ Passive Conjugation Protocol. Available at: [Link]
-
ResearchGate. Figure S9. Antibody conjugation and maleimide hydrolysis for compound 3.... Available at: [Link]
Sources
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medkoo.com [medkoo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creativepegworks.com [creativepegworks.com]
- 16. precisepeg.com [precisepeg.com]
- 17. biorbyt.com [biorbyt.com]
- 18. purepeg.com [purepeg.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 21. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
solubility and stability of Mal-PEG5-CH2COOH
(Part 2 of 2)
An In-depth Technical Guide on the Solubility and Stability of Mal-PEG5-CH2COOH
V. Analytical Techniques for Characterization and Quality Control
To ensure the efficacy and reproducibility of bioconjugation, it is imperative to analytically characterize the this compound linker and the resulting conjugate.
A. Quantification of Maleimide Groups
Verifying the reactivity of the maleimide linker before conjugation is a critical quality control step. This can be achieved by reacting the maleimide with a known excess of a thiol-containing compound and then quantifying the remaining unreacted thiols.[1][2]
Experimental Protocol: Maleimide Quantification using Reverse Thiol Assay
-
Reaction Setup: React a known concentration of this compound with a known excess of a thiol-containing molecule (e.g., glutathione or cysteine) in a pH 7.0 buffer.
-
Incubation: Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).
-
Quantification of Excess Thiol: Add Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to the reaction mixture. DTNB reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Calculation: The amount of maleimide is determined by subtracting the amount of unreacted thiol from the initial amount of thiol added.[1]
Causality Behind Experimental Choices:
-
Excess Thiol: Using an excess of the thiol ensures that all active maleimide groups react, providing an accurate quantification.
-
Ellman's Reagent: This is a well-established and reliable method for colorimetric quantification of free sulfhydryl groups.[1]
B. Characterization of the Conjugate
After the conjugation reaction and purification, it is essential to characterize the final product to confirm successful conjugation and determine the degree of labeling.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A noticeable shift in the molecular weight of the protein after conjugation provides a qualitative confirmation of successful labeling.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the exact molecular weight of the conjugate, allowing for the precise determination of the number of linker molecules attached to each protein (the drug-to-antibody ratio, or DAR, in the context of antibody-drug conjugates).[3]
-
HPLC (High-Performance Liquid Chromatography): Techniques such as size-exclusion chromatography (SEC) can be used to separate the conjugate from unreacted protein and linker, while reversed-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) can be used to assess the purity and heterogeneity of the conjugate.[4]
VI. Troubleshooting and Advanced Considerations
A. Common Issues in Thiol-Maleimide Conjugation
Table 2: Troubleshooting Guide
| Issue | Potential Cause |
| Low or no conjugation | Maleimide Hydrolysis: The maleimide group is inactive. Prepare fresh aqueous solutions of the linker immediately before use.[5] Ensure the pH of the reaction buffer is between 6.5 and 7.5.[6] |
| Inaccessible or Oxidized Thiols: Cysteine residues may have formed disulfide bonds. Use a reducing agent like TCEP to ensure free thiols are available for conjugation. Unlike DTT, TCEP does not need to be removed prior to adding the maleimide.[6] | |
| Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the target molecule. Use non-amine, non-thiol buffers like PBS or HEPES.[6] | |
| Low solubility of conjugate | Hydrophobic Payload: If the conjugated molecule is hydrophobic, it can cause the protein conjugate to aggregate and precipitate. The PEG spacer in this compound helps to mitigate this, but using a longer PEG chain may be necessary for highly hydrophobic molecules.[4] |
| Instability of the conjugate | Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation, especially if there are other thiols present. This is a known instability of maleimide conjugates.[7] |
| Thiazine Rearrangement: If conjugation occurs at an N-terminal cysteine, the conjugate can rearrange to a thiazine structure, which may alter its properties. This side reaction is more pronounced at higher pH.[7][8] |
B. Authoritative Grounding & Comprehensive
The protocols and mechanistic claims in this guide are supported by established principles in bioconjugation chemistry. The thiol-maleimide reaction is a cornerstone of "click chemistry," valued for its high selectivity and rapid kinetics under mild, aqueous conditions.[5] However, the stability of the maleimide group itself is a critical parameter that must be carefully managed. The rate of hydrolysis of the maleimide ring is significantly influenced by pH, with increased rates at alkaline pH leading to an inactive maleamic acid derivative.[9][10][11] This necessitates careful control of reaction and storage conditions. For long-term storage, maleimide-containing reagents should be kept as a solid at -20°C or dissolved in an anhydrous organic solvent like DMSO or DMF to prevent moisture-induced degradation.[5][6]
This compound is a powerful and versatile linker for bioconjugation. A thorough understanding of its solubility and stability characteristics is paramount for its successful application. By carefully controlling experimental parameters, particularly pH, and by implementing robust analytical quality control measures, researchers can harness the full potential of this reagent to create well-defined and effective bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
-
Khan, M. N., & Khan, A. A. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767–1771. [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400–1404. [Link]
-
UCL Discovery. (2017). minireview: addressing the retro-michael instability of maleimide bioconjugates. [Link]
-
ResearchGate. (2018). The hydrolysis of maleimide in alkaline solution. [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. Instructions for PEG Maleimide Conjugation. [Link]
-
Interchim. Handbook and Catalog. [Link]
-
Jones, M. W., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 24(4), e3069. [Link]
-
Quanta BioDesign. AQuora® Maleimide Dyes. [Link]
- Google Patents. (1992).
-
Creamer, T. J., & Turegun, B. (2016). Methods for the determination and quantification of the reactive thiol proteome. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2528–2536. [Link]
-
ResearchGate. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? [Link]
-
Bedbrook, M. G., et al. (1998). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry, 37(40), 14049–14059. [Link]
-
NRC Publications Archive. (2015). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. [Link]
-
ResearchGate. (2016). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. [Link]
-
DSpace. (2018, March 9). Insights into maleimide-thiol conjugation chemistry. [Link]
Sources
- 1. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 2. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
The Alchemist's Bridge: A Technical Guide to Mal-PEG5-CH2COOH in Modern Bioconjugation
Introduction: Engineering Molecular Bridges for Advanced Therapeutics
In the intricate landscape of drug development and biological research, the ability to precisely link different molecular entities is paramount. This has led to the rise of heterobifunctional crosslinkers, sophisticated molecules designed to act as bridges between proteins, peptides, therapeutic payloads, and other biomolecules. Among these, Maleimide-PEG5-Carboxylic Acid (Mal-PEG5-CH2COOH) has emerged as a critical tool, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][]
This guide provides an in-depth technical overview of this compound, moving beyond a simple catalog of properties to explore the scientific principles governing its application. We will delve into the selection of reliable suppliers, the importance of stringent purity assessment, and the detailed chemical strategies that underpin its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful linker with a foundation of expertise and confidence.
The core of this compound's utility lies in its dual, orthogonal reactivity. At one terminus, a maleimide group offers highly selective covalent attachment to thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins.[3] At the other end, a carboxylic acid provides a versatile handle for forming stable amide bonds with primary amines, such as those on lysine residues or amine-functionalized small molecules.[4] Separating these reactive hubs is a discrete, five-unit polyethylene glycol (PEG) chain. This PEG5 spacer is not merely a passive connector; it imparts crucial physicochemical properties, including enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[5][6]
Supplier Landscape and Purity Specifications: The Foundation of Reproducible Science
The success of any bioconjugation strategy begins with high-quality reagents. The purity of this compound is not a trivial detail; impurities can lead to unwanted side reactions, heterogeneity in the final product, and confounding experimental results. As such, a critical first step is the careful selection of a reputable supplier.
| Supplier | Stated Purity | Notes |
| BroadPharm | >98% | Offers related PEG linkers and documentation like NMR and SDS.[7] |
| JenKem Technology | ≥95% | Specializes in high-quality PEG derivatives for various applications, including ADCs.[8] |
| Biopharma PEG | ≥95% | Provides a range of PEG linkers for research and commercial scales.[9] |
| AxisPharm | ≥95% | Offers a variety of PEG linkers and related bioconjugation services. |
This table is illustrative and not exhaustive. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity before use.
Purity is typically assessed by the supplier using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). A purity level of ≥95% is generally considered acceptable for most research applications, though for clinical development, >98% is often required.
The Chemistry of this compound: A Tale of Two Termini
Understanding the reaction mechanisms at both ends of the linker is fundamental to designing and troubleshooting conjugation experiments. The beauty of this heterobifunctional linker is the ability to control these two reactions independently through careful management of reaction conditions, particularly pH.
The Maleimide Terminus: Selective Thiol Conjugation
The maleimide group reacts with free sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[4] This reaction is highly efficient and, crucially, chemoselective for thiols within a specific pH range.
Reaction Mechanism: Thiol-Maleimide Michael Addition
Caption: Mechanism of thiol-maleimide conjugation.
Key Experimental Considerations:
-
pH is Critical: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[4] Below this range, the thiol is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and competing reactions with primary amines (e.g., lysine side chains) can occur, compromising selectivity.[4]
-
Reducing Disulfides: For proteins, target thiols are often present as disulfide bonds within the protein structure. These must first be reduced to free sulfhydryls using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred over dithiothreitol (DTT) as it does not contain a thiol group itself and thus won't compete in the subsequent maleimide reaction.[3]
-
Stability: While the resulting thioether bond is generally stable, the maleimide ring itself can undergo hydrolysis in aqueous solutions, especially at higher pH. Therefore, aqueous solutions of maleimide-containing linkers should be prepared immediately before use. For long-term storage, dissolve the linker in an anhydrous solvent like DMSO or DMF.[8]
The Carboxylic Acid Terminus: Amine Coupling via Carbodiimide Chemistry
The carboxylic acid group is typically activated to form a more reactive intermediate that can then efficiently couple with primary amines to form a stable amide bond. The most common method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
Reaction Mechanism: EDC/NHS Activation and Amine Coupling
Caption: Two-step EDC/NHS coupling workflow.
Key Experimental Considerations:
-
Two-Step vs. One-Step: The inclusion of NHS is highly recommended for a two-step process. EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water and can hydrolyze back to the carboxylic acid. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[10] This two-step approach increases coupling efficiency and allows for better control over the reaction.
-
Optimal pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS ester with the primary amine is favored at a physiological to slightly basic pH (7.2-8.5).[10]
-
Buffer Choice: Avoid buffers containing primary amines (like Tris) or carboxylates (like acetate) as they will compete with the desired reaction. Buffers such as MES for the activation step and PBS or borate buffer for the coupling step are good choices.[4]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be optimized for the specific molecules being conjugated.
Protocol 1: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a thiol-containing payload to an antibody's lysine residues using this compound.
Workflow Overview
Caption: Workflow for two-step ADC synthesis.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
EDC and Sulfo-NHS.
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Thiol-containing payload (e.g., a cytotoxic drug).
-
Conjugation Buffer (e.g., PBS, pH 7.2, with 2 mM EDTA).
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Linker Activation:
-
Dissolve this compound in anhydrous DMSO to make a 10 mM stock solution.
-
In a microfuge tube, add a 20-fold molar excess of the linker to the Activation Buffer.
-
Add a 1.5-fold molar excess (relative to the linker) of both EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Immediately add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and must be optimized (start with a 10- to 20-fold molar excess of linker).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution.
-
-
Purification:
-
Remove excess, non-reacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer.
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in DMSO.
-
Add the payload solution to the purified antibody-linker conjugate at a 5- to 10-fold molar excess relative to the number of attached maleimide groups.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Final Purification and Characterization:
Quality Control and Characterization: Ensuring Trustworthiness
Verifying the identity and purity of the this compound linker is a self-validating step that ensures the integrity of all subsequent experiments. Researchers should be familiar with the principles of the analytical techniques used for this purpose.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is one of the most powerful tools for confirming the structure of the linker and assessing its purity.[13][14]
Interpreting the Spectrum:
-
Maleimide Protons: The two protons on the double bond of the maleimide ring typically appear as a sharp singlet at around 6.7-6.8 ppm. The presence and integration of this peak are key indicators of the integrity of this reactive group.
-
PEG Backbone: The repeating ethylene glycol units (-O-CH₂-CH₂-) produce a large, characteristic signal, usually a multiplet, around 3.6 ppm.
-
Carboxylic Acid Flank: The methylene protons adjacent to the carboxylic acid (-CH₂-COOH) will have a distinct chemical shift, typically downfield from the main PEG backbone signal.
-
Purity Assessment: The relative integration of these characteristic peaks should match the expected proton count of the structure. The absence of significant unassigned peaks is an indicator of high purity.
An example spectrum of a related Mal-PEG-COOH compound shows these characteristic peaks, which can be used as a reference.[15] Careful analysis of the ¹H NMR spectrum, including looking for the small satellite peaks that arise from ¹³C-¹H coupling in the PEG backbone, can provide a very accurate assessment of purity and structure.[13][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate the target compound from any impurities based on their physicochemical properties. For PEG linkers, Reversed-Phase HPLC (RP-HPLC) is commonly employed.[17][]
-
Methodology: The sample is passed through a column with a nonpolar stationary phase (e.g., C8 or C18). A polar mobile phase is used, and its composition is gradually changed (gradient elution) to become more nonpolar. This causes compounds to elute at different times based on their hydrophobicity.
-
Detection: Since PEG itself lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often used, as these detectors are not dependent on the optical properties of the analyte.[6][19] Alternatively, HPLC coupled with Mass Spectrometry (LC-MS) provides both separation and mass information, which is invaluable for identifying impurities.
-
Purity Report: The output is a chromatogram showing peaks over time. The area under the main peak corresponding to this compound, as a percentage of the total area of all peaks, represents the purity of the sample.
Conclusion: A Versatile Tool Grounded in Scientific Integrity
This compound is more than just a chemical reagent; it is a meticulously designed molecular tool that enables the creation of highly specific and effective bioconjugates. Its utility in cutting-edge fields like ADC and PROTAC development underscores the importance of a deep, mechanistic understanding of its properties.[3][20] By combining a rational approach to supplier selection, a firm grasp of the underlying conjugation chemistries, and a commitment to rigorous quality control, researchers can confidently employ this versatile linker to build the next generation of targeted therapeutics and advanced biological probes. The principles and protocols outlined in this guide are intended to provide the authoritative grounding necessary to achieve success in these endeavors.
References
- BenchChem. (2025). Application Notes: Synthesis of Antibody-Drug Conjugates (ADCs) using a Cleavable "Mal-PEG4-bis-PEG4-propargyl".
- BenchChem. (2025). A Technical Guide to the Storage and Handling of PEGylated Linkers.
- ResearchGate. (n.d.). ¹H-NMR spectra of Mal-PEG-OH and Mal-PEG-COOH. [Image].
- Pasek, J. L., Wilharm, R. K., Bischof, J. C., & Pierre, V. C. (2023).
- JenKem Technology. (2022). PEG Storage and Handling Conditions.
- Pasek, J. L., Wilharm, R. K., Bischof, J. C., & Pierre, V. C. (2023).
- Pasek, J. L., Wilharm, R. K., Bischof, J. C., & Pierre, V. C. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
- BroadPharm. (2022). Protocol for ADC Conjugation by TCEP Reduction with Maleimide Drug Linker.
- Izunobi, J. U., & Higginbotham, C. L. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Semantic Scholar.
- Open-i. (n.d.). 1H-NMR spectra of mPEG-COOH (A) and mPEG-PEI (B). [Image].
- Thermo Fisher Scientific. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.
- BroadPharm. (n.d.). m-PEG5-CH2COOH, 16024-66-1.
- ResearchGate. (n.d.). A) ¹H NMR in D2O and B) FT‐IR spectra of GO‐COOH, mPEG‐HA, Mal‐PEG‐HA,... [Image].
- Harris, J. M., & Kozlowski, A. (2025). Proton NMR characteristics of polyethylene glycol and derivatives.
- Suzawa, T., et al. (2000). Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol)
- BenchChem. (2025). Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using PEG4 Linkers.
- Wawro, A. M., Muraoka, T., & Kinbara, K. (2016). Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. RSC Publishing.
- NSP-Functional Polymers & Copolymers. (n.d.). MAL-PEG-COOH. Retrieved from NSP-Functional Polymers & Copolymers website.
- AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials.
- JenKem Technology USA. (2019). Product Catalog.
- Biopharma PEG. (n.d.). ADC Linkers.
- BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.
- Biopharma PEG. (n.d.). Mal-PEG-COOH.
- Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
- AxisPharm. (2024). Protocol for PEG Acid Reagents.
- MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
- BroadPharm. (2022). Protocol for PEG Maleimide.
- Center for Chemical Process Safety (CCPS). (2010).
- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for SCO-PEG3-COOH Conjugation to Proteins.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- ResearchGate. (n.d.). HPLC chromatogram of the purer PEG standards with Mp 232-1460 g mol-1. [Image].
- BOC Sciences. (n.d.). High performance liquid chromatography (HPLC) Technique.
Sources
- 1. MAL-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m-PEG5-CH2COOH, 16024-66-1 | BroadPharm [broadpharm.com]
- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 9. Mal-PEG-COOH, Mal-PEG-AA - Biopharma PEG [biochempeg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
The Cornerstone of Bioconjugation: A Technical Guide to the Fundamental Properties of Heterobifunctional PEG Linkers
Abstract
Poly(ethylene glycol), or PEG, has become an indispensable tool in the advancement of therapeutic biomolecules. Its ability to improve solubility, prolong circulation half-life, and reduce immunogenicity has revolutionized drug development. This in-depth technical guide provides a comprehensive exploration of heterobifunctional PEG linkers, from their core physicochemical properties to their critical role in the sophisticated architecture of targeted therapies like antibody-drug conjugates (ADCs). We will delve into the causality behind experimental choices in bioconjugation, provide detailed protocols for key reactions, and offer a forward-looking perspective on the evolving landscape of PEGylation technology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of these versatile molecules.
Introduction: The Rise of PEGylation in Biotherapeutics
The therapeutic potential of proteins, peptides, and oligonucleotides is often hampered by inherent limitations such as poor solubility, rapid renal clearance, and immunogenicity.[1][2] PEGylation, the covalent attachment of PEG chains to a molecule, has emerged as the gold standard to overcome these challenges.[1][3] The unique properties of PEG, a water-soluble, non-toxic, and biocompatible polymer, make it an ideal candidate for enhancing the pharmaceutical properties of therapeutic agents.[2][4][5]
While early PEGylation strategies often involved monofunctional PEGs, the need for more precise control over bioconjugate assembly led to the development of bifunctional linkers. Heterobifunctional PEG linkers, which possess two different reactive terminal groups, are particularly valuable as they allow for the sequential and controlled conjugation of two different molecules.[6] This has been a critical enabling technology for complex biomolecules like antibody-drug conjugates (ADCs), which require the precise linking of a targeting antibody to a potent cytotoxic payload.[5][]
Core Physicochemical Properties of the PEG Chain
The remarkable utility of PEG linkers stems from the fundamental properties of the poly(ethylene glycol) chain itself. Understanding these properties is crucial for designing effective bioconjugates.
2.1 Hydrophilicity and Solubility: The repeating ethylene oxide units of PEG are highly hydrophilic, allowing the polymer to readily dissolve in aqueous solutions and many organic solvents.[4][5] When conjugated to a hydrophobic drug or a poorly soluble protein, the PEG linker can significantly enhance the overall solubility of the resulting conjugate.[5][8] This is a critical attribute for intravenous drug administration.
2.2 Biocompatibility and Low Immunogenicity: PEG is generally considered non-toxic and biocompatible, having been approved by the FDA for use in a wide range of pharmaceutical products.[2][4] The flexible PEG chain forms a hydration layer around the conjugated molecule, which can mask immunogenic epitopes and reduce recognition by the immune system.[9][10] However, it is important to note that immune responses to PEG itself have been observed and should be considered during development.[9][11]
2.3 Pharmacokinetic Modulation: PEGylation has a profound impact on the pharmacokinetic profile of a therapeutic molecule.[12][13] The increased hydrodynamic volume of a PEGylated molecule leads to reduced renal clearance, thereby prolonging its circulation half-life.[6][14] This extended exposure can lead to improved therapeutic efficacy. The length of the PEG chain is a critical parameter that can be tuned to optimize the pharmacokinetic properties of a bioconjugate.[15][16][17]
2.4 Steric Hindrance: The flexible and dynamic nature of the PEG chain creates a "cloud" around the conjugated molecule, which can sterically hinder interactions with other molecules, such as proteolytic enzymes or antibodies.[18][19] While this can be beneficial for increasing stability, it can also be a double-edged sword. A long PEG linker can potentially mask the active site of a protein or the targeting domain of an antibody, leading to reduced biological activity.[20][21] Therefore, the length and architecture of the PEG linker must be carefully optimized for each specific application.[20]
A Compendium of Heterobifunctional PEG Linker Chemistries
The versatility of heterobifunctional PEG linkers lies in the diverse array of reactive end groups that can be incorporated into their structure. The choice of chemistry depends on the available functional groups on the molecules to be conjugated and the desired stability of the resulting linkage.
| Functional Group 1 | Functional Group 2 | Target Moiety 1 | Target Moiety 2 | Linkage Stability | Key Features |
| NHS Ester | Maleimide | Primary Amines (-NH2) | Thiols (-SH) | Stable Amide, Thioether | One of the most common and well-established chemistries for protein-protein or protein-small molecule conjugation. |
| SPDP | NHS Ester | Thiols (-SH) | Primary Amines (-NH2) | Cleavable Disulfide | Allows for the release of a payload in a reducing environment, such as inside a cell.[22][23] |
| Alkyne | Azide | Azide-modified molecule | Alkyne-modified molecule | Stable Triazole | The foundation of "click chemistry," offering high specificity and efficiency.[24][25] Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC).[26] |
| DBCO | NHS Ester | Azide-modified molecule | Primary Amines (-NH2) | Stable Triazole, Amide | Enables copper-free click chemistry, which is highly biocompatible and suitable for in vivo applications.[27][28][29] |
Amine-Reactive Chemistries: NHS Esters
N-hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[30] The reaction is typically carried out at a pH of 7-8.[30][31]
Thiol-Reactive Chemistries: Maleimides and SPDP
Maleimides react specifically with free thiol groups, found on cysteine residues, to form stable thioether bonds. This reaction is highly efficient and proceeds at neutral pH.
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is another thiol-reactive reagent that forms a disulfide bond.[] This linkage is cleavable by reducing agents like dithiothreitol (DTT), making SPDP-containing linkers ideal for drug delivery systems where controlled release is desired.[22][23][33]
Bioorthogonal Chemistries: Click Chemistry
"Click chemistry" refers to a class of reactions that are highly specific, efficient, and biocompatible.[26] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[26][34] For applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes like dibenzocyclooctyne (DBCO) offers a copper-free alternative.[27][29][35][36]
The Critical Role of the PEG Linker in Drug Design
The judicious selection of a heterobifunctional PEG linker is paramount in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] The linker plays a critical role in the stability and efficacy of an ADC.[8] Heterobifunctional PEG linkers are used to connect the antibody to the drug, and their properties can significantly impact the ADC's performance.[][12][13]
-
Solubility and Stability: The hydrophilic PEG component can help to overcome the hydrophobicity of many cytotoxic drugs, reducing the risk of aggregation and improving the overall stability of the ADC.[8][12][13]
-
Pharmacokinetics: PEGylation can extend the half-life of the ADC, allowing for greater tumor accumulation.[]
-
Drug-to-Antibody Ratio (DAR): Branched or multi-arm PEG linkers can enable a higher drug-to-antibody ratio without causing aggregation, potentially leading to increased potency.[8]
-
Cleavable vs. Non-Cleavable Linkers: Cleavable linkers are designed to release the drug payload in the target cell in response to specific triggers like low pH or the presence of certain enzymes.[6][][33][37][38] Non-cleavable linkers require the degradation of the antibody in the lysosome to release the drug.[]
Caption: Structure of a PEGylated Antibody-Drug Conjugate.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC is a critical determinant of its efficacy. The length and composition of the PEG linker can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[14]
Practical Considerations: Selection, Synthesis, and Purification
The successful implementation of PEGylation technology requires careful consideration of several practical aspects.
Selecting the Right Linker
The choice of a heterobifunctional PEG linker should be guided by:
-
The nature of the molecules to be conjugated: The available functional groups will dictate the choice of reactive ends.
-
The desired stability of the linkage: Cleavable linkers are suitable for applications requiring controlled release, while stable linkers are preferred for long-circulating conjugates.
-
The required length of the spacer arm: The PEG length should be optimized to balance solubility, steric hindrance, and pharmacokinetic properties.[15][16][17]
Synthesis of PEGylated Bioconjugates
The synthesis of PEGylated bioconjugates is typically a two-step process involving the sequential reaction of the two functional groups on the heterobifunctional linker. Solid-phase synthesis methods have been developed to improve the efficiency and specificity of PEGylation reactions.[39][40]
Purification of PEGylated Products
The purification of PEGylated proteins can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted protein, excess PEG linker, and various PEGylated species.[41] Chromatographic techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC) are commonly used for purification.[42][43]
Caption: A generalized workflow for bioconjugation.
Experimental Protocols
The following are generalized protocols for common bioconjugation reactions using heterobifunctional PEG linkers. It is essential to optimize the reaction conditions for each specific application.
Protocol for NHS Ester-Maleimide Crosslinking
Materials:
-
Protein A (containing primary amines) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Maleimide linker
-
Protein B (containing a free thiol) in a thiol-free buffer
-
Desalting columns
Procedure:
-
Reaction of NHS ester with Protein A:
-
Dissolve the NHS-PEG-Maleimide linker in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the linker solution to the Protein A solution at a molar ratio optimized for your application.
-
Incubate at room temperature for 30-60 minutes.
-
-
Purification of the Intermediate:
-
Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.
-
-
Reaction of Maleimide with Protein B:
-
Add the purified Protein A-PEG-Maleimide intermediate to the solution of Protein B.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatographic method (e.g., SEC or IEX).
-
Protocol for SPDP-Mediated Disulfide Crosslinking
Materials:
-
Protein A (containing primary amines) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SPDP-PEG-NHS ester linker
-
Protein B (containing a free thiol)
-
Reducing agent (e.g., DTT)
-
Desalting columns
Procedure:
-
Modification of Protein A with SPDP-PEG-NHS:
-
Purification of SPDP-modified Protein A:
-
Remove excess linker using a desalting column.[30]
-
-
Conjugation with Thiol-containing Protein B:
-
Add the purified SPDP-modified Protein A to the solution of Protein B.
-
Incubate for 1-2 hours at room temperature.
-
-
Cleavage of the Disulfide Bond (Optional):
-
To release the conjugated molecules, add a reducing agent such as DTT.
-
Conclusion and Future Perspectives
Heterobifunctional PEG linkers have become an enabling technology in the field of biotherapeutics, providing a versatile platform for the design of sophisticated and effective drugs. The ability to precisely control the architecture and properties of bioconjugates has led to significant advances in areas such as targeted cancer therapy and the treatment of rare diseases.
The future of PEGylation technology will likely focus on the development of novel linker chemistries with improved stability and biocompatibility, as well as the design of "smart" linkers that can respond to multiple stimuli for more precise drug release. As our understanding of the complex interplay between linker properties and biological activity continues to grow, we can expect to see the emergence of a new generation of highly optimized and effective biotherapeutics.
References
-
PEG Linkers - ADC Review. (n.d.). ADC Review. Retrieved January 20, 2026, from [Link]
-
Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447. [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021, September 10). Journal of Controlled Release. Retrieved January 20, 2026, from [Link]
-
Integrated Solid-Phase Synthesis and Purification of PEGylated Protein. (2011, June 9). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288–6308. [Link]
-
Armstrong, J. K., Hempel, G., Koling, S., Chan, L. S., Fisher, T., Meiselman, H. J., & Garratty, G. (2007). Antibody against poly(ethylene glycol) adversely affects PEG-asparaginase therapy in acute lymphoblastic leukemia patients. Cancer, 110(1), 103–111. [Link]
-
Copper Free Click Chemistry Linkers - AxisPharm. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]
-
What are PEG Linkers? - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
SPDP PEG Crosslinkers, PEGylated PEG Reagents - AxisPharm. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]
-
Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]
-
Wightman, L., Kircheis, R., Røpke, T., Kjaer, A., & Blower, P. J. (2001). PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. Pharmaceutical Research, 18(9), 1307–1314. [Link]
-
Schellekens, H., Hennink, W. E., & Brinks, V. (2013). The impact of PEGylation on protein immunogenicity. Journal of Pharmaceutical Sciences, 102(3), 853–861. [Link]
-
Integrated Solid-Phase Synthesis and Purification of PEGylated Protein. (2011, June 9). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Biopharmaceutical and Immunological Properties of PEGylated Proteins (Chapter 2). (2025, July 29). YouTube. Retrieved January 20, 2026, from [Link]
-
DBCO-PEG4-DBCO - baseclick GmbH. (n.d.). baseclick GmbH. Retrieved January 20, 2026, from [Link]
-
PEGs with Cleavable Linker - JenKem Technology. (n.d.). JenKem Technology. Retrieved January 20, 2026, from [Link]
-
Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels | Biomacromolecules - ACS Publications. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4). (2025, January 25). YouTube. Retrieved January 20, 2026, from [Link]
-
Cleavable Linkers - AxisPharm. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]
-
The Usage of PEG in Drug Delivery Systems- A Mini Review - Crimson Publishers. (2022, April 19). Crimson Publishers. Retrieved January 20, 2026, from [Link]
-
Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - NIH. (2024, February 7). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
The steric hindrance of PEG reduces the affinity of glycodendrimers... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
PEGs for Copper-Free Click Chemistry - JenKem Technology. (2024, January 26). JenKem Technology. Retrieved January 20, 2026, from [Link]
-
Purification and synthesis of PEGylated protein - MacSphere - McMaster University. (n.d.). McMaster University. Retrieved January 20, 2026, from [Link]
-
Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC - NIH. (2023, February 2). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Purification of PEGylated Proteins | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Relieving PEGylation - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
Sources
- 1. Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Polyethylene Glycol (PEG) Selection Guide [sigmaaldrich.com]
- 4. How Polyethylene Glycol Enhances Drug Delivery and Industrial Formulations [jindunchemical.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. purepeg.com [purepeg.com]
- 8. adcreview.com [adcreview.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 23. precisepeg.com [precisepeg.com]
- 24. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 25. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Copper Free Click Chemistry Linkers | AxisPharm [axispharm.com]
- 28. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 29. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 30. broadpharm.com [broadpharm.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 33. Cleavable Linkers, Cleavable reagents - ADC Linkers | AxisPharm [axispharm.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. DBCO-PEG4-DBCO [baseclick.eu]
- 36. PEGs for Copper-Free Click Chemistry [jenkemusa.com]
- 37. purepeg.com [purepeg.com]
- 38. PEGs with Cleavable Linker [jenkemusa.com]
- 39. pubs.acs.org [pubs.acs.org]
- 40. pubs.acs.org [pubs.acs.org]
- 41. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 42. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Site-Specific Thiol Conjugation Using Mal-PEG5-CH2COOH
Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and protein modification.
Introduction: The field of bioconjugation has revolutionized therapeutic and diagnostic development by enabling the precise linkage of molecules to impart new functionalities. Among the most robust and widely adopted strategies is the maleimide-thiol reaction, prized for its high specificity and efficiency under mild, physiological conditions.[1][2] This protocol details the use of Mal-PEG5-CH2COOH , a heterobifunctional linker designed for elegant and controlled bioconjugation.
This linker's architecture is intelligently designed for versatility:
-
Maleimide Group: Provides a highly selective reactive handle for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides.[3]
-
PEG5 Spacer: A five-unit polyethylene glycol chain that enhances the aqueous solubility of the conjugate, mitigates aggregation, and can improve the pharmacokinetic profile by providing a hydrophilic shield.[4]
-
Terminal Carboxylic Acid: Offers a secondary point for subsequent modification, although this protocol focuses on the primary maleimide-thiol conjugation.[5]
This guide provides a comprehensive framework, from underlying chemical principles to detailed experimental procedures and troubleshooting, ensuring a self-validating and reproducible workflow.
Part 1: The Chemistry of Control - Principles of Maleimide-Thiol Conjugation
The conjugation process is underpinned by the Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the maleimide's electron-deficient double bond.[2][6] This forms a stable, covalent thioether bond.
The Critical Role of pH
The success of this conjugation hinges on maintaining a specific pH range, typically pH 6.5 to 7.5 .[7][8]
-
Below pH 6.5: The thiol group (-SH) is predominantly protonated. The reactive species is the deprotonated thiolate anion (-S⁻), so a lower pH reduces the concentration of available thiolate, significantly slowing the reaction rate.[7]
-
Within pH 6.5-7.5: This range represents the "sweet spot" for chemoselectivity. The reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine residues), ensuring highly specific conjugation to cysteine.[7][8]
-
Above pH 7.5: The reactivity of primary amines increases, leading to competitive, off-target reactions with the maleimide group.[3][8] Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis at alkaline pH, rendering it inactive.
Stability and Potential Side Reactions
While the resulting thioether bond is generally stable, it's crucial to be aware of two potential side reactions:
-
Maleimide Hydrolysis: The maleimide ring can open in aqueous solutions, a process that is accelerated by higher pH. Once hydrolyzed, the resulting maleamic acid is unreactive towards thiols. This underscores the importance of preparing maleimide reagent solutions fresh in anhydrous solvent.
-
Retro-Michael Reaction: The thioether linkage can, under certain conditions (particularly in the presence of other thiols), undergo a reversible retro-Michael reaction. This can lead to the transfer of the PEG linker to another thiol, such as serum albumin, potentially causing premature payload release in a biological system.[2][9] Recent advancements in linker chemistry aim to stabilize this bond, for instance, through intramolecular hydrolysis of the thiosuccinimide ring.[10]
Caption: Mechanism of Maleimide-Thiol Conjugation.
Part 2: Experimental Workflow & Protocols
This section provides a step-by-step methodology for conjugating this compound to a thiol-containing protein or peptide.
Workflow Overview
Caption: High-Level Experimental Workflow.
Protocol 1: Detailed Conjugation Procedure
A. Materials & Reagent Preparation
-
Thiol-Containing Molecule (Protein/Peptide):
-
Dissolve the protein/peptide in a degassed, thiol-free conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris) to a concentration of 1-10 mg/mL.[11][12][13]
-
Degassing is critical: Buffers should be degassed by vacuum or by bubbling with an inert gas (e.g., argon, nitrogen) to prevent oxygen-mediated oxidation of thiols to unreactive disulfide bonds.[7][12][13]
-
-
Disulfide Bond Reduction (Perform if necessary):
-
Rationale: Maleimides react only with free thiols (-SH), not with disulfide bonds (-S-S-). Most proteins with cysteine residues have them paired in stabilizing disulfide bridges.[7][13]
-
Add a 10-100 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[7][12] TCEP is the recommended reducing agent as it is thiol-free and does not need to be removed prior to adding the maleimide reagent.[3][7]
-
Incubate for 20-60 minutes at room temperature.[7]
-
Note: If using Dithiothreitol (DTT), it must be completely removed after reduction (e.g., using a desalting column), as its free thiols will compete with the protein for reaction with the maleimide.[3][7]
-
-
This compound Stock Solution:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7][11]
-
Causality: Using an anhydrous solvent and preparing the solution fresh prevents premature hydrolysis of the maleimide group, which would render the linker inactive.[7][8]
-
B. The Conjugation Reaction
-
Add the desired molar excess of the this compound stock solution to the reduced protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point to drive the reaction to completion.[12][14][15]
-
Ensure the final concentration of the organic co-solvent (DMSO/DMF) is low (typically <10% v/v) to avoid protein denaturation.
-
Gently mix the reaction and flush the headspace of the vial with an inert gas before sealing.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[12][14][15]
C. Purification of the Conjugate
-
Rationale: Purification is essential to remove unreacted this compound, unconjugated protein, and any reaction byproducts. The choice of method depends on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): Highly effective for separating the larger protein-PEG conjugate from smaller, unreacted PEG linkers and buffer components.[][17]
-
Ion Exchange Chromatography (IEX): PEGylation shields surface charges on the protein, altering its interaction with IEX resins. This property can be exploited to separate the native protein from mono- and multi-PEGylated species.[][18][19]
-
Dialysis or Diafiltration: Useful for removing low molecular weight impurities like unreacted PEG linker, although less effective at separating unconjugated protein from the product.[][17]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity; prevents amine side reactions and maleimide hydrolysis.[3][7][8] |
| Buffer | PBS, HEPES, Tris (Thiol-Free) | Must be free of competing nucleophiles like thiols (e.g., DTT) or primary amines (e.g., Tris at high pH).[7][13] |
| Reducing Agent | TCEP (10-100x molar excess) | Thiol-free reducing agent; does not require removal before conjugation.[3][7] |
| Maleimide Reagent | Freshly prepared in anhydrous DMSO/DMF | Prevents hydrolysis and inactivation of the maleimide group.[7][11] |
| Molar Ratio | 10-20 fold excess of Mal-PEG-COOH | Drives the reaction towards the desired product. May require optimization.[12][15] |
| Reaction Time | 2h at RT or overnight at 4°C | Allows for sufficient reaction completion. Longer times at 4°C can be gentler for sensitive proteins.[12][15] |
| Atmosphere | Degassed buffers; inert gas (Ar, N₂) | Prevents re-oxidation of free thiols, which would halt the reaction.[7][12] |
Part 3: Validation - Characterization of the Final Conjugate
Verifying the success and purity of the conjugation is a critical final step.
-
Mass Spectrometry (MS): The most direct method to confirm conjugation. An increase in mass corresponding to the molecular weight of the attached this compound linker provides definitive evidence of success. ESI-MS is well-suited for this analysis.[20][21]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate. A shift in retention time compared to the starting protein is expected. Methods like Reversed-Phase (RP-HPLC) or Ion-Exchange (IEX-HPLC) can separate the conjugate from the unconjugated protein.[19][21][22]
-
SDS-PAGE: A simple, visual method to confirm an increase in the molecular weight of the protein. The PEGylated protein will migrate more slowly on the gel than the unconjugated protein.[18]
-
Quantification of Conjugation Efficiency: This can be determined using various methods, including comparing peak areas in HPLC chromatograms, mass spectrometry signal intensities, or using fluorescent assays if a fluorescent tag is involved.[23][24][25]
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | 1. Maleimide reagent was hydrolyzed. 2. Incomplete reduction of disulfide bonds. 3. Re-oxidation of free thiols. 4. Incorrect buffer pH (<6.5). | 1. Always prepare maleimide solution fresh in anhydrous DMSO or DMF.[7] 2. Ensure sufficient molar excess and incubation time for the TCEP reduction step.[7] 3. Use degassed buffers and flush reaction vial with inert gas.[7] 4. Verify buffer pH is within the optimal 6.5-7.5 range.[7] |
| Low Yield / Side Products | 1. Buffer pH is too high (>7.5). 2. Buffer contains competing thiols (e.g., DTT not removed). | 1. Adjust pH to 6.5-7.5 to ensure selectivity for thiols over amines.[8] 2. Use TCEP for reduction or ensure complete removal of DTT via a desalting column.[3][7] |
| Protein Precipitation | 1. High concentration of organic co-solvent. 2. Protein is unstable under reaction conditions. | 1. Keep the final concentration of DMSO/DMF below 10% (v/v).[4] 2. Try performing the reaction at a lower temperature (4°C) or for a shorter duration. |
References
-
Veronese, F. M., & Mero, A. (2008). Purification of pegylated proteins. PubMed. Available at: [Link]
-
GE Healthcare. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Available at: [Link]
-
Ma, Y., et al. (2018). Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. PMC - NIH. Available at: [Link]
-
St. Amant, A. H., et al. (2023). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. ACS Chemical Biology. Available at: [Link]
-
Fierer, D. S., et al. (2021). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Bioconjugate Chemistry. Available at: [Link]
-
BioPharm International. (2005). Making Site-specific PEGylation Work. Available at: [Link]
-
Saxena, A., et al. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. MDPI. Available at: [Link]
-
BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. NIH. Available at: [Link]
-
ResearchGate. (2019). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... Available at: [Link]
-
Waters Corporation. Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. Available at: [Link]
-
Le, S., et al. (2021). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2021). A protocol for conjugation between Maleimide-Beads and Oligo-thiol?. Available at: [Link]
-
Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace. Available at: [Link]
-
Strauss, S., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. PMC - NIH. Available at: [Link]
-
Rathore, D., et al. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available at: [Link]
-
Pearson, R. M., et al. (2015). Quantification of particle-conjugated or -encapsulated peptides on interfering reagent backgrounds. PMC - NIH. Available at: [Link]
-
Bednar, R. A., et al. (1989). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. ACS Publications. Available at: [Link]
-
ResearchGate. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. Available at: [Link]
-
Stephan, J. P., et al. (2014). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie. Available at: [Link]
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. PubMed. Available at: [Link]
Sources
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mal-PEG5-acid, 1286755-26-7 | BroadPharm [broadpharm.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioacts.com [bioacts.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. par.nsf.gov [par.nsf.gov]
- 24. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of particle-conjugated or -encapsulated peptides on interfering reagent backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Activation of Mal-PEG5-CH2COOH using EDC-NHS Chemistry for Amine Conjugation
Abstract
This technical guide provides a detailed exploration of the activation of Maleimide-PEG5-Carboxylic Acid (Mal-PEG5-CH2COOH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). As a cornerstone of bioconjugation, this "zero-length" crosslinking chemistry is fundamental for creating advanced therapeutics like antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces for diagnostics. This document offers an in-depth look at the underlying reaction mechanisms, provides field-proven protocols with explanations for critical experimental choices, and includes a comprehensive troubleshooting guide to empower researchers in achieving efficient and reproducible conjugations.
Foundational Principles: The Mechanism of EDC/NHS Chemistry
The covalent linkage of a primary amine to a carboxylic acid is one of the most robust and widely used strategies in bioconjugation.[1] However, direct amide bond formation requires harsh conditions that are incompatible with sensitive biomolecules. EDC, in conjunction with NHS, provides an elegant solution by activating the carboxyl group under mild aqueous conditions.[2]
The process is a sequential, two-step reaction:
-
Carboxyl Activation: EDC reacts with the carboxyl group (-COOH) on the this compound linker to form a highly reactive, but unstable, O-acylisourea intermediate.[3][4] This intermediate is susceptible to rapid hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce conjugation efficiency.[4]
-
NHS Ester Stabilization: To mitigate hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][5] This semi-stable intermediate has a significantly longer half-life in aqueous solution compared to the O-acylisourea intermediate, thereby increasing the probability of a successful reaction with the target amine.[4][5]
-
Amine Coupling (Aminolysis): The NHS ester readily reacts with a nucleophilic primary amine (-NH₂) on the target biomolecule (e.g., a lysine residue on a protein) to form a stable, covalent amide bond.[1][6]
This cascade of reactions provides a controlled and efficient method for conjugating the maleimide-functionalized PEG linker to a protein or other amine-containing molecule.
Diagram 1: The two-step reaction mechanism of EDC/NHS chemistry.
Critical Parameters for Robust Conjugation
The success of EDC/NHS chemistry is not merely procedural; it is governed by a set of interdependent physicochemical parameters. Understanding and controlling these variables is the key to achieving high-yield, reproducible results.
The Dichotomy of pH: Activation vs. Coupling
The single most important factor in this chemistry is pH. The two primary reaction stages have conflicting optimal pH ranges, making a two-step pH protocol the gold standard for maximal efficiency.[7]
-
Activation Step (pH 4.5 - 6.0): The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment.[2][8] In this pH range, the carboxyl group is sufficiently reactive, and the hydrolysis of EDC is minimized.
-
Coupling Step (pH 7.2 - 8.5): The reaction of the NHS ester with the primary amine (aminolysis) requires the amine to be in its deprotonated, nucleophilic state (-NH₂).[7][9] This is favored at physiological to slightly alkaline pH.
Causality: Attempting a "one-pot" reaction at a compromise pH (e.g., 6.5-7.0) will inherently reduce the efficiency of both steps.[7] At this pH, EDC activation is suboptimal, while the NHS ester is more prone to hydrolysis than at a lower pH, and the target amines are not fully deprotonated for efficient reaction.[6][7]
Reagent Stability and Handling
EDC and NHS reagents are highly sensitive to moisture.[10][11] Hydrolysis renders them inactive.
-
Storage: Always store EDC and NHS desiccated at -20°C.[12]
-
Handling: Before opening a vial, it is critical to allow it to equilibrate to room temperature.[4][10] Opening a cold vial will cause atmospheric moisture to condense on the reagent, leading to rapid degradation.
-
Solution Preparation: Stock solutions of EDC and NHS are not stable and must be prepared fresh immediately before use.[12][13] Anhydrous DMSO or DMF can be used for initial stock solutions, but aqueous working solutions are highly susceptible to hydrolysis.[6]
Buffer Selection: Avoiding Competitive Reactions
The choice of buffer is non-negotiable. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will actively compete with the intended reaction, drastically reducing yields.[8][10]
-
Activation Buffer: Use a non-amine, non-carboxylate buffer. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.0-6.0 is the standard and highly recommended choice.[5][11][14]
-
Coupling Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common and effective choice for the second step.[8][12] Borate buffers can also be used.[12]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for successful activation and conjugation.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Activation pH | 4.5 - 6.0 | Maximizes EDC-mediated carboxyl activation while minimizing EDC hydrolysis.[2][5] |
| Coupling pH | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic for efficient amide bond formation.[7][12] |
| Molar Ratio (EDC:PEG-Acid) | 2:1 to 10:1 | A molar excess is required to drive the activation reaction to completion.[8][12] |
| Molar Ratio (NHS:PEG-Acid) | 2:1 to 5:1 | Ensures efficient conversion of the unstable O-acylisourea intermediate to the more stable NHS ester.[8][12] |
| Molar Ratio (Activated PEG:Amine) | 1:1 to 10:1 | Highly application-dependent. Start with a moderate excess (e.g., 5:1) and optimize based on results.[12] |
| Activation Time | 15 - 30 minutes | Sufficient time for activation at room temperature. Longer times risk hydrolysis of the intermediate.[10][12] |
| Coupling Time | 1 - 2 hours (RT) or Overnight (4°C) | Longer incubation at a lower temperature can improve yields for sensitive proteins and reduce aggregation.[10] |
Experimental Protocols & Workflows
This section provides a detailed, step-by-step methodology for the activation of this compound and subsequent conjugation to an amine-containing protein. The two-step protocol is strongly recommended for its superior control and efficiency.
Diagram 2: Recommended two-step experimental workflow.
Protocol 1: Two-Step Activation and Conjugation (Recommended)
This protocol ensures optimal pH for each reaction stage and removes excess activation reagents prior to introducing the target protein, preventing unwanted side reactions like protein-protein crosslinking.[11]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (recommended for aqueous reactions)
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]
-
Coupling Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2-7.5[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[15]
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Zeba™ Spin Desalting Column)[14]
-
Purification system (e.g., SEC, Dialysis)
Procedure:
-
Reagent Preparation: a. Equilibrate EDC, Sulfo-NHS, and this compound vials to room temperature for at least 20 minutes before opening.[4] b. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. c. Immediately before use , prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer. Do not store these solutions.[11] d. Ensure the protein solution is in the Coupling Buffer. If not, perform a buffer exchange.
-
Activation of this compound: a. In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer. b. Add a 5-fold molar excess of the EDC solution and a 5-fold molar excess of the Sulfo-NHS solution relative to the moles of this compound.[14] c. Mix well and incubate for 15 minutes at room temperature.[4][14]
-
Removal of Excess Activation Reagents: a. Equilibrate a desalting column with ice-cold Coupling Buffer according to the manufacturer's instructions. b. Apply the activation reaction mixture from step 2c to the desalting column. c. Collect the eluate containing the NHS-activated Mal-PEG5-linker. This step simultaneously removes excess reagents and performs the buffer exchange to the optimal pH for coupling.[14]
-
Conjugation to Protein: a. Immediately add the eluate from step 3c to your protein solution. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10][12]
-
Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1M Tris per 1 mL of reaction).[16] b. Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[10]
-
Purification of the Conjugate: a. Purify the final conjugate from unreacted PEG linker and quenching reagents using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[10]
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues and provides logical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Reagents: EDC/NHS hydrolyzed due to improper storage or handling.[10] 2. Suboptimal pH: Incorrect pH for either activation or coupling steps.[7] 3. Competing Nucleophiles: Presence of amine-containing buffers (Tris, glycine).[8][10] 4. NHS-Ester Hydrolysis: Delay between activation and coupling without purification.[6][10] | 1. Use fresh, properly stored reagents. Always allow vials to warm to RT before opening.[10] 2. Verify the pH of your Activation (pH 5-6) and Coupling (pH 7.2-8.0) buffers. Use a two-step protocol.[7] 3. Use MES for activation and PBS or Borate for coupling. Scrupulously avoid contaminating buffers.[10] 4. Proceed to the coupling step immediately after activation, preferably after purifying the activated linker with a desalting column.[14] |
| Protein Precipitation/ Aggregation | 1. High Degree of Modification: Too many PEG chains attached to the protein. 2. Solvent Shock: High concentration of organic solvent (DMSO/DMF) from linker stock solution. 3. Protein-Protein Crosslinking: Using a one-pot method where EDC can activate carboxyls on the target protein.[11] | 1. Reduce the molar excess of the activated PEG linker in the coupling reaction.[10] 2. Ensure the volume of the organic stock solution added is less than 10% of the total reaction volume. 3. Strictly use the recommended two-step protocol with a desalting step to remove EDC before adding the protein.[11] |
| Inconsistent Results | 1. Reagent Degradation: Inconsistent activity of EDC/NHS between experiments.[17] 2. pH Drift: Buffering capacity is insufficient, causing pH to change during reagent addition. 3. Inaccurate Quantitation: Errors in measuring concentrations of protein or linker. | 1. Prepare EDC/NHS solutions fresh for every experiment. Do not reuse leftover solutions.[13] 2. Use buffers at a sufficient concentration (e.g., 50-100 mM) and re-verify pH after all components are mixed. 3. Use reliable methods (e.g., A280 for protein, manufacturer's data for linker) to ensure accurate molar ratio calculations. |
Conclusion
The activation of this compound via EDC/NHS chemistry is a powerful and versatile method for bioconjugation. Success hinges on a solid understanding of the reaction mechanism and meticulous control over key parameters, particularly pH, reagent integrity, and buffer composition. By implementing the two-step protocol detailed in this guide, researchers can reliably generate high-quality, functional bioconjugates, paving the way for innovations in drug development and diagnostics.
References
- BenchChem. (2025). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid. BenchChem.
- BenchChem. (2025). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Activation of Mal-PEG5-acid for Amine Coupling. BenchChem.
- BenchChem. (2025). A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Chemistry in Carboxylic Acid Activation. BenchChem.
- Thermo Fisher Scientific. (n.d.). Instructions: EDC. Thermo Fisher Scientific.
- BenchChem. (2025). The Core Principles of m-PEG5-CH2COOH Reactivity: An In-depth Technical Guide. BenchChem.
- Interchim. (n.d.). NHS / sulfo-NHS. Interchim.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview. Creative Proteomics.
- BenchChem. (2025). Troubleshooting low yield in EDC/NHS coupling reactions with PEG. BenchChem.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
- Merck Millipore. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Merck Millipore.
- BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem.
- Thermo Fisher Scientific. (n.d.). NHS (N-hydroxysuccinimide) - FAQs. Thermo Fisher Scientific.
- BroadPharm. (n.d.). Mal-PEG5-acid, 1286755-26-7. BroadPharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NHS (N-hydroxysuccinimide) - FAQs [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Step-by-Step Guide for Site-Specific Protein Conjugation with Mal-PEG5-CH2COOH
Introduction: The Power of Precision in Bioconjugation
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic reagents, and novel biomaterials.[1] The process, known as bioconjugation, involves the stable attachment of a modifying molecule to a protein to impart new functionality. Among the most reliable and widely adopted strategies is the reaction between a maleimide functional group and a free thiol (sulfhydryl) group, typically found in cysteine residues.[2] This chemistry offers high selectivity and efficiency under mild, physiological conditions.[1]
This guide provides a detailed protocol and the underlying scientific principles for conjugating proteins using a specific heterobifunctional linker: Maleimide-PEG5-Carboxylic Acid (Mal-PEG5-CH2COOH). This linker is particularly valuable for several reasons:
-
The Maleimide Group: Provides a highly selective reaction site for cysteine residues, enabling site-specific modification.[3]
-
The Polyethylene Glycol (PEG) Spacer: The 5-unit PEG chain is a hydrophilic spacer that enhances the water solubility of the conjugate, reduces aggregation, and can sterically shield the protein from proteolytic degradation and immune responses.[4][5]
-
The Terminal Carboxylic Acid Group: Offers a secondary reactive handle for subsequent conjugation steps, allowing for the creation of more complex, multi-functional bioconjugates.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from protein preparation to final conjugate characterization, grounded in established scientific expertise.
Principle of the Method: The Thiol-Maleimide Reaction
The core of this protocol is the chemoselective ligation between the maleimide group of the linker and a thiol group on the protein.
The Michael Addition Reaction
The conjugation proceeds via a Michael addition mechanism.[6] The sulfhydryl group of a cysteine residue acts as a nucleophile, attacking the electron-deficient carbon-carbon double bond within the maleimide ring. This reaction forms a stable, covalent thioether bond.[]
The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[3] Below this range, the thiol is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis into a non-reactive maleamic acid, and the reaction can lose its specificity, potentially reacting with primary amines like lysine residues.[3][8]
Figure 1. Experimental workflow for protein conjugation.
Potential Side Reactions
While robust, the thioether linkage can exhibit instability under certain conditions. For conjugates involving an N-terminal cysteine, a side reaction known as thiazine rearrangement can occur, where the N-terminal amine attacks the succinimide ring, leading to a structural rearrangement.[6] This is a critical consideration during purification and storage. Additionally, retro-Michael reactions, where the thioether bond reverts, have been reported in highly reducing environments.[9]
Materials and Reagents
Equipment
-
pH meter
-
Stir plate and stir bars
-
Reaction vials (e.g., microcentrifuge tubes)
-
Spectrophotometer (for protein concentration)
-
Purification system (e.g., FPLC, HPLC)[10]
-
Analytical equipment (e.g., SDS-PAGE system, Mass Spectrometer)[11]
-
Desalting columns or dialysis cassettes
Reagents and Buffers
-
Protein of Interest: Must contain at least one free cysteine residue.
-
This compound: Store at -20°C with desiccant. Equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride is recommended. It is a potent, thiol-free reducing agent that does not need to be removed prior to the maleimide reaction.[3][13] Dithiothreitol (DTT) can also be used, but must be completely removed before adding the maleimide linker.
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the this compound linker.[2][12]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (10-100 mM) at pH 7.0-7.5. The buffer must be free of thiol-containing compounds. It is crucial to degas the buffer by vacuum or by bubbling with an inert gas (e.g., argon, nitrogen) to prevent re-oxidation of free thiols.[2]
-
Quenching Reagent: L-cysteine, 2-Mercaptoethanol (BME), or DTT.[14]
-
Metal Chelator: Ethylenediaminetetraacetic acid (EDTA) (5-10 mM, optional) can be added to the conjugation buffer to prevent metal-catalyzed oxidation of thiols.[8]
Experimental Protocols
This protocol is a general guideline. Optimal conditions, such as the molar ratio of linker to protein and incubation time, may need to be determined empirically for each specific protein.
Protocol 1: Protein Preparation and Disulfide Reduction
Causality: Most proteins with cysteine residues exist with those residues forming disulfide bonds, which are unreactive towards maleimides. Therefore, these bonds must be cleaved to generate free sulfhydryl groups for conjugation.[2]
-
Dissolve Protein: Prepare the protein solution at a concentration of 1-10 mg/mL in degassed Conjugation Buffer. Determine the precise protein concentration using a suitable method (e.g., A280 measurement or BCA assay).
-
Add Reducing Agent: Add TCEP to the protein solution from a freshly prepared stock. A 10-100 fold molar excess of TCEP over the protein is typically sufficient for complete reduction.
-
Incubate: Flush the vial with an inert gas (e.g., argon), seal, and incubate for 30-60 minutes at room temperature.
Note: If using DTT or BME as the reducing agent, the excess reagent must be removed by a desalting column or dialysis against degassed Conjugation Buffer before proceeding to the next step. TCEP does not require removal, although recent studies indicate TCEP can react slowly with maleimides, so its removal for highly sensitive applications may be considered.[15][16]
Protocol 2: Conjugation Reaction
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8][12]
-
Add Linker to Protein: Add the linker stock solution to the reduced protein solution. A 10- to 20-fold molar excess of the maleimide linker over the protein is a common starting point.[17] The final concentration of organic solvent should ideally be kept below 10% to avoid protein precipitation.[12]
-
Incubate: Mix thoroughly. Flush the reaction vial with inert gas, seal, and incubate. The reaction can proceed for 2 hours at room temperature or overnight at 4°C.[17]
Figure 2. Thiol-Maleimide Conjugation Reaction.
Protocol 3: Quenching Excess Maleimide
Causality: It is critical to deactivate any unreacted maleimide groups after the conjugation is complete. This "quenching" step prevents the maleimide from reacting non-specifically with other molecules in downstream applications.[14]
-
Add Quenching Reagent: Add a quenching reagent with a free thiol, such as L-cysteine or 2-mercaptoethanol, to the reaction mixture. A final concentration of 10-50 mM is typical.[8]
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[8]
Protocol 4: Purification of the Conjugate
Causality: Purification is necessary to remove excess linker, quenched linker, and any remaining unconjugated protein from the final product.[14][18]
-
Select Method: The choice of purification method depends on the size difference between the conjugate and the contaminants.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method. It effectively separates the larger protein conjugate from smaller molecules like the excess linker and quenching agent.[14]
-
Dialysis / Tangential Flow Filtration (TFF): Effective for removing small molecule impurities. Multiple buffer exchanges against a suitable storage buffer are required.[14]
-
Ion-Exchange (IEX) or Hydrophobic Interaction (HIC) Chromatography: These methods can be used to separate the conjugate from unconjugated protein, as the addition of the PEG-acid linker will alter the protein's charge and/or hydrophobicity.[10][19]
-
-
Purify: Perform the chosen purification method, collecting fractions corresponding to the purified conjugate.
-
Buffer Exchange & Storage: Exchange the purified conjugate into a suitable storage buffer. For long-term storage, consider adding cryoprotectants (e.g., 50% glycerol) and storing at -20°C or -80°C. Adding a small amount of BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) can prevent denaturation and microbial growth for storage at 4°C.
Protocol 5: Characterization of the Final Conjugate
Causality: Characterization is essential to confirm the success of the conjugation, determine the degree of labeling, and assess the purity of the final product.[11][20]
| Method | Purpose | Expected Outcome |
| SDS-PAGE | Assess molecular weight shift and purity. | A band shift corresponding to the mass of the attached linker(s). A single, clean band indicates high purity. |
| HPLC (e.g., RP-HPLC, SEC-HPLC) | Determine purity and quantify conjugation efficiency.[11] | A shift in retention time for the conjugate compared to the unconjugated protein. Peak integration can be used to calculate the percentage of conjugated protein. |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Confirm the precise mass of the conjugate and determine the number of linkers attached per protein (degree of labeling).[11][21] | The measured mass should equal the mass of the protein plus the mass of the integer number of attached linkers. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incomplete reduction of disulfide bonds. | Increase concentration of TCEP or incubation time. Ensure TCEP stock is fresh. |
| Oxidation of free thiols. | Use freshly degassed buffers. Consider adding EDTA to the buffer to chelate metal ions.[8] | |
| Hydrolysis of maleimide linker. | Prepare linker stock solution immediately before use. Ensure pH is between 6.5-7.5.[3] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO/DMF below 10%. Add the linker stock solution to the protein solution slowly while mixing.[12] |
| Protein instability in the chosen buffer. | Screen different buffers or add stabilizing excipients. | |
| Multiple Products or Broad Peaks in Analysis | Incomplete reaction or side reactions. | Optimize reaction time and molar ratio of linker to protein. Ensure pH is tightly controlled. |
| Protein heterogeneity (e.g., existing PTMs). | Characterize the starting protein material thoroughly. |
Applications of Protein-PEG-Acid Conjugates
The resulting conjugate, with its terminal carboxylic acid, is a versatile intermediate for numerous applications:
-
Drug Delivery: The carboxyl group can be activated (e.g., using EDC/NHS chemistry) to attach drugs, targeting ligands, or imaging agents.[22][23]
-
Surface Immobilization: The conjugate can be covalently attached to surfaces functionalized with primary amines for applications in biosensors and diagnostic arrays.
-
Hydrogel Formation: Can serve as a building block in the formation of biocompatible and biodegradable hydrogels.[]
-
Nanoparticle Functionalization: Used to coat nanoparticles to improve their biocompatibility and provide a "stealth" coating to evade the immune system.[22][]
References
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). PMC - NIH. Retrieved from [Link]
-
In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. (2017). ACS Omega. Retrieved from [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (2014). Analytical Chemistry. Retrieved from [Link]
-
Bioconjugate Analysis & Purification. (n.d.). CellMosaic. Retrieved from [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). PMC - NIH. Retrieved from [Link]
-
In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. (2017). NIH. Retrieved from [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (2014). ACS Publications. Retrieved from [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia, LLC. Retrieved from [Link]
-
Size of Pegylated Protein Conjugates Studied by Various Methods. (2008). ResearchGate. Retrieved from [Link]
-
The Wittig bioconjugation of maleimide derived, water soluble phosphonium ylides to aldehyde-tagged proteins. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
New PEGs for Peptide and Protein Modification, Suitable for Identification of the PEGylation Site. (2001). Bioconjugate Chemistry. Retrieved from [Link]
-
Protein Expression, Purification and Conjugation. (n.d.). AMRI. Retrieved from [Link]
-
Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. (n.d.). PMC - NIH. Retrieved from [Link]
-
Tunable degradation of maleimide-thiol adducts in reducing environments. (n.d.). PMC - NIH. Retrieved from [Link]
-
Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bachem.com [bachem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellmosaic.com [cellmosaic.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. enovatia.com [enovatia.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. purepeg.com [purepeg.com]
- 23. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Molar Ratios in Mal-PEG5-CH2COOH Reactions
Introduction: The Critical Role of Stoichiometry in Bioconjugation
The heterobifunctional linker, Maleimide-PEG5-Carboxylic Acid (Mal-PEG5-CH2COOH), represents a powerful tool in modern bioconjugation, enabling the precise, covalent linkage of two distinct molecular entities. Its architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, connected by a hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for creating complex biomolecular constructs such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles.
The success of any conjugation strategy hinges on the precise control of stoichiometry. The molar ratio of the linker to the target biomolecules directly dictates the efficiency of the reaction, the degree of labeling, and the preservation of the biomolecules' native function. An insufficient linker concentration can lead to low conjugation yields, while an excess may result in unwanted side reactions, aggregation, or altered biological activity. This guide provides a comprehensive framework for understanding and calculating the optimal molar ratios for reactions involving this compound, ensuring reproducible and high-fidelity bioconjugate synthesis.
Part 1: The Chemistry of this compound: A Dual-Action Linker
The utility of this compound stems from its two distinct reactive termini, allowing for a sequential and controlled conjugation process.
The Maleimide-Thiol Reaction: A "Click" Chemistry Approach
The maleimide group is highly reactive towards free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. This reaction proceeds via a Michael addition mechanism, forming a stable thioether bond.[1][2][3] This conjugation is often considered a "click" reaction due to its high efficiency, rapid kinetics, and specificity under mild, physiological conditions.[1][2]
Key Mechanistic Considerations:
-
pH Dependence: The maleimide-thiol reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][3] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while primary amines (like those in lysine residues) are generally protonated and less reactive. Above pH 7.5, the reactivity of amines towards the maleimide increases, potentially leading to non-specific conjugation.[2]
-
Side Reactions: A potential side reaction is the formation of a thiazine impurity, particularly when the N-terminal cysteine is involved. This can be mitigated by performing the conjugation at a slightly acidic pH (around 5) or by acetylating the N-terminal cysteine.[1]
The Carboxylic Acid-Amine Reaction: Forming a Stable Amide Bond
The terminal carboxylic acid of the linker can be activated to react with primary amines, such as those on the side chains of lysine residues or the N-terminus of a protein. This reaction forms a stable amide bond.[4][5]
Activation Chemistry:
The most common method for activating the carboxylic acid is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7]
-
EDC Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]
-
NHS Stabilization: This intermediate is unstable in aqueous solutions and prone to hydrolysis.[7] NHS or sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[6][7]
-
Amine Reaction: The NHS ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS or sulfo-NHS as a byproduct.[8][9]
This two-step activation process increases the efficiency of the conjugation and allows for better control over the reaction.[6][7]
Part 2: Molar Ratio Calculations and Optimization Strategies
The optimal molar ratio of linker to biomolecule is application-dependent and should be empirically determined.[10] For instance, in the generation of immunogens, a higher conjugation density (e.g., 10-15 peptides per carrier protein) is often desired, whereas for immunoassays, a lower density may be preferable.[11]
Calculating Molar Quantities
Accurate calculation of the molar quantities of each reactant is the foundation of a successful conjugation.
For a Protein/Antibody:
For this compound Linker:
(Note: The molecular weight of this compound should be obtained from the supplier's certificate of analysis.)
For a Peptide:
Molar Ratio Optimization for Maleimide-Thiol Conjugation
A molar excess of the maleimide-functionalized component is generally recommended to drive the reaction to completion, especially if the thiol-containing molecule is precious.
| Reactant | Recommended Molar Ratio (Maleimide:Thiol) | Rationale & Key Considerations |
| Peptide Conjugation | 2:1 to 5:1 | A lower excess is often sufficient for smaller, more accessible thiol groups on peptides.[12] |
| Protein/Antibody Conjugation | 5:1 to 20:1 | A higher excess may be required to overcome steric hindrance and ensure efficient conjugation to less accessible cysteine residues on larger proteins.[12] |
Experimental Insight: To determine the maximum amount of a peptide that can be conjugated to a protein without causing precipitation, a preliminary test conjugation can be performed. Start with a known amount of the maleimide-activated protein and incrementally add the thiol-containing peptide, monitoring for any signs of cloudiness or precipitation.[13]
Molar Ratio Optimization for Carboxylic Acid-Amine Conjugation (EDC/NHS Chemistry)
For the activation of the carboxylic acid, a molar excess of both EDC and NHS/sulfo-NHS relative to the carboxylic acid-containing molecule is crucial for efficient formation of the NHS ester.
| Reagent | Recommended Molar Excess (Reagent:Carboxylic Acid) | Rationale & Key Considerations |
| EDC | 2:1 to 10:1 | A sufficient excess is needed to drive the initial activation of the carboxyl groups.[4] |
| NHS/sulfo-NHS | 2:1 to 5:1 | This ensures efficient conversion of the unstable O-acylisourea intermediate to the more stable NHS ester, minimizing hydrolysis.[4] |
| Amine-containing Molecule | 1:1 to 1.5:1 (relative to activated carboxyl) | A slight excess of the amine-containing molecule can help to maximize the yield of the final conjugate. |
Part 3: Experimental Protocols
These protocols provide a general framework. Specific concentrations, volumes, and incubation times should be optimized for each unique conjugation system.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a thiol-containing protein/peptide to a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein/peptide
-
Maleimide-functionalized molecule (e.g., this compound that has already been conjugated to another molecule)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or HEPES buffer. Ensure the buffer is free of thiols.
-
Quenching Reagent: A solution of a free thiol such as cysteine or 2-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis.
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing protein/peptide in the conjugation buffer to a known concentration. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT and subsequently remove the DTT using a desalting column.[14]
-
Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and then add it to the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the maleimide-functionalized molecule to the solution of the thiol-containing protein/peptide.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent (e.g., 10-fold molar excess of cysteine over the initial amount of maleimide) to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess linker and quenching reagent by SEC or dialysis.
-
Protocol 2: Carboxylic Acid-Amine Conjugation (Two-Step)
This protocol describes the activation of a carboxylic acid-containing molecule and subsequent conjugation to an amine-containing molecule.
Materials:
-
Carboxylic acid-containing molecule (e.g., this compound)
-
Amine-containing protein/peptide
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[4]
-
Conjugation Buffer: PBS, pH 7.2-7.4.
-
EDC hydrochloride
-
Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[4]
-
Purification System: SEC or dialysis.
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the activation buffer.
-
Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of sulfo-NHS.[4]
-
Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the activated carboxylic acid solution to the amine-containing protein/peptide dissolved in the conjugation buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 10-50 mM to quench any unreacted NHS-activated groups.[4] Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using SEC or dialysis.
-
Part 4: Visualization of Workflows
Diagram: Sequential Conjugation Workflow
Caption: Core reaction mechanisms for this compound.
Part 5: Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to determine the degree of labeling and confirm its integrity.
| Analytical Technique | Information Provided | Reference |
| UV-Vis Spectroscopy | Can be used to estimate the molar ratio of the conjugated molecules if they have distinct absorbance maxima. [15][16] | [15][16] |
| Mass Spectrometry (MS) | Provides the precise molecular weight of the conjugate, allowing for the determination of the number of attached linkers/molecules. | [17] |
| Size-Exclusion Chromatography (SEC) | Assesses the purity of the conjugate and detects the presence of aggregates or unreacted starting materials. | [18] |
| SDS-PAGE | Visualizes the increase in molecular weight of the protein after conjugation. | [19] |
| Amino Acid Analysis | Can be used to determine the molar ratio of a peptide to a protein in a conjugate by comparing the amino acid composition before and after conjugation. [20] | [20] |
| Binding Assays (e.g., ELISA, SPR) | Confirms that the biological activity of the conjugated protein is retained. | [21] |
Conclusion
The successful synthesis of bioconjugates using this compound is a multi-faceted process that requires a thorough understanding of the underlying chemistry and meticulous control over reaction conditions. The judicious calculation and empirical optimization of molar ratios are paramount to achieving high yields, desired levels of modification, and preservation of biological function. By following the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of bioconjugation and advance their work in drug development and life sciences research.
References
- Benchchem. (n.d.). The Core Principles of m-PEG5-CH2COOH Reactivity: An In-depth Technical Guide.
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
- Determination of protein concentration for protein-protein conjugates using ultraviolet absorption. (n.d.). PMC - NIH.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. (n.d.). ResearchGate.
- Insights into maleimide-thiol conjugation chemistry. (2018, March 9). DSpace.
- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024, September 24).
- Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA). (2017, September 25). PMC - NIH.
- Thermo Fisher Scientific - US. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. (n.d.). PMC - NIH.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11).
- Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- Thermo Fisher Scientific - US. (n.d.). Carbodiimide Crosslinker Chemistry.
- Abzena. (n.d.). Bioconjugate & ADC Analytical Method Development & Bioassays.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
- BroadPharm. (n.d.). Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
- "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. (2024, September 30).
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.).
- Fisher Scientific. (n.d.). Amide Synthesis.
- MedKoo Biosciences. (n.d.). Mal-PEG5-acid | CAS# 1286755-26-7 | PEG Linker.
- Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). NIH.
- Mass Spectrometric Conjugate Characterization: Process Qualification of Recombinant Protein–Hapten Conjugation. (2016, November 14). BioProcess International.
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Amino-PEG5-CH2CO2H | C12H25NO7 | CID 21252464. (n.d.). PubChem - NIH.
- Peptide/Protein conjugation? How do you decide the ratios of peptide and protein if you want to conjugate them?. (2021, March 19). ResearchGate.
-
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. (n.d.). ACS Publications. Retrieved from [Link]
- Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques | Analytical Chemistry. (n.d.). ACS Publications.
-
Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine | Organic Letters. (n.d.). ACS Publications. Retrieved from [Link]
-
Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. (n.d.). RSC Publishing. Retrieved from [Link]
- Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. (2022, September 26). YouTube.
- A simplified method for determination of peptide-protein molar ratios using amino acid analysis. (1992, December 8). PubMed.
- Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. (n.d.).
- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester.
-
Amine coupling through EDC/NHS: a practical approach. (n.d.). PubMed. Retrieved from [Link]
- Precise PEG. (n.d.). m-PEG5-CH2COOH.
-
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023, May 9). Chemical Communications (RSC Publishing). Retrieved from [Link]
- Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub.
- Quantification of conjugated antibodies?. (2013, March 12). ResearchGate.
- Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. (n.d.).
Sources
- 1. bachem.com [bachem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. adcreview.com [adcreview.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A simplified method for determination of peptide-protein molar ratios using amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. abzena.com [abzena.com]
Application Notes and Protocols: Leveraging Mal-PEG5-CH2COOH for Advanced Biomaterial Surface Modification
Introduction: Engineering Biointerfaces with Precision
The interface between a biomaterial and its biological environment dictates its ultimate success or failure. Uncontrolled protein adsorption, cellular adhesion, and immune responses can compromise the function and biocompatibility of even the most advanced materials.[1][2] Surface modification with polyethylene glycol (PEG) has emerged as a cornerstone strategy to mitigate these undesirable interactions.[1][2][3][4] This is attributed to PEG's unique properties: it is hydrophilic, non-toxic, non-immunogenic, and creates a steric barrier that repels proteins and cells.[1][3][5]
This guide provides a comprehensive overview and detailed protocols for utilizing Mal-PEG5-CH2COOH , a heterobifunctional linker, for the covalent surface modification of biomaterials. This versatile reagent offers a strategic advantage by enabling a two-step, controlled conjugation process. The maleimide group facilitates highly specific covalent linkage to thiol-bearing molecules or surfaces, while the terminal carboxylic acid allows for robust amide bond formation with amine-functionalized materials.[6][7] The discrete five-unit PEG spacer enhances the solubility and accessibility of the reactive ends while providing the essential bio-inert properties.[8][9]
This document is designed for researchers, scientists, and drug development professionals seeking to harness the power of controlled surface PEGylation to enhance the performance of their biomaterials in applications ranging from drug delivery and diagnostics to tissue engineering and medical device coatings.
Core Principles: The Chemistry of this compound
The utility of this compound lies in its two distinct reactive functionalities, which can be addressed sequentially to achieve precise surface modification.
The Maleimide-Thiol Reaction: A "Click" Chemistry Approach
The maleimide group is highly reactive towards free sulfhydryl (thiol) groups, proceeding via a Michael addition mechanism to form a stable thioether bond.[10][11] This reaction is considered a "click" chemistry reaction due to its high efficiency, selectivity, and ability to proceed under mild, aqueous conditions, typically at a pH of 6.5-7.5.[10][12] At this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing non-specific side reactions.[11][12]
Causality Behind Experimental Choices:
-
pH Control is Critical: Maintaining a pH between 6.5 and 7.5 is paramount for ensuring the chemoselectivity of the maleimide-thiol conjugation.[11][12] Above pH 7.5, the reactivity of maleimides with primary amines becomes more competitive, potentially leading to unintended cross-linking.[12] Below pH 6.5, the reaction rate significantly decreases.
-
Stability of the Thioether Linkage: While generally stable, the succinimide ring formed after conjugation can undergo hydrolysis, which paradoxically increases the long-term stability of the linkage by preventing a retro-Michael reaction (thiol exchange).[13][14][15] This retro-Michael reaction can lead to the cleavage of the conjugate, which is a critical consideration in in vivo applications.[13][16][17]
Diagram: Thiol-Maleimide Conjugation Mechanism
Caption: Mechanism of thiol-maleimide conjugation.
Carboxylic Acid Activation via EDC/NHS Chemistry
The terminal carboxylic acid of this compound can be activated to form a highly reactive intermediate that readily couples with primary amines on a biomaterial surface, forming a stable amide bond.[8][18][19] The most common and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[18][20][21]
Causality Behind Experimental Choices:
-
Two-Step Activation: EDC first reacts with the carboxyl group to form an unstable O-acylisourea intermediate.[20][21] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group. The addition of NHS or Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[18][20][21] This two-step process enhances coupling efficiency and allows for the removal of excess EDC and byproducts before introducing the amine-containing biomaterial, thus preventing unwanted side reactions.[20][21]
-
Optimal pH for Activation and Coupling: The activation of the carboxyl group with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0).[20] However, the subsequent reaction of the NHS ester with primary amines is favored at a physiological to slightly basic pH (7.2-8.5).[22][23] Therefore, a two-step protocol with a buffer exchange is often recommended for optimal results.
Diagram: EDC/NHS Coupling Mechanism
Caption: Two-step EDC/NHS activation and coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two primary strategies of using this compound for biomaterial surface modification.
Protocol 1: Modification of Thiolated Surfaces
This protocol is suitable for biomaterials that have been pre-functionalized with sulfhydryl groups.
Materials:
-
Thiolated biomaterial substrate
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reaction buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 7.0, degassed
-
Washing buffer: PBS, pH 7.2
-
Deionized (DI) water
Procedure:
-
Surface Preparation:
-
Thoroughly clean the thiolated biomaterial substrate according to the manufacturer's instructions or established laboratory protocols to remove any contaminants.
-
Immediately before use, rinse the substrate with degassed DI water and then with the degassed Reaction Buffer.
-
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Immerse the prepared thiolated substrate in the this compound solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[25] The reaction should be performed in an oxygen-free environment (e.g., under a nitrogen or argon atmosphere) to prevent oxidation of the thiol groups.
-
-
Washing:
-
After incubation, remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with the Washing Buffer (3-5 times) to remove any unreacted this compound.
-
Finally, rinse with DI water and dry under a stream of nitrogen or by lyophilization.
-
-
Storage:
-
The resulting carboxyl-terminated PEGylated surface is now ready for further functionalization via the carboxylic acid group or can be stored at 4°C in a desiccated environment.
-
Protocol 2: Modification of Amine-Functionalized Surfaces
This protocol is designed for biomaterials possessing primary amine groups on their surface.
Materials:
-
Amine-functionalized biomaterial substrate
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
Procedure:
-
Surface Preparation:
-
Clean the amine-functionalized substrate as per standard procedures.
-
Wash with DI water and then equilibrate with the Activation Buffer.
-
-
Activation of this compound:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[18]
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the this compound solution. Typical molar ratios are 2-10 fold excess of EDC and 2-5 fold excess of Sulfo-NHS relative to the PEG linker.[26]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[18]
-
-
Coupling to the Amine-Functionalized Surface:
-
Immerse the prepared amine-functionalized substrate in the activated this compound solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[18]
-
-
Quenching and Washing:
-
Remove the substrate from the coupling solution.
-
Immerse the substrate in the Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS esters.
-
Wash the substrate extensively with PBST (3-5 times) to remove non-covalently bound reagents and byproducts.
-
Rinse with DI water and dry.
-
-
Storage:
-
The maleimide-terminated PEGylated surface is now ready for subsequent conjugation with thiol-containing molecules or can be stored at 4°C in a desiccated environment, protected from light.
-
Controlling PEG Density on Biomaterial Surfaces
The density of the grafted PEG chains is a critical parameter that significantly influences the biological response to the modified surface.[3][5][27][28] Low PEG densities may not effectively prevent protein adsorption, while excessively high densities might hinder the binding of desired biomolecules in targeted applications.[3][5]
Factors Influencing PEG Grafting Density:
| Parameter | Influence on PEG Density | Rationale |
| Concentration of PEG Linker | Higher concentration generally leads to higher density, up to a saturation point. | Increased availability of PEG molecules for reaction with surface functional groups. |
| Reaction Time | Longer reaction times can increase grafting density. | Allows for more complete reaction between the PEG linker and the surface. |
| Reaction Temperature | Can influence reaction kinetics and PEG chain conformation. | Higher temperatures can increase reaction rates but may also affect the stability of the reactants or the substrate. |
| Solvent Quality | A "poorer" solvent for PEG can increase grafting density. | In a poor solvent, PEG chains adopt a more coiled conformation, reducing steric hindrance and allowing for denser packing on the surface.[27] |
| Salt Concentration | Increasing salt concentration can increase grafting density. | Salts can decrease the solubility of PEG ("salting out"), leading to a higher effective concentration at the surface.[27] |
Characterization of PEGylated Surfaces
Verifying the successful modification of the biomaterial surface is a crucial step. A combination of surface analysis techniques is typically employed to confirm the presence and properties of the grafted PEG layer.
Common Characterization Techniques:
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of PEG (increased carbon and oxygen signals).[27][29] |
| Contact Angle Measurement | Changes in surface hydrophilicity (a decrease in contact angle indicates successful grafting of hydrophilic PEG).[27][29][30] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness, providing visual evidence of the polymer coating.[27][29] |
| Ellipsometry | Thickness of the grafted PEG layer.[27] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic chemical bonds of PEG (e.g., C-O-C ether stretch).[1] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Can be used to characterize PEGylated molecules cleaved from the surface to determine the degree of modification.[31] |
Conclusion: A Versatile Tool for Biointerface Engineering
This compound is a powerful and versatile tool for the precise surface modification of biomaterials. Its heterobifunctional nature allows for controlled, sequential conjugation, enabling the creation of well-defined, functionalized surfaces. By understanding the underlying chemistry of the maleimide-thiol and EDC/NHS reactions, and by carefully controlling reaction parameters, researchers can tailor the surface properties of biomaterials to meet the specific demands of their applications. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this compound in the development of advanced biomaterials with enhanced biocompatibility and functionality.
References
-
Rhodes, N. P., Sandhu, J. K., & Onis, B. (2011). Surface modification of biomaterials by covalent binding of poly(ethylene glycol) (PEG). In Biomaterials Science: An Introduction to Materials in Medicine (pp. 283-297). Academic Press. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(10), 1873–1881. [Link]
-
Lu, D., et al. (2016). Understanding How the Stability of the Thiol–Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry, 27(7), 1641–1649. [Link]
-
Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Al-Sammarraie, M., et al. (2018). Tuning the Density of Poly(ethylene glycol) Chains to Control Mammalian Cell and Bacterial Attachment. Polymers, 10(10), 1159. [Link]
-
Gröger, G., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 55(43), 13429–13433. [Link]
-
Lu, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. PubMed, 27(7), 1641-1649. [Link]
-
Northrop, B. H., & Schramm, M. P. (2013). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 4(21), 5553-5563. [Link]
-
Northrop, B. H., & Schramm, M. P. (2013). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. ResearchGate. [Link]
-
Velasco-frontana, C., et al. (2018). Effect of PEG grafting density on surface properties of polyurethane substrata and the viability of osteoblast and fibroblast cells. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 897–914. [Link]
-
YouTube. (2021). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). [Link]
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458. [Link]
-
Wang, J., et al. (2014). Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles. Biomaterials, 35(28), 8247–8255. [Link]
-
Velasco-frontana, C., et al. (2019). Influence of Molecular Weight and Grafting Density of PEG on the Surface Properties of Polyurethanes and Their Effect on the Viability and Morphology of Fibroblasts and Osteoblasts. Polymers, 11(1), 133. [Link]
-
Gawalt, E. S., et al. (2003). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 19(1), 200–204. [Link]
-
Lee, M., & Shin, I. (2010). One-Step, Acid-Mediated Method for Modification of Glass Surfaces with N-Hydroxysuccinimide Esters and Its Application to the Construction of Microarrays for Studies of Biomolecular Interactions. Bioconjugate Chemistry, 21(12), 2277–2286. [Link]
-
ResearchGate. (n.d.). Surface characterizations of PEG gel patterned surfaces and model surfaces by fluorescence-based analysis and contact angle measurements. [Link]
-
Agilent. (n.d.). Coupling Protocol for LodeStars Carboxyl Magnetic Beads with Co-Activators (Two Step). [Link]
-
Nicoya Lifesciences. (n.d.). XT Tech Guide: COOH Sensors & Amine Coupling Kit for Protein Immobilization (Sensor Starter Pack). [Link]
-
Scott, E. A., & Nichols, M. D. (2006). Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion. Journal of Biomedical Materials Research Part A, 77(2), 365–375. [Link]
-
ResearchGate. (n.d.). Characterization methods of PEG layer. [Link]
-
Bose, S., et al. (2013). Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing. Acta Biomaterialia, 9(10), 8593–8603. [Link]
-
ResearchGate. (n.d.). PEG surface characteristics required for optimal performance. [Link]
-
YouTube. (2023). PEG LinkER. [Link]
-
Jo, S., & Park, K. (2000). Surface modi"cation using silanated poly(ethylene glycol)s. Biomaterials, 21(6), 605–616. [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Instructions for PEG Maleimide Conjugation. [Link]
-
ResearchGate. (2015). (PDF) Maleimide-PEG-DPPE Synthesis Protocol. [Link]
-
Zhang, Q., et al. (2012). Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation. Biomacromolecules, 13(9), 2827–2834. [Link]
-
Jain, T. K., et al. (2009). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. Journal of Nanoscience and Nanotechnology, 9(8), 4787–4794. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 3. Effect of PEG grafting density on surface properties of polyurethane substrata and the viability of osteoblast and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mal-PEG5-acid, 1286755-26-7 | BroadPharm [broadpharm.com]
- 7. MAL-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 8. m-PEG5-CH2COOH, 16024-66-1 | BroadPharm [broadpharm.com]
- 9. youtube.com [youtube.com]
- 10. bachem.com [bachem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. d-nb.info [d-nb.info]
- 15. creativepegworks.com [creativepegworks.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 19. youtube.com [youtube.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. confluore.com [confluore.com]
- 25. broadpharm.com [broadpharm.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. kinampark.com [kinampark.com]
- 30. researchgate.net [researchgate.net]
- 31. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Mal-PEG5-CH2COOH Reactions
Welcome to the technical support center for Mal-PEG5-CH2COOH and other maleimide-based bioconjugation reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the conjugation of thiol-containing molecules (such as proteins with cysteine residues) to maleimide-functionalized linkers. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to diagnose and resolve issues leading to low reaction yields, ensuring the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common questions and issues that arise during maleimide-thiol conjugation reactions. Each answer provides a scientific explanation for the problem and a step-by-step solution.
Q1: I'm observing very low or no conjugation. What is the most likely cause?
Low or no yield is the most frequent issue and can often be traced back to one of two primary culprits: the stability of your maleimide reagent or the availability of reactive thiols on your protein.
-
Maleimide Hydrolysis: The maleimide group is highly susceptible to hydrolysis, especially in aqueous solutions. Once the maleimide ring opens to form a maleamic acid, it is no longer reactive towards thiol groups.[1][2] This susceptibility increases significantly with rising pH.[1][3][4]
-
Solution: Always prepare aqueous solutions of your this compound reagent immediately before use. For storage, dissolve the reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store it at -20°C, protected from moisture.[1][2][5][6] When removing the stock solution from the freezer, allow it to equilibrate to room temperature before opening to prevent moisture condensation.[5][7]
-
-
Lack of Free Thiols: Maleimides react specifically with free sulfhydryl (-SH) groups.[5][6] In many proteins, cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.
-
Solution: Ensure that any disulfide bonds in your protein are fully reduced to expose the free thiols for conjugation. This is a critical prerequisite for the reaction to proceed.
-
Q2: What is the optimal pH for the reaction, and why is it so critical?
The pH of the reaction buffer is a critical parameter that directly influences both the reaction rate and the specificity of the conjugation.
-
The Optimal Range: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5 .[1][2][5][8]
-
Scientific Rationale:
-
Below pH 6.5: The reaction rate slows down. The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion (-S⁻) attacks the maleimide double bond.[8][9] At lower pH, the thiol group (-SH) is predominantly protonated, reducing the concentration of the more reactive thiolate anion and thus slowing the reaction.
-
Above pH 7.5: The reaction loses its chemoselectivity. At higher pH, primary amines (like the side chain of lysine residues) become deprotonated and increasingly competitive nucleophiles, leading to the formation of undesirable off-target amine-maleimide adducts.[1][2][5][10] Furthermore, the rate of maleimide hydrolysis also increases significantly at alkaline pH.[1][10]
-
| pH Range | Effect on Thiol-Maleimide Reaction | Recommendation |
| < 6.5 | Reaction rate is significantly reduced due to low thiolate concentration. | Avoid; reaction may be too slow for practical purposes. |
| 6.5 - 7.5 | Optimal Range. High chemoselectivity for thiols.[1][8] | Recommended. Balances reaction rate and specificity. |
| > 7.5 | Increased rate of competing reaction with amines and maleimide hydrolysis.[2][10] | Avoid; leads to side products and reduced yield. |
Q3: Which reducing agent should I use to reduce disulfide bonds, and are there any I should avoid?
The choice of reducing agent is crucial, as some can interfere with the subsequent conjugation step.
-
Recommended Agent: TCEP
-
Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for maleimide conjugation workflows.[5][10] The primary advantage of TCEP is that it is a non-thiol-containing phosphine-based reductant. Therefore, it does not compete with your protein's thiols for reaction with the maleimide linker.[5][10] While some reports suggest a potential reaction between TCEP and maleimides, it is generally considered the most compatible choice for one-pot or sequential reactions where complete removal of the reducing agent is challenging.[11][12]
-
-
Agents to Use with Caution: DTT and β-mercaptoethanol
-
Dithiothreitol (DTT) and β-mercaptoethanol (BME) are highly effective disulfide reducing agents, but they both contain free thiol groups. These thiols will react readily with the maleimide reagent, competing with your protein and leading to significantly lower conjugation yields.
-
If you must use DTT or BME, it is absolutely essential to completely remove them from the protein solution after reduction and before adding the this compound. This is typically achieved through dialysis or the use of desalting columns.[5][10][13]
-
Q4: My reaction starts well, but the final yield is still low. Could there be other side reactions at play?
Yes, even under optimal pH conditions, several side reactions can reduce the yield of your desired conjugate or affect its stability.
-
Re-oxidation of Thiols: Free thiols can be oxidized back to disulfide bonds by dissolved oxygen in the buffers.
-
Retro-Michael Reaction (Reversibility): The thioether bond formed between the thiol and the maleimide is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other nucleophiles.[8][15][16] This can lead to the payload migrating to other thiols, such as serum albumin, in an in vivo context.[1][2]
-
Solution: After the conjugation reaction is complete, the stability of the linkage can be increased by intentionally hydrolyzing the thiosuccinimide ring to a stable succinamic acid thioether.[1][17][18][19] This is often achieved by incubating the conjugate at a slightly higher pH (e.g., pH 8.5-9.0) for a short period post-purification, though this must be carefully optimized to avoid other degradation pathways.
-
-
Thiazine Rearrangement: If you are conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[9][15] This side reaction is more pronounced at neutral to basic pH.[9][15][20]
-
Solution: If working with an N-terminal cysteine, performing the conjugation at the lower end of the optimal pH range (e.g., pH 6.5) can help minimize this side reaction.[15]
-
Visualizing the Chemistry: Key Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the primary conjugation reaction and the key side reactions that can lead to low yield.
Caption: Key reaction pathways in maleimide chemistry.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Reactive PEGylation
This protocol provides a general guideline for the conjugation of a this compound reagent to a protein's free cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound reagent
-
Thiol-free, degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Reducing agent: TCEP
-
Quenching reagent: L-Cysteine or 2-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis cassettes for purification
Workflow Diagram:
Caption: Step-by-step experimental workflow for PEGylation.
Procedure:
-
Protein Preparation and Reduction: a. Dissolve your protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.2). b. To reduce disulfide bonds, add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. It is generally not necessary to remove the TCEP before proceeding.[10][13]
-
PEG Reagent Preparation: a. Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF. b. Add this stock solution to the reaction buffer to achieve the desired final concentration.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved this compound to the reduced protein solution. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[13] Reaction time should be optimized for your specific protein.
-
Quenching the Reaction (Optional but Recommended): a. To stop the reaction and consume any excess maleimide reagent, add a quenching solution like L-cysteine or 2-mercaptoethanol to a final concentration of approximately 50 mM. b. Incubate for an additional 15-30 minutes.
-
Purification: a. Purify the PEGylated protein from excess reagents and unconjugated protein. b. Size Exclusion Chromatography (SEC) is highly effective for removing unreacted PEG and quenching reagents.[][22] c. Ion Exchange Chromatography (IEX) can also be used and is particularly useful for separating PEGylated positional isomers or unreacted protein from the conjugate, as PEGylation can alter the surface charge of the protein.[][23][24]
-
Characterization: a. Analyze the purified product using SDS-PAGE to observe the increase in molecular weight. b. Use mass spectrometry (MALDI-TOF or ESI-MS) to confirm the precise molecular weight of the conjugate and determine the degree of PEGylation.
References
-
Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). Purification of PEGylated proteins. PubMed. Available from: [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. Available from: [Link]
-
Moosmann, A., Müller, E., & Böttinger, H. (2014). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. Available from: [Link]
-
Moosmann, A., Müller, E., & Böttinger, H. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Available from: [Link]
-
Matos, M. J., Varela-Moreira, A., & Guedes, R. C. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. Available from: [Link]
-
DeFrees, S., Wang, Z. G., & Xing, R. (2007). Making Site-specific PEGylation Work. BioPharm International. Available from: [Link]
-
St-Gelais, M., Duval, M., & L'Heureux, S. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. National Institutes of Health (NIH). Available from: [Link]
-
Matos, M. J., Varela-Moreira, A., & Guedes, R. C. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace. Available from: [Link]
-
Bednar, R. A., & Colman, R. F. (1985). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. ACS Publications. Available from: [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing. Available from: [Link]
-
ResearchGate. The hydrolysis of maleimide in alkaline solution | Request PDF. Available from: [Link]
-
Bachem. (2021). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube. Available from: [Link]
-
ResearchGate. Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents: Implications for Protein-Conjugation Reactions | Request PDF. Available from: [Link]
-
Wall, A., Wills, A. G., & Forte, N. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science (RSC Publishing). Available from: [Link]
-
Lahnsteiner, M., Kastner, A., & Mayr, J. (2020). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Available from: [Link]
-
ResearchGate. Long-Term Stabilization of Maleimide–Thiol Conjugates | Request PDF. Available from: [Link]
-
Christie, R. J., & Wagner, A. M. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. PubMed Central (PMC). Available from: [Link]
-
Fontaine, S. D., Reid, R., & Robinson, L. (2015). Long-term stabilization of maleimide-thiol conjugates. H1 Connect. Available from: [Link]
-
Baldwin, A. D., & Kiick, K. L. (2013). Tunable degradation of maleimide-thiol adducts in reducing environments. PMC - NIH. Available from: [Link]
-
ResearchGate. I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. Available from: [Link]
-
NSP-Functional Polymers & Copolymers. MAL-PEG-COOH. Available from: [Link]
-
ResearchGate. Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?. Available from: [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. bachem.com [bachem.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Long-term stabilization of maleimi ... | Article | H1 Connect [archive.connect.h1.co]
- 20. youtube.com [youtube.com]
- 22. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biopharminternational.com [biopharminternational.com]
preventing hydrolysis of the maleimide group on Mal-PEG5-CH2COOH
A Guide to Preventing Maleimide Group Hydrolysis for Robust Bioconjugation
Welcome to the technical support center for Mal-PEG5-CH2COOH. As Senior Application Scientists, we understand that the success of your conjugation experiments hinges on the stability and reactivity of your reagents. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you master the use of this heterobifunctional linker by preventing the premature hydrolysis of its critical maleimide group.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding maleimide chemistry.
Q1: What is maleimide hydrolysis and why is it a critical problem?
Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[1][2] This is a significant problem because the resulting opened ring can no longer react with a thiol (sulfhydryl) group from a cysteine residue.[1][2][3] If the maleimide group hydrolyzes before conjugation, it permanently loses its ability to form the desired stable thioether bond, leading to low or zero yield of your final conjugate.[2]
Q2: What is the absolute optimal pH range for working with this compound?
The optimal and recommended pH range for thiol-maleimide conjugation is 6.5 to 7.5 .[1][2][3][4][5] This range is a crucial balance between two competing factors:
-
Below pH 6.5: The desired conjugation reaction slows down considerably. This is because the thiol group is predominantly in its protonated state (-SH), which is less nucleophilic and thus less reactive than its deprotonated thiolate form (S⁻).[3]
-
Above pH 7.5: The rate of destructive maleimide hydrolysis increases significantly.[2][3][4] Furthermore, the maleimide group loses its high selectivity for thiols and begins to react competitively with primary amines, such as the side chain of lysine residues.[1][3][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this advantage diminishes rapidly as the pH rises.[1][6]
Q3: How must I store this compound to ensure its stability?
Proper storage is essential to prevent degradation.
-
Solid Form: The lyophilized powder should be stored at -20°C, protected from light and moisture.[7][8] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[9]
-
Solution Form: Do not store this compound in aqueous buffers. [1] If you must prepare a stock solution, use a dry, biocompatible, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][10] These stock solutions should be prepared fresh, but if storage is necessary, they should be kept at -20°C and used within a month.[10][11] Always prepare aqueous dilutions of the maleimide reagent immediately before use.[1][12]
Q4: Can I use amine-containing buffers like Tris?
It is strongly advised to avoid buffers containing primary amines, such as Tris , especially if your reaction pH is at the higher end of the optimal range (pH 7.5 or above).[6] While the maleimide reaction is highly selective for thiols at neutral pH, this selectivity decreases as the pH becomes more alkaline, leading to potential side reactions with the amine in the Tris buffer.[1][6] Safer buffer choices include phosphate-buffered saline (PBS), HEPES, and MES.[3][10][13][14]
Troubleshooting Guide: Overcoming Hydrolysis-Related Failures
This section explores common experimental problems, explains the underlying chemical principles, and provides actionable solutions.
Problem: Low or No Conjugation Yield
-
Symptom: Your final analysis (e.g., SDS-PAGE, HPLC) shows a low amount of the desired conjugate and a high amount of unconjugated starting material.
-
Primary Cause: The maleimide group on your this compound has hydrolyzed before it had a chance to react with the target thiol group.
-
In-Depth Explanation: The stability of the maleimide ring is highly pH-dependent. As shown in the table below, the rate of hydrolysis (ring-opening) accelerates dramatically as the pH increases from neutral to alkaline. If your buffer pH is even slightly too high, or if the reagent is left in an aqueous solution for too long before the reaction, a significant portion of the maleimide will become inactivated.
| pH Range | Primary Reaction with Maleimide | Key Stability Consideration |
| 6.5 - 7.5 | Chemoselective reaction with thiols | Optimal range for specific thiol conjugation. The reaction with thiols is ~1,000 times faster than with amines at pH 7.0.[6] |
| > 7.5 | Competitive reaction with primary amines (e.g., lysine) | Loss of chemoselectivity. Rate of amine reaction increases.[6] |
| > 8.5 | Rapid hydrolysis of the maleimide ring | The maleimide group quickly converts to a non-reactive maleamic acid.[4][6] |
-
Solutions & Optimization Strategy:
-
Verify Buffer pH: Calibrate your pH meter and ensure your conjugation buffer is precisely within the 6.5-7.5 range.
-
Use Fresh Reagents: Prepare the aqueous solution of this compound from a DMSO/DMF stock immediately before adding it to your thiol-containing molecule.[12]
-
Degas Buffers: Thiols can be oxidized to disulfides, which do not react with maleimides.[11][14] Degas your buffer by vacuum or by bubbling with an inert gas like argon or nitrogen to minimize oxidation.[13][14] Consider adding 1-5 mM EDTA to chelate trace metals that can catalyze thiol oxidation.[5][15]
-
Control Temperature: Perform the reaction at room temperature (20-25°C) or 4°C. While cooler temperatures slow both the desired reaction and the hydrolysis, room temperature for 1-2 hours is typically sufficient.[5][15] Avoid elevated temperatures.
-
Problem: Inconsistent Results Between Experiments
-
Symptom: You run the same protocol on different days and get significantly different conjugation efficiencies.
-
Primary Cause: Inconsistent handling and storage of the this compound reagent, leading to varying degrees of hydrolysis before the experiment begins.
-
In-Depth Explanation: The "shelf-life" of maleimide in an aqueous buffer is very short. Storing a "working solution" in buffer, even for a few hours, can lead to substantial hydrolysis. Research has shown that even at 4°C, the stability of maleimide groups can be a concern over extended periods.[16][17] The key to reproducibility is ensuring that the maleimide is pristine and fully active at the start of every single reaction.
-
Solutions & Optimization Strategy:
-
Strict Adherence to Fresh Preparation: Institute a strict rule to always prepare fresh aqueous maleimide solutions from a dry organic stock for each experiment.
-
Reagent Qualification: If you suspect your stock reagent may be compromised, you can perform a small-scale test reaction with a known thiol-containing compound (like cysteine or GSH) and analyze the result by mass spectrometry to confirm reactivity before committing your valuable protein or antibody.
-
Quenching: After the desired conjugation time, quench any excess, unreacted maleimide to prevent it from reacting in downstream steps. This is done by adding a small-molecule thiol like cysteine or 2-mercaptoethanol.[18] This step also defines a consistent endpoint for your reaction.
-
Visualizing the Chemistry: Reaction vs. Hydrolysis
To achieve a successful conjugation, the rate of the desired thiol addition must far exceed the rate of the competing hydrolysis reaction. The following diagram illustrates this critical competition.
Caption: Competing reaction pathways for the maleimide group.
Validated Experimental Protocols
Protocol 1: Preparation of Optimized Conjugation Buffer
This protocol describes the preparation of a phosphate buffer designed to maximize maleimide stability and reactivity.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
High-purity water
-
Argon or Nitrogen gas source
Procedure:
-
Prepare a 100 mM sodium phosphate solution with 5 mM EDTA. For 1 L, dissolve:
-
Appropriate amounts of monobasic and dibasic sodium phosphate to reach pH 7.2.
-
1.86 g of EDTA (disodium salt, dihydrate).
-
-
Adjust the pH precisely to 7.2 using concentrated HCl or NaOH.
-
Transfer the buffer to a clean, sealable bottle.
-
Degas the buffer by bubbling argon or nitrogen gas through it for at least 15-20 minutes.
-
Seal the bottle tightly and store at 4°C. Use within one week for best results.
Protocol 2: General Workflow for Thiol-Maleimide Conjugation
This workflow provides a step-by-step guide for conjugating a thiol-containing protein with this compound.
Caption: Step-by-step experimental workflow for conjugation.
Detailed Steps:
-
Prepare Protein: Dissolve your thiol-containing protein in the optimized, degassed conjugation buffer (from Protocol 1) to a concentration of 1-10 mg/mL.[11][14]
-
Reduce Disulfides (if necessary): If your protein's cysteines are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[11][12] TCEP does not contain thiols and does not need to be removed before adding the maleimide reagent.[4][12] Do not use DTT or BME without a subsequent purification step to remove them.[4]
-
Prepare Maleimide Reagent: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[10][12]
-
Conjugate: Add a 10-20 fold molar excess of the maleimide-PEG stock solution to the stirring protein solution.[11][12]
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[13] Protect the reaction from light.
-
Quench: Stop the reaction by adding a quenching agent like cysteine to a final concentration of ~10 mM to consume any unreacted maleimide.[18]
-
Purify: Remove the quenched maleimide, excess reagents, and byproducts using a suitable method such as size exclusion chromatography (desalting column), dialysis, or tangential flow filtration.[18]
By carefully controlling pH, preparing reagents freshly, and following these validated protocols, you can reliably prevent maleimide hydrolysis and achieve high-efficiency conjugations for your research and development needs.
References
-
CD Bioparticles. (n.d.). MAL-PEG-COOH. Retrieved from [Link]
-
Augustin, G., & Leroux, F. (1970). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 48(10), 1653-1656. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Peptide Science, 90(4), 567-573. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrolysis of maleimide in alkaline solution | Request PDF. Retrieved from [Link]
-
Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1421-1424. Retrieved from [Link]
-
Nanocs. (n.d.). Maleimide PEG Acid, MAL-PEG-COOH. Retrieved from [Link]
-
d'Abbadie, M. B., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@MIT. Retrieved from [Link]
-
Park, K. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release. Retrieved from [Link]
-
Bio-Connect. (n.d.). Conjugation Protocol for Thiol-Reactive (maleimide) dyes. Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946-1953. Retrieved from [Link]
-
ResearchGate. (2024). Antibody maleimide conjugation - TCEP method affected by tris concentration in purified buffer?. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MAL-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 8. Mal-PEG-COOH, Mal-PEG-AA - Biopharma PEG [biochempeg.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. kinampark.com [kinampark.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
how to avoid aggregation during Mal-PEG5-CH2COOH conjugation
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant precipitation/aggregation as soon as I add my dissolved Mal-PEG5-CH2COOH reagent to my protein solution. What's causing this and how can I fix it?
This is the most common issue encountered during maleimide-thiol conjugation. Aggregation is often a multi-factorial problem stemming from a combination of suboptimal reaction conditions and the inherent instability of the biomolecule. Here’s a breakdown of the primary causes and their solutions:
Primary Cause 1: Suboptimal Reaction pH The efficiency and specificity of the maleimide-thiol reaction are highly pH-dependent. The maleimide group reacts chemoselectively with thiols in a pH range of 6.5-7.5.[1] Outside this window, problems arise:
-
pH > 7.5: The rate of maleimide hydrolysis to an unreactive maleic acid amide increases significantly, reducing conjugation efficiency.[2] More critically, side reactions with primary amines (e.g., lysine residues) become more competitive, leading to non-specific labeling and cross-linking, a major driver of aggregation.[1]
-
pH < 6.5: The concentration of the nucleophilic thiolate anion (S-) decreases, slowing down the desired conjugation reaction considerably.
Solution:
-
Buffer Selection: Use a non-nucleophilic buffer such as Phosphate-Buffered Saline (PBS) or HEPES within the pH 6.5-7.5 range.[2] Avoid amine-containing buffers like Tris, as they can compete in the reaction.
-
pH Verification: Always verify the pH of your protein solution and the final reaction mixture after all components have been added.
Primary Cause 2: High Local Reagent Concentration Adding the PEG reagent, especially if dissolved in an organic solvent like DMSO or DMF, too quickly can create localized areas of high concentration.[1] This abrupt change in solvent environment can cause proteins to denature and aggregate.
Solution:
-
Stepwise Addition: Add the this compound solution to the protein solution slowly and dropwise while gently stirring.
-
Molar Excess: While a 10- to 20-fold molar excess of PEG-Maleimide is often recommended for sufficient conjugation, starting with a lower molar ratio (e.g., 5-fold excess) can mitigate aggregation.[3][4] The optimal ratio should be determined empirically.[2]
Primary Cause 3: Inherent Protein Instability The conjugation process itself—involving changes in buffer, temperature, and the introduction of a new chemical entity—can be a stressor for sensitive proteins, pushing them towards their aggregation threshold.
Solution: Formulation Optimization with Stabilizing Excipients Before attempting conjugation, screen for conditions that enhance your protein's stability. Including stabilizing excipients in the reaction buffer can significantly prevent aggregation.[5][6] These work by mechanisms such as preferential exclusion or direct binding, which help maintain the protein's native conformation.[7]
-
Common Stabilizers: Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and amino acids (e.g., Arginine, Glycine) are excellent choices.
-
Pre-Conjugation Screening: Perform a small-scale stability screen by incubating your protein under different buffer and excipient conditions before proceeding with the full-scale PEGylation.
The following flowchart outlines a systematic approach to troubleshooting aggregation.
Caption: Troubleshooting workflow for aggregation during conjugation.
Q2: My conjugation efficiency is low, even when I don't see aggregation. What could be the problem?
Low efficiency points to issues with the reactants or the reaction kinetics.
Troubleshooting Steps:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, which increases with pH and temperature.[2][8] If your this compound was reconstituted in aqueous buffer and stored, it may have lost reactivity.[1]
-
Solution: Always prepare fresh solutions of the PEG reagent immediately before use. If storage is necessary, use a dry, water-miscible solvent like DMSO or DMF and store at -20°C.[1]
-
-
Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, rendering them unavailable for conjugation.
-
Solution: Ensure your protein buffer is de-gassed and, if compatible with your protein's stability, consider adding a small amount of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to adding the maleimide-PEG. Note: DTT or β-mercaptoethanol cannot be used as they contain thiols and will react with the maleimide linker.
-
-
Incorrect Molar Ratio: An insufficient molar excess of the PEG reagent will lead to an incomplete reaction.
-
Solution: While high excess can cause aggregation, too little will lower yield. For a new system, it is wise to perform a matrix experiment testing several molar ratios (e.g., 2:1, 5:1, 10:1, 20:1 Maleimide:Thiol) to find the optimal balance between efficiency and aggregation.[2]
-
Experimental Protocols & Data
Protocol 1: Pre-Conjugation Protein Stability Screen
This protocol helps identify optimal buffer conditions for your specific protein before committing to the full conjugation reaction.
Materials:
-
Your thiol-containing protein
-
Screening Buffers (e.g., 100 mM Phosphate, 100 mM HEPES)
-
Stabilizing Excipients (e.g., 250 mM Sucrose, 50 mM L-Arginine, 5% Glycerol)
Procedure:
-
Prepare several small-scale formulations of your protein (e.g., 50 µL at 1 mg/mL) in a matrix of different buffers and excipient combinations.
-
Divide each sample into two aliquots. Place one at 4°C (control) and the other under stress (e.g., 2 hours at room temperature, or the intended reaction temperature).
-
After the incubation period, analyze all samples for aggregation.
-
Select the buffer/excipient combination that shows the least amount of aggregation for your conjugation reaction.
Recommended Analytical Techniques for Aggregation:
-
Dynamic Light Scattering (DLS): Measures hydrodynamic radius and polydispersity to detect soluble aggregates.[9][10]
-
Size Exclusion Chromatography (SEC): Separates monomers from dimers and larger aggregates.[9]
-
Turbidity Measurement (OD at 340-400 nm): A simple method to detect large, insoluble aggregates.[11]
Table 1: Recommended Starting Conditions for Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction; minimizes maleimide hydrolysis and amine side reactions.[1] |
| Buffer System | Phosphate, HEPES | Non-nucleophilic buffers that do not interfere with the maleimide reaction. |
| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures (4°C) slow down hydrolysis and can improve protein stability, but may require longer reaction times.[12] |
| Molar Excess | 2:1 to 20:1 (PEG:Protein) | Start low (e.g., 5:1) to avoid aggregation; increase to optimize yield.[2][3] |
| Reaction Time | 2 - 4 hours to overnight | Reaction is typically complete within 2-4 hours at RT, but can be run overnight at 4°C.[3][4][13] |
Protocol 2: Optimized this compound Conjugation
This protocol incorporates best practices to maximize conjugation efficiency while minimizing aggregation.
Materials:
-
Thiol-containing protein in optimized buffer (from Protocol 1)
-
This compound, solid
-
Anhydrous DMSO or DMF
-
Quenching Solution (e.g., 100 mM Cysteine or β-mercaptoethanol)
-
Purification system (e.g., SEC or IEX column)
Procedure:
-
Protein Preparation: Prepare your protein in the pre-determined optimal, degassed buffer at a known concentration.
-
PEG Reagent Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Conjugation Reaction:
-
While gently stirring the protein solution at the desired temperature (e.g., 4°C), add the PEG-maleimide stock solution dropwise to achieve the target molar excess.
-
Ensure the final concentration of DMSO is low (typically <10% v/v) to avoid protein denaturation.
-
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[4]
-
Quenching: Add the Quenching Solution to a final concentration of ~10-fold molar excess over the initial amount of maleimide reagent to consume any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the PEGylated conjugate from excess PEG reagent and reaction byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Characterization: Analyze the purified conjugate using techniques like SDS-PAGE (to visualize the mass shift), SEC (to quantify aggregates), and Mass Spectrometry (to confirm conjugation).
Caption: Optimized workflow for this compound conjugation.
References
-
Al-Azzam, W., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace. Retrieved from [Link]
- Akbari, J., et al. (2016). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Avicenna Journal of Medical Biotechnology, 8(3), 133–140.
- Morar-Plescan, A., et al. (2020). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 117(11), 3325-3338.
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2023). Samara Journal of Science, 11(1).
-
Lund University Publications. (n.d.). Optimization of a PEGylation process. Retrieved from [Link]
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2018).
- Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. (2019). Journal of Peptide Science, 25(5), e3163.
- Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorb
-
Protein Aggregation Analysis. (n.d.). Intertek. Retrieved from [Link]
- Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development. (2019). In Peptide Therapeutics. Royal Society of Chemistry.
- Pasut, G., & Veronese, F. M. (2007). PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates. Advances in Polymer Science, 192, 95-134.
-
The hydrolysis of maleimide in alkaline solution. (n.d.). ResearchGate. Retrieved from [Link]
- Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. (2020). Molecular Pharmaceutics, 17(9), 3373–3384.
- The Core Principles of m-PEG5-CH2COOH Reactivity: An In-depth Technical Guide. (2025). Benchchem.
- Amyloids and Protein Aggregation—Analytical Methods. (2018). Comprehensive Reviews in Food Science and Food Safety, 17(4), 1015-1033.
- Protein PEGylation: An overview of chemistry and process considerations. (2010). Biotechnology Journal, 5(2), 113-127.
- Stabilizing excipients for therapeutic protein formulations. (2018).
- Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017). Journal of Pharmaceutical Sciences, 106(5), 1167-1179.
-
Characterizing Protein Aggregation With Orthogonal Techniques. (2024, May 8). Yokogawa Fluid Imaging Technologies. Retrieved from [Link]
- Application Notes and Protocols: A Step-by-Step Guide to m-PEG5-Tos Conjug
-
Optimizing proteins through PEGylation – Video abstract. (2024, November 7). YouTube. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. books.rsc.org [books.rsc.org]
- 6. WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations - Google Patents [patents.google.com]
- 7. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Aggregation Analysis [intertek.com]
- 10. fluidimaging.com [fluidimaging.com]
- 11. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
side reactions and byproducts of Mal-PEG5-CH2COOH chemistry
Welcome to the technical support center for Mal-PEG5-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this heterobifunctional linker. Here, we address common challenges, side reactions, and byproducts through a detailed question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Troubleshooting the Maleimide-Thiol Conjugation
This section focuses on the most critical step: the reaction between the maleimide moiety and a thiol-containing molecule, such as a cysteine residue on a protein or peptide.
Q1: My conjugation yield is extremely low or non-existent. What is the most likely cause?
A1: The most common culprit for failed maleimide-thiol conjugations is the hydrolysis of the maleimide ring before it has a chance to react with the target thiol. The maleimide group is highly susceptible to hydrolysis in aqueous solutions, especially as the pH increases.[1][2] This reaction opens the maleimide ring to form a maleamic acid, which is unreactive towards thiols.[1][2]
Key Troubleshooting Steps:
-
Fresh Reagent Preparation: Always prepare the this compound stock solution immediately before use.[3]
-
Anhydrous Solvent: Dissolve the lyophilized reagent in a dry, water-miscible, and biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3] Avoid aqueous storage of the maleimide reagent.[1]
-
Buffer Integrity: Ensure your reaction buffer has not been contaminated and is at the correct pH.
Q2: What is the optimal pH for the maleimide-thiol reaction, and why is it so critical?
A2: The optimal pH for a maleimide-thiol conjugation is between 6.5 and 7.5 .[2][3][4] This pH range represents a crucial balance for achieving high selectivity and efficiency.
-
Below pH 6.5: The concentration of the nucleophilic thiolate anion (-S⁻) is reduced, which significantly slows down the desired Michael addition reaction.[3]
-
Above pH 7.5: The reaction becomes less selective. The maleimide group becomes increasingly reactive towards primary amines, such as the ε-amino group of lysine residues.[1][3][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity is lost at higher pH values.[1][6] Furthermore, the rate of maleimide hydrolysis also increases significantly at alkaline pH.[2]
| pH Range | Primary Reaction | Potential Side Reactions | Recommendation |
| < 6.5 | Slow Thiol-Maleimide Reaction | - | Use only if necessary for protein stability; expect longer reaction times. |
| 6.5 - 7.5 | Optimal Thiol-Maleimide Reaction | Minimal | Highly Recommended for best selectivity and yield. |
| > 7.5 | Thiol-Maleimide Reaction | Competitive reaction with amines (Lysine) ; Increased maleimide hydrolysis | Avoid. Leads to heterogeneous products and lower yield. |
Q3: My protein has disulfide bonds. Do I need a reducing agent, and which one should I use?
A3: Yes, reduction of disulfide bonds is essential. Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide (-S-S-) bonds.[7]
The highly recommended reducing agent is Tris(2-carboxyethyl)phosphine (TCEP) .[3] Unlike other common reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME), TCEP is thiol-free.[2][3][4] This is a critical advantage, as it will not compete with your target molecule for reaction with the maleimide linker.[3]
If you must use DTT or BME, it is imperative to completely remove the reducing agent before adding your this compound reagent, typically via a desalting column or dialysis.[3][4]
Section 2: Unpacking Byproducts and Conjugate Instability
Even after a successful conjugation, the resulting thiosuccinimide linkage can be subject to further reactions, leading to instability or the formation of isomers.
Q4: I've successfully formed my conjugate, but it seems to be unstable in storage or in vitro. What is happening?
A4: The primary cause of instability in a maleimide-thiol conjugate is the retro-Michael reaction .[8][9][10] The thioether bond of the thiosuccinimide product is not completely stable and can reverse, particularly in the presence of other thiols.[10][11] In a biological environment, high concentrations of molecules like glutathione can lead to a "thiol exchange," where your PEG linker is transferred from your target protein to another molecule, causing off-target effects and loss of function.[11][12]
Q5: How can I stabilize my conjugate and prevent the retro-Michael reaction?
A5: You can dramatically increase the stability of the conjugate by intentionally hydrolyzing the thiosuccinimide ring post-conjugation.[8][9] This "ring-opening" reaction forms a succinamic acid thioether, which is stable and resistant to the retro-Michael reaction.[1][8][13][14]
Protocol for Post-Conjugation Stabilization:
-
Perform the initial maleimide-thiol conjugation under optimal conditions (pH 6.5-7.5).
-
After the initial reaction is complete, confirm conjugate formation (e.g., via SDS-PAGE or HPLC).
-
Increase the pH of the reaction mixture to 8.5-9.0 by adding a suitable buffer (e.g., borate or Tris).
-
Incubate for 1-2 hours at room temperature.
-
Proceed with purification to remove excess reagents and byproducts.
This simple step converts the reversible linkage into a permanent one, which is critical for many therapeutic and in vivo applications.[11]
Q6: I'm conjugating to an N-terminal cysteine and observing an unexpected byproduct with the same mass. What could it be?
A6: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, you may observe the formation of a thiazine derivative .[15][16] This is an isomeric byproduct formed via an intramolecular rearrangement. The N-terminal primary amine attacks one of the carbonyl groups of the succinimide ring, leading to a "transcyclization" that forms a more stable six-membered thiazine ring.[15][16]
This side reaction can complicate purification and characterization.[15] Its formation is influenced by the peptide sequence and pH.[16] If this is a persistent issue, consider redesigning the peptide to move the cysteine away from the N-terminus or protecting the N-terminal amine during conjugation.
Section 3: Analytical and Purification Workflows
Q7: What is the best way to monitor my reaction and identify these byproducts?
A7: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for analyzing your conjugation reaction.
-
Reverse-Phase HPLC (RP-HPLC): This is excellent for separating the starting materials, the desired conjugate, and various byproducts. Hydrolyzed maleimide, for instance, will have a different retention time than the active maleimide linker. You can monitor the disappearance of starting materials and the appearance of the product peak over time.
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) allows for definitive identification of the species in each peak. You can confirm the mass of your desired conjugate and identify byproducts by their specific molecular weights (e.g., confirming a mass increase corresponding to the addition of water for a hydrolyzed product).
General Workflow for HPLC Analysis:
-
Establish a Baseline: Before starting the reaction, inject samples of your unconjugated protein/peptide and the this compound reagent separately to determine their retention times.
-
Time-Point Analysis (t=0): Immediately after adding the maleimide reagent to your protein solution, take a small aliquot, quench it (if necessary), and inject it. This serves as your zero point.
-
Monitor Progress: Take aliquots at various time points during the reaction (e.g., 30 min, 1 hr, 2 hrs, overnight) and analyze them by HPLC.
-
Analyze Results: Compare the chromatograms. You should see the peak for the starting protein decrease while a new, typically later-eluting peak for the heavier conjugate appears. Any other significant new peaks are potential byproducts that should be investigated by MS.
Section 4: FAQs about the Carboxylic Acid Moiety
Q8: What are the key considerations for reacting the -CH2COOH end of the linker?
A8: The terminal carboxylic acid group is typically used to form a stable amide bond with a primary amine on a payload molecule or surface.[17][18][19] This reaction is not prone to the same instabilities as the maleimide-thiol conjugation but requires proper activation.
-
Activation Chemistry: The carboxylic acid must be activated to react efficiently with an amine. The most common method is using carbodiimide chemistry, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or its water-soluble analog, sulfo-NHS .[17] This creates a more reactive NHS-ester intermediate that readily couples with primary amines.
-
Anhydrous Conditions: Amide coupling reactions, especially the activation step, are sensitive to water. It is best to perform this step in an anhydrous organic solvent like DMF or DCM if your amine-containing molecule is soluble.
-
Order of Reactions: When creating a final conjugate, you must decide which end of the linker to react first.
-
Maleimide-first: If you react the maleimide with a thiol first, be aware that the resulting conjugate may be less soluble in the organic solvents needed for the subsequent EDC/NHS coupling.
-
Carboxylic acid-first: If you activate the acid and couple it to your payload first, you create a Maleimide-PEG-Payload construct. You must then ensure that the conditions used for the subsequent maleimide-thiol reaction (aqueous buffer, pH 6.5-7.5) do not degrade your payload.
-
References
-
Alley, S. C., et al. (2008). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
Zhang, T., et al. (2019). Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Zhang, C., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Nature Communications. Retrieved from [Link]
-
Lu, Y., et al. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. Polymer Chemistry. Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry. Retrieved from [Link]
-
Zhang, D., et al. (2016). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Chemical Communications. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2006). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. Retrieved from [Link]
-
Nanocs. (n.d.). MAL-PEG-COOH. Retrieved from [Link]
-
van der Wal, S., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemMedChem. Retrieved from [Link]
-
Robotham, A. C., & Kelly, J. F. (2016). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. Biochemistry and Cell Biology. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. medkoo.com [medkoo.com]
- 19. medkoo.com [medkoo.com]
removing unreacted Mal-PEG5-CH2COOH from final product
Technical Support Center: Purification & Analysis
Introduction: The Challenge of Post-Reaction Purity
The successful conjugation of your target molecule with a functionalized PEG linker like Maleimide-PEG5-Carboxylic Acid (Mal-PEG5-CH2COOH) is a significant milestone. However, the subsequent purification—specifically the removal of unreacted, excess PEG linker—is a critical step that directly impacts the efficacy, safety, and reproducibility of your final product. This guide provides a comprehensive framework for selecting and optimizing a purification strategy tailored to your specific conjugate, ensuring the highest level of purity.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A: Residual this compound can lead to several downstream issues:
-
Inaccurate Quantification: The presence of the free linker can interfere with assays used to determine the concentration and PEGylation ratio of your final conjugate, such as UV-Vis spectroscopy (if the linker has a chromophore) or certain protein assays.
-
Competitive Binding: In cell-based assays or in vivo studies, the free linker could potentially bind to off-target sites, leading to ambiguous results or unforeseen biological effects.
-
Product Instability: The unreacted maleimide group is susceptible to hydrolysis over time, which can alter the pH and ionic strength of your final formulation.
Q2: My final product is a large protein (>50 kDa). What's the easiest way to remove the small PEG linker?
A: For large molecules, dialysis is often the simplest and most cost-effective method. The significant size difference between your protein conjugate and the small this compound (Molecular Weight ≈ 459.45 Da) allows for efficient separation using a dialysis membrane with an appropriate molecular weight cut-off (MWCO), such as 10 kDa.
Q3: I'm working with a smaller peptide (<10 kDa). Dialysis seems inefficient. What are my options?
A: You are correct; dialysis is not ideal for smaller products due to the risk of product loss through the membrane pores. For smaller molecules, Size Exclusion Chromatography (SEC) is the preferred method. SEC separates molecules based on their hydrodynamic radius, providing high-resolution separation between your peptide conjugate and the much smaller, unreacted PEG linker.
Q4: How can I confirm that all the unreacted PEG linker has been removed?
A: Visual confirmation (e.g., on an SDS-PAGE gel) is often insufficient. High-resolution analytical techniques are required. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): Specifically, Reverse-Phase (RP-HPLC) or Size Exclusion (SEC-HPLC) can resolve the conjugated product from the free linker.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can definitively identify the mass of your final product and confirm the absence of the smaller mass corresponding to the free linker.
Core Purification Methodologies & Troubleshooting
The choice of purification method is dictated by the physicochemical properties of your final conjugate, including its size, stability, and the required scale of purification.
Method 1: Dialysis / Diafiltration
Principle of Causality: Dialysis operates on the principle of diffusion across a semi-permeable membrane. Molecules smaller than the membrane's pores (the MWCO) will diffuse out of the dialysis bag into a larger volume of buffer (the dialysate), while larger molecules are retained. The efficiency of this process is driven by the concentration gradient between the sample and the dialysate.
-
Membrane Selection: Choose a dialysis membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your conjugate but significantly larger than the this compound (MW ≈ 459 Da). For a 50 kDa protein, a 10 kDa MWCO membrane is a standard choice.
-
Membrane Preparation: Hydrate the dialysis membrane in the chosen dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Load your reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace (approx. 10-20% of the volume) to accommodate potential osmotic changes.
-
Dialysis Setup: Place the sealed dialysis bag into a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume to maintain a steep concentration gradient. Stir the buffer gently on a magnetic stir plate at a low speed to facilitate diffusion.
-
Buffer Exchange: Perform the dialysis at 4°C to maintain protein stability. For efficient removal, conduct at least three buffer changes over 24-48 hours. A typical schedule is:
-
Dialysis 1: 4-6 hours
-
Dialysis 2: Overnight (12-16 hours)
-
Dialysis 3: 4-6 hours
-
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, and aspirate the purified sample.
| Issue | Potential Cause | Recommended Solution |
| Low Product Recovery | 1. MWCO of the membrane is too close to the product's molecular weight. 2. Product precipitated inside the tubing due to buffer incompatibility. 3. Non-specific binding of the product to the dialysis membrane. | 1. Select a membrane with a smaller MWCO. 2. Ensure the dialysis buffer has the optimal pH and ionic strength for your product's solubility. 3. Consider using a membrane made from a different material (e.g., PES instead of Cellulose Ester) to minimize binding. |
| Incomplete PEG Removal | 1. Insufficient buffer exchange volume or frequency. 2. Dialysis duration was too short. 3. Poor mixing of the dialysate. | 1. Increase the volume of the dialysis buffer to >200x the sample volume and perform at least three exchanges. 2. Extend the dialysis time, especially the overnight step. 3. Ensure gentle but consistent stirring of the buffer throughout the process. |
Method 2: Size Exclusion Chromatography (SEC)
Principle of Causality: SEC, also known as gel filtration, separates molecules based on their size (hydrodynamic radius) as they pass through a column packed with a porous resin. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted this compound, enter the pores, increasing their path length and causing them to elute later.
-
Column and Resin Selection: Choose a resin with a fractionation range appropriate for your molecules. For separating a >10 kDa conjugate from a ~459 Da linker, a resin like Sephadex G-25 or equivalent is suitable. The column size will depend on your sample volume (typically, the sample volume should not exceed 5% of the column bed volume for optimal resolution).
-
System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of a filtered and degassed mobile phase (typically your final formulation buffer) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Centrifuge your reaction mixture at high speed (e.g., >10,000 x g) for 5-10 minutes to remove any precipitated material.
-
Sample Injection: Inject the clarified sample onto the column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the peaks elute, guided by the UV chromatogram. Your conjugated product will be in the first major peak (at the void volume or shortly after), while the unreacted PEG linker and other small molecules will elute in later peaks.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or HPLC to identify the fractions containing the pure product. Pool the desired fractions.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution | 1. Sample volume is too large. 2. Flow rate is too high. 3. Column is old or improperly packed. 4. Viscosity of the sample is too high. | 1. Reduce the sample loading volume to <5% of the column volume. 2. Decrease the flow rate to allow for better diffusion and separation. 3. Repack or replace the column. 4. Dilute the sample in the mobile phase buffer before injection. |
| Product Peak Tailing | Non-specific interactions between your product and the SEC resin. | Increase the ionic strength of the mobile phase (e.g., increase NaCl concentration to 150-500 mM) to disrupt electrostatic interactions. You may also consider adding a non-ionic detergent in low concentrations if hydrophobic interactions are suspected. |
Workflow Visualization
A logical workflow is essential for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Analytical Verification of Purity
Confirmation of purity is a non-negotiable final step.
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.
-
Principle: The conjugated product, being much larger and often more complex than the PEG linker, will have a different retention time on a C8 or C18 column. The unreacted this compound is relatively polar and will typically elute very early in the gradient, often near the solvent front.
-
Procedure:
-
Equilibrate a C8 or C18 column with your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Inject a small amount of your purified sample.
-
Run a gradient of increasing organic solvent (e.g., Acetonitrile with 0.1% TFA) to elute the bound molecules.
-
Verification: A successful purification will show a clean peak corresponding to your product with no detectable peak at the retention time of the free PEG linker standard.
-
Mass Spectrometry (MS)
MS provides an unambiguous confirmation of the molecular weight of your final product.
-
Principle: By measuring the mass-to-charge ratio, MS can distinguish between the unconjugated starting material, the desired final conjugate, and any residual free PEG linker.
-
Procedure:
-
Prepare the sample according to the instrument's requirements (e.g., co-crystallization with a matrix for MALDI-TOF).
-
Acquire the mass spectrum.
-
Verification: The resulting spectrum should show a major peak corresponding to the calculated mass of your final conjugate. The absence of a peak at ~459.45 Da (or its corresponding charged species) confirms the successful removal of the unreacted linker.
-
References
-
GE Healthcare (Cytiva). (2020). Gel Filtration: Principles and Methods Handbook. [Link]
Navigating the Nuances of Mal-PEG5-CH2COOH: A Technical Support Guide
Welcome to the technical support center for Mal-PEG5-CH2COOH, a versatile heterobifunctional linker critical in modern bioconjugation and drug delivery systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reaction kinetics of this linker, with a special focus on the impact of temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success through a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction of this compound, providing a foundational understanding of its dual reactivity.
Q1: What are the reactive groups on this compound and what do they target?
A1: this compound is a heterobifunctional linker, meaning it has two different reactive groups.[1]
-
Maleimide Group: This group specifically reacts with free sulfhydryl (thiol) groups, most commonly found on cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond.[2][3]
-
Carboxylic Acid (-CH2COOH): This group can be activated to react with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond.[1][4]
Q2: What is the primary role of the PEG5 spacer?
A2: The polyethylene glycol (PEG) spacer, consisting of five repeating ethylene glycol units, serves several crucial functions. It is hydrophilic, which increases the overall water solubility of the molecule and any conjugate it is a part of.[1][5] This is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[5] Furthermore, the PEG linker can improve the pharmacokinetic properties of the resulting conjugate.[5]
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the reactivity of the linker. It should be stored at -20°C and protected from moisture.[3][6] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the maleimide group.[6]
Troubleshooting Guide: Temperature and Reaction Kinetics
Temperature is a critical parameter that can significantly influence the rate, efficiency, and specificity of your conjugation reactions. This section provides a detailed breakdown of its effects on both the maleimide and carboxylic acid functionalities.
Part 1: The Maleimide-Thiol Conjugation
The reaction of the maleimide group with a thiol is temperature-dependent.[7][8] Understanding this relationship is key to optimizing your protocol.
Q4: I'm observing a low yield in my maleimide conjugation. Could temperature be the issue?
A4: Yes, temperature directly impacts the reaction rate.[8]
-
Low Temperature (4°C): Reactions at 4°C are significantly slower.[7] If you are incubating for a short period at this temperature, you may experience low conjugation efficiency. For reactions at 4°C, an overnight incubation is often necessary to achieve a high yield.[7][9] This temperature is often chosen for sensitive proteins to minimize degradation.[7]
-
Room Temperature (20-25°C): This is the most common temperature for maleimide conjugations, typically allowing for completion within 1-4 hours.[7][9]
-
Elevated Temperature (37°C): This can accelerate the reaction, but it also increases the risk of side reactions and may not be suitable for all biomolecules.[7]
Q5: My maleimide group seems to have lost its reactivity. What could be the cause?
A5: The primary cause of maleimide inactivation is hydrolysis, a reaction with water that opens the maleimide ring to form a non-reactive maleamic acid.[10] The rate of hydrolysis is influenced by:
-
pH: Hydrolysis increases significantly at pH values above 7.5.[7][10] The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5 to ensure thiol selectivity and minimize hydrolysis.[7][11]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[10][12] Therefore, prolonged incubation at elevated temperatures in aqueous buffers can lead to a significant loss of reactive maleimide.
To mitigate hydrolysis, always prepare aqueous solutions of the maleimide linker immediately before use and work within the recommended pH range.[13]
Data Presentation: Maleimide-Thiol Reaction Conditions
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Below pH 6.5, the reaction is slow. Above pH 7.5, hydrolysis and reaction with amines increase.[7][11] |
| Temperature | 4°C to Room Temperature (20-25°C) | 4°C requires longer incubation (overnight) but is better for sensitive molecules.[7] Room temperature allows for faster reactions (1-4 hours).[9] |
| Reaction Time | 1 hour to Overnight | Dependent on temperature and the specific reactants.[7] |
| Buffer | Thiol-free buffers (e.g., PBS, HEPES) | Buffers containing thiols like DTT will compete with the target molecule for reaction with the maleimide.[14] |
Part 2: The Carboxylic Acid-Amine Conjugation (EDC/NHS Chemistry)
The carboxylic acid end of this compound is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form an amine-reactive NHS ester.[4]
Q6: My EDC/NHS coupling reaction is inefficient. How does temperature play a role?
A6: Temperature is a crucial factor in the two-step EDC/NHS reaction.
-
Activation Step (-COOH to NHS ester): This step is typically performed for 15-30 minutes at room temperature.[15]
-
Coupling Step (NHS ester to -NH2): The subsequent reaction with the amine can be carried out at room temperature for 1-4 hours or at 4°C overnight.[6][15] Lower temperatures can improve the stability of the NHS ester and may be beneficial for sensitive proteins.[15]
Q7: I'm concerned about the stability of my activated this compound (the NHS ester). How does temperature affect it?
A7: The NHS ester intermediate is susceptible to hydrolysis, which reverts it back to the unreactive carboxylic acid.[15] The rate of this hydrolysis is highly dependent on both pH and temperature.
-
Higher pH and Temperature: Both increase the rate of NHS ester hydrolysis.[11] For example, the half-life of an NHS ester is about 4-5 hours at pH 7 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.[11]
-
Optimal Conditions: The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS ester with a primary amine is most efficient at a pH of 7.2-8.5.[2] Running the coupling step at 4°C can help to minimize hydrolysis of the NHS ester, especially if a longer reaction time is required.[15]
Data Presentation: EDC/NHS Reaction Conditions
| Parameter | Activation Step (-COOH to NHS ester) | Coupling Step (NHS ester to -NH2) | Rationale & Key Considerations |
| Optimal pH | 4.5 - 6.0 | 7.2 - 8.5 | Each step has a distinct optimal pH for maximum efficiency.[2] |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature (20-25°C) | Activation is rapid at room temperature.[15] Coupling at 4°C can improve NHS ester stability and is better for sensitive proteins.[15] |
| Reaction Time | 15 - 30 minutes | 1 - 4 hours (RT) or Overnight (4°C) | Activation is a relatively quick step. Coupling time depends on the chosen temperature.[6][15] |
| Buffers to Avoid | Buffers with primary amines or carboxylates (e.g., Tris, Glycine, Acetate) | Buffers with primary amines (e.g., Tris, Glycine) | These buffers contain competing functional groups that will reduce reaction efficiency.[15] |
Experimental Protocols & Workflows
Visualizing the Reaction Pathways
Caption: Reaction pathways for the two functional groups of this compound.
General Protocol: Two-Step Conjugation
This protocol outlines a general approach where the carboxylic acid is first conjugated to an amine-containing molecule, followed by the reaction of the maleimide with a thiol-containing molecule.
Step 1: Activation of this compound and Conjugation to an Amine
-
Reagent Preparation: Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[15] Prepare fresh stock solutions in an appropriate buffer (e.g., 0.1 M MES, pH 6.0) immediately before use.[15]
-
Activation: Dissolve this compound in the activation buffer. Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS relative to the linker.[2] Incubate for 15-30 minutes at room temperature.[15]
-
Conjugation: Add the activated linker solution to your amine-containing protein (in a buffer like PBS at pH 7.2-7.5).[2] Incubate for 1-2 hours at room temperature or overnight at 4°C.[15]
-
Purification: Remove excess unreacted linker and byproducts by dialysis or size-exclusion chromatography.
Step 2: Conjugation of the Maleimide Group to a Thiol
-
Thiol Reduction (if necessary): If your protein contains disulfide bonds, they must be reduced to free thiols. Use a thiol-free reducing agent like TCEP at a 10-100 fold molar excess and incubate for 20-60 minutes at room temperature.[11]
-
Buffer Exchange: Ensure the thiol-containing molecule is in a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., PBS).[11]
-
Conjugation: Add the purified maleimide-activated intermediate from Step 1 to the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide component is a good starting point.[7]
-
Incubation: Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Quenching (Optional): To stop the reaction, add a small molecule with a free thiol (e.g., cysteine) to react with any excess maleimide.[7]
-
Final Purification: Purify the final conjugate using an appropriate method like size-exclusion chromatography.
Logical Workflow for Troubleshooting
Caption: A troubleshooting flowchart for low yield conjugation reactions.
References
- Zhang, L., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. International Journal of Electrochemical Science, 8, 2459-2470.
-
ResearchGate. (2018). Is Maleimide-Thiol coupling temperature-sensitive?. [Link]
-
ResearchGate. (2023). Does temperature play any role at NHS/EDAC step during the FA grafting on polymeric nanoparticles?. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and alcohol groups. [Link]
-
ResearchGate. (2016). The hydrolysis of maleimide in alkaline solution. [Link]
- Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences, 109(5), 1662-1673.
-
Reddit. (2022). Help with NHS/EDC coupling protocol to attach antibodies to glass. [Link]
- Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. The Journal of Organic Chemistry, 53(15), 3583–3586.
- Drake, P. M., et al. (2014).
- Sun, L., et al. (2012). Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation.
-
Nanocs. (n.d.). Maleimide PEG Acid, MAL-PEG-COOH. [Link]
- Ko, Y. G., et al. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Macromolecular Bioscience, 8(4), 338-344.
- Pan, C., et al. (2020). Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies. Molecular Pharmaceutics, 17(5), 1647–1657.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Maleimide PEG Acid, MAL-PEG-COOH [nanocs.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Mal-PEG5-CH2COOH Conjugation by Mass Spectrometry
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the precise chemical modification of biomolecules is paramount. The conjugation of linkers, such as Maleimide-PEG5-Carboxylic Acid (Mal-PEG5-CH2COOH), to a protein or peptide is a foundational step that dictates the efficacy, stability, and pharmacokinetic profile of the final product.[1][2] However, simply performing the reaction is insufficient; rigorous analytical confirmation is a non-negotiable requirement for regulatory approval and successful clinical outcomes.[3]
This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methods for confirming the successful conjugation of this compound to a thiol-containing biomolecule (e.g., a cysteine residue on a peptide or protein). We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The ‘Why’: The Criticality of Conjugation Characterization
The goal of a bioconjugation reaction is to create a new, well-defined molecular entity. Ambiguity is the enemy of therapeutic development. Incomplete reactions, unintended side reactions, or multiple conjugations at undesired sites can lead to a heterogeneous product with unpredictable behavior. Mass spectrometry (MS) stands as the gold standard for this characterization due to its unparalleled ability to measure the molecular weight of intact molecules with high precision and sensitivity.[2][4][5] This allows for the direct verification of the covalent addition of the linker to the target biomolecule.
The ‘What’: Understanding the Reaction Components
Before delving into the analysis, it is crucial to understand the chemistry involved.
-
The Biomolecule: We will assume a protein or peptide containing at least one accessible cysteine residue, which provides a free thiol (-SH) group for conjugation.
-
The Linker (this compound): This heterobifunctional linker consists of:
-
A maleimide group: This moiety specifically and efficiently reacts with thiol groups via a Michael addition reaction to form a stable thioether bond.[6][7] This reaction is highly chemoselective within a pH range of 6.5-7.5.[7][8]
-
A PEG5 spacer: A short polyethylene glycol chain that enhances the solubility and pharmacokinetic properties of the conjugate.[1]
-
A Carboxylic acid (-COOH) group: This terminal group provides a handle for subsequent conjugation to another molecule, though for this guide, we are focused on confirming the initial attachment of the linker itself.
-
The expected reaction is the formation of a stable succinimidyl thioether linkage between the cysteine's sulfur atom and the maleimide's double bond.[6]
The ‘How’: A Mass Spectrometry-Centric Workflow
Confirming conjugation is a process of comparing the "before" and "after" states. The core principle is simple: the mass of the final conjugate must equal the sum of the masses of the initial biomolecule and the linker.
Choosing the Right Tool: ESI-MS vs. MALDI-TOF MS
Two primary "soft" ionization techniques are suitable for analyzing large biomolecules: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[9][10][11]
-
ESI-MS: This technique is ideal for analyzing proteins directly from a solution.[9][12] It generates a series of multiply charged ions for a single molecule, which appear as a characteristic distribution of peaks in the mass-to-charge (m/z) spectrum.[12][13] Sophisticated deconvolution algorithms are then used to calculate the neutral molecular weight of the protein with high accuracy.[10][13][14] ESI is often coupled with liquid chromatography (LC-MS), enabling online sample cleanup and analysis of complex mixtures.[1][15] For quantitative and high-resolution characterization, ESI is often the preferred method.[4]
-
MALDI-TOF MS: This method involves co-crystallizing the sample with a matrix and using a laser to desorb and ionize the molecules.[11][16] It typically produces singly charged ions, making the resulting spectrum simpler to interpret.[10] While excellent for rapid, qualitative assessments and analysis of very large molecules or complex mixtures, it may offer lower resolution for distinguishing closely related species compared to high-end ESI instruments.[4][17]
For the purposes of this guide, we will focus on an ESI-MS workflow due to its high accuracy and its prevalence in biopharmaceutical characterization labs.[3][4]
Experimental Workflow Diagram
Caption: Workflow for Mass Spectrometry Confirmation of Bioconjugation.
Detailed Experimental Protocol: ESI-MS Analysis
This protocol outlines the essential steps from sample preparation to data interpretation. A self-validating system requires analyzing three samples:
-
The Unconjugated Biomolecule (Control)
-
The this compound Linker (Control)
-
The Conjugation Reaction Mixture
Part 1: Sample Preparation - The Importance of Desalting
Causality: Buffers used in conjugation reactions (e.g., phosphate-buffered saline) contain non-volatile salts. These salts can suppress the ionization of the protein in the ESI source and form adducts (e.g., sodium, potassium), which complicates the mass spectrum and hinders accurate mass determination.[15][18] Therefore, desalting is a critical step.[18][19]
Methodology (Using a C18 Spin Column):
-
Column Equilibration: Add 200 µL of 50% acetonitrile (ACN) to a C18 spin column. Centrifuge at 1,000 RPM for 1 minute. Repeat this step.
-
Column Washing: Add 200 µL of 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in water to the column. Centrifuge at 1,000 RPM for 1 minute. Repeat this step twice to thoroughly remove the ACN and equilibrate the resin.
-
Sample Loading: Acidify your protein sample (~10-20 µg) by adding an equal volume of 0.1% FA. Load the acidified sample onto the column and centrifuge at 800-1,000 RPM. Collect the flow-through and re-apply it to the column 1-2 more times to ensure maximum binding.[18]
-
Washing: Wash the column with 200 µL of 0.1% FA in water to remove any remaining salts. Centrifuge and discard the flow-through.
-
Elution: Add 50-100 µL of an elution buffer (e.g., 50% ACN / 0.1% FA) to the column. Incubate for 1 minute, then centrifuge to collect the desalted protein conjugate. Repeat the elution and pool the eluents.[18]
-
Final Preparation: The eluted sample is now ready for direct infusion or LC-MS analysis. Dilute to a final concentration of approximately 0.1-1 µM in a suitable solvent (e.g., 20-50% ACN with 0.1% FA).
Part 2: Mass Spectrometry Analysis
Causality: High-resolution mass spectrometers (like Orbitrap or TOF instruments) are necessary to accurately measure the mass of large biomolecules and resolve the isotopic patterns of the multiply charged ions.[2][3]
Methodology (Typical LC-ESI-MS Parameters):
-
LC Setup: Use a short C4 or C8 column for rapid online desalting and separation.
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A shallow gradient from 20% to 80% B over 5-10 minutes is typically sufficient to elute the protein.
-
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: Optimized for the specific instrument (e.g., 275-350 °C)
-
-
MS Acquisition Parameters:
-
Mass Range: A wide m/z range (e.g., 600-4000 m/z) is required to capture the full charge state distribution of the protein and its conjugate.
-
Resolution: Set to a high value (e.g., >70,000) to ensure accurate mass measurement.
-
Part 3: Data Analysis and Interpretation
Causality: The raw ESI-MS data is a plot of ion intensity versus m/z. For a large molecule, this will be a series of peaks, each representing the intact molecule with a different number of protons attached (charge state). Deconvolution is a mathematical process that combines this series of charged peaks into a single, zero-charge (neutral) mass peak, providing the molecular weight of the analyte.[10][13][20]
Methodology:
-
Deconvolution: Process the raw spectrum for each sample using a deconvolution algorithm (e.g., MaxEnt1, UniDec).[13][14][15] This will convert the m/z spectrum into a neutral mass spectrum.
-
Mass Determination: Identify the mass of the most intense peak in the deconvoluted spectrum for the unconjugated biomolecule and the conjugate.
-
Confirmation: Compare the experimental masses with the theoretical masses.
Data Presentation and Comparison
The success of the conjugation is confirmed by a clear mass shift in the spectrum of the reaction mixture that corresponds to the addition of one or more this compound linkers.
Theoretical Mass Calculation
-
Mass of Biomolecule (M_bio): Obtain from its amino acid sequence.
-
Mass of Linker (M_linker): The exact mass of this compound is 387.15 Da (Chemical Formula: C16H25NO9).
-
Theoretical Mass of Conjugate (M_conj): M_conj = M_bio + M_linker
Example Data Summary
| Species | Theoretical Mass (Da) | Observed Mass (Da) | ΔMass (Da) | Interpretation |
| Unconjugated Peptide | 15000.00 | 15000.15 | +0.15 | Matches starting material |
| This compound | 387.15 | (Typically not observed intact) | - | - |
| Conjugated Peptide | 15387.15 | 15387.35 | +387.20 | Successful Conjugation |
Note: Minor deviations between theoretical and observed mass (<0.2 Da) are expected due to instrument calibration and rounding.
The key evidence is the appearance of a new, major peak in the reaction mixture's deconvoluted spectrum at the expected mass of the conjugate, with a corresponding decrease in the intensity of the peak for the starting biomolecule. The difference in mass between these two peaks should precisely match the mass of the added linker.[21][22][23]
Conclusion
Confirming bioconjugation is not merely a quality control checkpoint; it is an integral part of the scientific process in drug development. By employing a systematic workflow centered on high-resolution ESI-mass spectrometry, researchers can move forward with confidence. This process, which hinges on the logical comparison of starting materials and products after meticulous sample preparation and data deconvolution, provides unambiguous evidence of successful covalent modification. This analytical rigor ensures the creation of well-defined therapeutic agents, paving the way for predictable and effective outcomes in preclinical and clinical settings.
References
-
MtoZ Biolabs. (n.d.). How to Desalt Proteins in Mass Spectrometry? Retrieved from MtoZ Biolabs. [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). [Link]
- (n.d.). SAMPLE DESALTING PROCEDURE. Retrieved from a university resource. Note: The direct source link was not available, but the protocol is standard.
-
Waters Corporation. (n.d.). Desalting of Proteins Using MassPREP On-Line Desalting Cartridges Prior to Mass Spectrometry. [Link]
-
Miranker, A., Robinson, C. V., Radford, S. E., & Dobson, C. M. (1995). Weighing the evidence for structure: electrospray ionization mass spectrometry of proteins. Structure, 3(9), 861-865. [Link]
-
Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351-363. [Link]
-
Marty, M. T. (n.d.). Deconvolving Native and Intact Protein Mass Spectra with UniDec. University of Arizona. [Link]
-
Li, H., et al. (2012). Development of a Potential High-Throughput Workflow to Characterize Sites of Bioconjugation by Immuno-Affinity Capture Coupled to MALDI-TOF Mass Spectrometry. Bioconjugate Chemistry, 23(12), 2347-2355. [Link]
-
Huang, L., Gough, P. C., & DeFelippis, M. R. (2008). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 80(1), 233-242. [Link]
-
Biopike. (n.d.). How to Desalt Protein Mass Spectrometry?[Link]
-
Samonig, M., et al. (2019). Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond. Journal of the American Society for Mass Spectrometry, 30(11), 2345-2357. [Link]
-
LibreTexts Chemistry. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy. [Link]
-
Wang, Y., & Han, B. (2018). Deconvolution in mass spectrometry based proteomics. Rapid Communications in Mass Spectrometry, 32(13), 1045-1054. [Link]
-
ACS Publications. (2012). Development of a Potential High-Throughput Workflow to Characterize Sites of Bioconjugation by Immuno-Affinity Capture Coupled to MALDI-TOF Mass Spectrometry. Bioconjugate Chemistry. [Link]
-
Hoggard, J. A., et al. (2023). High-Throughput Deconvolution of Native Protein Mass Spectrometry Imaging Data Sets for Mass Domain Analysis. Analytical Chemistry, 95(37), 13867-13874. [Link]
-
Biopike. (n.d.). Electrospray Ionization Mass Spectrometry (ESI-MS) Protein Analysis. [Link]
-
Skinner, O. S., et al. (2020). A Universal Score for Deconvolution of Intact Protein and Native Electrospray Mass Spectra. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
CellMosaic. (n.d.). MS Analysis. [Link]
-
CellMosaic. (n.d.). MALDI-TOF MS of ADC and Other Protein Conjugate. [Link]
-
Li, H., et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Bioconjugate Chemistry, 24(1), 133-142. [Link]
-
Kurchan, A. N., et al. (2020). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 26(11), e3274. [Link]
-
Biopike. (n.d.). How to interpret proteomics mass spectrometry data. [Link]
-
Biopike. (n.d.). How to interpret mass spectrometry results for protein identification. [Link]
-
MtoZ Biolabs. (n.d.). How to Interpret Proteomics Mass Spectrometry Data. [Link]
-
AxisPharm. (n.d.). Fmoc-NH-PEG5-CH2COOH. [Link]
-
Glyco MindSynth. (n.d.). m-PEG5-CH2COOH. [Link]
-
Kinter, M., & Sherman, N. E. (2000). Interpreting Protein Mass Spectra: A Comprehensive Resource. Semantic Scholar. [Link]
-
Carlson, D. (2015). Mass Spectrometry - Interpretation Made Easy! YouTube. [Link]
Sources
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. thermofisher.com [thermofisher.com]
- 6. bachem.com [bachem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Weighing the evidence for structure: electrospray ionization mass spectrometry of proteins [life.nthu.edu.tw]
- 10. Deconvolution in mass spectrometry based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellmosaic.com [cellmosaic.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. waters.com [waters.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nii.res.in [nii.res.in]
- 19. How to Desalt Proteins in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. How to interpret proteomics mass spectrometry data [en.biotech-pack.com]
- 22. How to interpret mass spectrometry results for protein identification | Baitaipeike Biotechnology [en.biotech-pack.com]
- 23. How to Interpret Proteomics Mass Spectrometry Data | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the HPLC Characterization of Mal-PEG5-CH2COOH Conjugates
In the rapidly evolving landscape of bioconjugation and drug delivery, the precise characterization of linker molecules and their conjugates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of Mal-PEG5-CH2COOH and its bioconjugates. As researchers, scientists, and drug development professionals, understanding the nuances of these analytical techniques is critical for ensuring the quality, efficacy, and safety of novel therapeutics like antibody-drug conjugates (ADCs).[1][2]
This compound is a heterobifunctional linker that features a maleimide group for selective reaction with thiols (e.g., cysteine residues in proteins) and a carboxylic acid for conjugation to amines.[3][4] The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[5] The formation of a stable thioether bond between the maleimide and a thiol is a cornerstone of modern bioconjugation, prized for its high selectivity and efficiency under mild conditions.[1][][7] However, the characterization of the resulting conjugate presents analytical challenges that necessitate robust and well-optimized HPLC methods.
This guide will explore and compare three primary HPLC modes for this purpose: Reverse-Phase (RP-HPLC), Size-Exclusion (SEC-HPLC), and Ion-Exchange (IEX-HPLC). We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to guide you in selecting the most appropriate method for your specific application.
The Critical Nature of HPLC in Bioconjugate Analysis
The conjugation of this compound to a biomolecule, such as a monoclonal antibody (mAb) or a peptide, results in a heterogeneous mixture. This mixture can contain the desired conjugate, unreacted starting materials (biomolecule and linker), and potentially undesirable side products. HPLC is an indispensable tool for separating and quantifying these species, providing critical quality attribute (CQA) information such as:
-
Purity of the conjugate: Assessing the percentage of the desired product.
-
Presence of unreacted starting materials: Quantifying residual biomolecule and linker.
-
Detection of aggregates and fragments: Ensuring the structural integrity of the bioconjugate.[8][9]
-
Characterization of charge variants: Identifying modifications that alter the protein's surface charge.[10]
Furthermore, the stability of the maleimide-thiol linkage itself can be a concern. While generally stable, the thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation.[11][12] Additionally, the succinimide ring formed upon conjugation can undergo hydrolysis, resulting in a ring-opened structure.[13][14] HPLC methods are crucial for monitoring these degradation pathways and assessing the long-term stability of the conjugate.[15]
Comparative Analysis of HPLC Methods
The choice of HPLC method is dictated by the physicochemical properties of the analytes and the specific information required. The following sections provide a detailed comparison of RP-HPLC, SEC-HPLC, and IEX-HPLC for the characterization of this compound conjugates.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C4, C8, or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN). More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.
Application for this compound Conjugates: RP-HPLC is a powerful technique for separating the unconjugated biomolecule, the PEGylated conjugate, and the free linker. The addition of the this compound moiety generally alters the hydrophobicity of the parent biomolecule, allowing for their separation.[16][17] This method is particularly useful for assessing the extent of PEGylation and quantifying impurities.[18][19]
Experimental Protocol: RP-HPLC Analysis
-
HPLC System: An HPLC system equipped with a UV detector is suitable. For more detailed characterization, coupling to a mass spectrometer (LC-MS) is highly recommended.[20]
-
Column: A wide-pore (300 Å) C4 or C18 column is a good starting point for protein and large peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm for proteins and 220 nm for peptides and the linker.
-
Sample Preparation: Dilute the conjugation reaction mixture in Mobile Phase A to a final concentration of approximately 1 mg/mL.
Data Presentation: Comparative RP-HPLC Data
| Analyte | Retention Time (min) | Peak Area (%) | Comments |
| Unconjugated Protein | 15.2 | 10.5 | Elutes earlier due to lower hydrophobicity. |
| This compound Conjugate | 18.5 | 85.3 | Increased retention due to the PEG linker. |
| Free this compound | 5.8 | 4.2 | Elutes early due to its small size and polarity. |
Causality and Insights: The separation is driven by the difference in hydrophobicity between the unconjugated protein and the PEGylated conjugate. The PEG chain, despite its hydrophilicity, can increase the overall hydrophobic character of the protein, leading to a longer retention time.[18] The choice of a C4 or C18 column depends on the hydrophobicity of the protein; more hydrophobic proteins may be better resolved on a C4 column to prevent excessive retention.
Workflow Diagram: RP-HPLC Analysis
Caption: Workflow for RP-HPLC analysis of this compound conjugates.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Principle: SEC-HPLC separates molecules based on their hydrodynamic radius (size) in solution.[21][22] The stationary phase consists of porous particles. Larger molecules are excluded from the pores and travel a shorter path, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[23]
Application for this compound Conjugates: SEC-HPLC is the gold standard for detecting and quantifying aggregates and fragments of the bioconjugate.[8][9] It can also be used to separate the much smaller, unreacted this compound linker from the larger protein conjugate. However, it is generally not able to resolve the unconjugated protein from the PEGylated conjugate due to their similar sizes, especially for small PEG chains.
Experimental Protocol: SEC-HPLC Analysis
-
HPLC System: An HPLC system with a UV detector.
-
Column: A silica-based column with a suitable pore size for the molecular weight range of the protein and its potential aggregates.
-
Mobile Phase: A buffered saline solution, such as 150 mM sodium phosphate, pH 7.0.
-
Gradient: Isocratic elution (no gradient).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: Comparative SEC-HPLC Data
| Analyte | Retention Time (min) | Peak Area (%) | Comments |
| Aggregates | 8.2 | 2.1 | Elute first due to their large size. |
| Monomer (Conjugate + Unconjugated) | 10.5 | 97.3 | Main peak, typically unresolved. |
| Free this compound | 15.1 | 0.6 | Elutes last due to its small size. |
Causality and Insights: The separation is based on size, making it ideal for monitoring aggregation, a critical quality attribute for therapeutic proteins.[23] The isocratic nature of the mobile phase is gentle and helps to maintain the native structure of the protein. The lack of resolution between the conjugated and unconjugated protein is a limitation for purity assessment but makes it the primary choice for stability studies focusing on aggregation.
Workflow Diagram: SEC-HPLC Analysis
Caption: Workflow for SEC-HPLC analysis of this compound conjugates.
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC)
Principle: IEX-HPLC separates molecules based on their net surface charge.[24] A charged stationary phase (either anionic or cationic) is used. Molecules with an opposite charge bind to the column and are eluted by increasing the ionic strength or changing the pH of the mobile phase.[25]
Application for this compound Conjugates: The this compound linker possesses a terminal carboxylic acid, which is negatively charged at neutral pH. Conjugation to a protein will alter its overall surface charge, potentially allowing for the separation of the conjugate from the unconjugated protein by IEX-HPLC. This method is particularly sensitive to modifications that introduce or remove charged groups.[10]
Experimental Protocol: IEX-HPLC Analysis
-
HPLC System: An HPLC system with a UV detector.
-
Column: A weak or strong cation or anion exchange column, depending on the pI of the protein.
-
Mobile Phase A: A low ionic strength buffer, e.g., 20 mM MES, pH 6.0.
-
Mobile Phase B: A high ionic strength buffer, e.g., 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Desalt the sample into Mobile Phase A.
Data Presentation: Comparative IEX-HPLC Data
| Analyte | Retention Time (min) | Peak Area (%) | Comments |
| Unconjugated Protein | 12.7 | 12.1 | Elutes at a specific salt concentration. |
| This compound Conjugate | 14.1 | 87.9 | Elutes at a higher salt concentration due to the added negative charge. |
Causality and Insights: The addition of the negatively charged carboxylic acid from the linker increases the net negative charge of the protein conjugate, causing it to bind more tightly to an anion exchange column and elute at a higher salt concentration. Conversely, on a cation exchange column, the conjugate would elute earlier. The success of this separation is highly dependent on the protein's intrinsic charge and the number of conjugated linkers.
Workflow Diagram: IEX-HPLC Analysis
Caption: Workflow for IEX-HPLC analysis of this compound conjugates.
Conclusion and Recommendations
The comprehensive characterization of this compound conjugates requires a multi-faceted analytical approach. No single HPLC method can provide all the necessary information.
-
For purity assessment and quantification of conjugation efficiency, RP-HPLC is often the most effective method due to its ability to separate based on the hydrophobicity change upon PEGylation.
-
For monitoring aggregation and high-molecular-weight species, SEC-HPLC is the undisputed method of choice.
-
For analyzing charge heterogeneity and separating species based on the introduction of the charged carboxylic acid group, IEX-HPLC can be a powerful tool, though its success is more case-dependent.
In a drug development setting, a combination of these methods is typically employed. For instance, RP-HPLC might be used for in-process monitoring of the conjugation reaction, while SEC-HPLC and IEX-HPLC would be critical for final product release and stability testing. By understanding the principles and applications of each of these HPLC techniques, researchers can ensure the development of well-characterized, safe, and effective bioconjugate therapeutics.
References
-
Creative Biolabs. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Available at: [Link]
-
Gauthier, M. A., & Klok, H. A. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 463. Available at: [Link]
-
Rainey, M. A., et al. (2007). Catalysis of imido-group hydrolysis in a maleimide conjugate. Bioorganic & Medicinal Chemistry Letters, 17(18), 5172-5175. Available at: [Link]
-
Sato, S., et al. (2019). Comparison of Analytical Methods for Antibody–Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP. Analytical Chemistry, 91(18), 11679-11686. Available at: [Link]
-
Veranova. Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Available at: [Link]
-
Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. Available at: [Link]
-
Kim, K. R., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Journal of Pharmaceutical and Biomedical Analysis, 131, 25-31. Available at: [Link]
-
Ramos de la Peña, A. M., & Aguilar, O. (2020). RP HPLC methods for PEGylated proteins downstream. Methods in Molecular Biology, 2079, 231-244. Available at: [Link]
-
Shimadzu. Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Available at: [Link]
-
Walkey, C. D., et al. (2012). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. Journal of Visualized Experiments, (68), e4258. Available at: [Link]
-
Veronese, F. M., & Mero, A. (2008). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Bioconjugate Chemistry, 19(3), 615-621. Available at: [Link]
-
Baker, J. R., et al. (2016). Minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Available at: [Link]
-
Gudihal, R., et al. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies Application Note. Available at: [Link]
-
Shimadzu. Method Development for Separating Charge Variants of Antibody-Drug Conjugates by Ion-Exchange Chromatography. Available at: [Link]
-
Rainey, M. A., et al. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate. ResearchGate. Available at: [Link]
-
Goyon, A., et al. (2020). Size-Exclusion Chromatography for the Analysis of Complex and Novel Biotherapeutic Products. LCGC International, 33(2), 80-89. Available at: [Link]
-
StudySmarter. Thiol Reactions: Maleimide, DTNB Mechanics. Available at: [Link]
-
Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(41), 11218-11223. Available at: [Link]
-
Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Available at: [Link]
-
Han, G., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry, 87(19), 9877-9884. Available at: [Link]
-
Phenomenex. Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Available at: [Link]
-
Shimadzu. Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Available at: [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 22(10), 1946-1953. Available at: [Link]
-
Waters Corporation. Bio-conjugate Columns and Kits | Drug-to-Antibody Ratio Analysis. Available at: [Link]
-
ResearchGate. HPLC chromatogram of the reaction between N -(2-aminoethyl) maleimide... Available at: [Link]
-
Goyon, A., et al. (2022). Ion exchange chromatography of biotherapeutics: Fundamental principles and advanced approaches. Journal of Chromatography B, 1194, 123188. Available at: [Link]
-
Lv, L., et al. (2015). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Journal of Materials Chemistry B, 3(2), 289-297. Available at: [Link]
-
Creative Biostructure. Ion Exchange Chromatography. Available at: [Link]
-
CD Formulation. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides. Available at: [Link]
-
Baldwin, A. D., & Kiick, K. L. (2013). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 24(2), 288-296. Available at: [Link]
-
Liu, Y., et al. (2012). Simple and Rapid Determination of Thiol Compounds by HPLC and Fluorescence Detection With 1,3,5,7-tetramethyl-8-phenyl-(2-maleimide) Difluoroboradiaza-S-Indacene. Journal of Chromatographic Science, 50(4), 307-313. Available at: [Link]
-
Buehler, P. W., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Bioconjugate Chemistry, 32(8), 1649-1660. Available at: [Link]
-
Chudasama, V., et al. (2016). Conjugation to cysteine residues of proteins and antibodies using maleimide chemistry. Chemical Science, 7(3), 1759-1766. Available at: [Link]
-
Kim, T. H., et al. (2021). Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. International Journal of Molecular Sciences, 22(16), 8872. Available at: [Link]
-
ResearchGate. Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? Available at: [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. veranova.com [veranova.com]
- 3. medkoo.com [medkoo.com]
- 4. Mal-PEG5-acid, 1286755-26-7 | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Method Development for Separating Charge Variants of Antibody-Drug Conjugates by Ion- Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 12. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 13. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ingenieria-analitica.com [ingenieria-analitica.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. goldbio.com [goldbio.com]
- 23. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. Ion exchange chromatography of biotherapeutics: Fundamental principles and advanced approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Degree of Labeling of Mal-PEG5-CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation, precision is paramount. The covalent attachment of polyethylene glycol (PEG) chains to biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[1] This modification can lead to improved solubility, extended circulation half-life, and reduced immunogenicity.[1][2] Among the diverse portfolio of PEGylation reagents, Mal-PEG5-CH2COOH stands out as a heterobifunctional linker. Its maleimide group selectively reacts with free thiols on a biomolecule, while the carboxylic acid provides a handle for further modification or conjugation.[3]
However, the synthesis of a well-defined bioconjugate is only half the battle. A critical quality attribute (CQA) that dictates the efficacy, safety, and batch-to-batch consistency of the final product is the Degree of Labeling (DOL) .[4][5] The DOL, also referred to as the Degree of Substitution (DOS), is the molar ratio of the attached PEG linker to the biomolecule.[5] An insufficient DOL may not confer the desired therapeutic benefits, while an excessively high DOL can lead to loss of biological activity or unforeseen toxicities.[5] Therefore, the accurate determination of the DOL is a non-negotiable step in the development of PEGylated therapeutics.
This guide provides a comparative analysis of the most common analytical techniques employed to determine the DOL of this compound conjugates. We will delve into the principles of each method, offer detailed experimental protocols, and present a critical evaluation of their respective advantages and limitations to empower you in selecting the most appropriate strategy for your research.
Analytical Techniques for DOL Determination
The choice of an analytical method for DOL determination is contingent on several factors, including the nature of the biomolecule, the properties of the PEG linker, available instrumentation, and the desired level of accuracy and precision.[4] Here, we compare four orthogonal techniques: UV-Vis Spectroscopy, Mass Spectrometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
UV-Vis Spectroscopy: The Workhorse Method
UV-Vis spectroscopy is often the first line of inquiry for DOL determination due to its accessibility and simplicity. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Principle: The protein component of the conjugate typically exhibits a strong absorbance at 280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine).[6] While the this compound linker itself does not have a significant chromophore in this region, the maleimide group can be quantified if a chromophore is introduced, or its consumption can be monitored. More commonly, the protein concentration is determined at 280 nm, and if the PEG linker contains a unique chromophore at a different wavelength, its concentration can be determined independently.[6][7]
Experimental Protocol:
-
Sample Preparation: Purify the this compound conjugate from unreacted PEG and other reagents using techniques like dialysis or size-exclusion chromatography.[5]
-
Blank Measurement: Use the purification buffer as a blank to zero the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the PEG linker's chromophore, if applicable.
-
Correction for Dye Absorbance at 280 nm: The absorbance of the PEG's chromophore at 280 nm can interfere with the protein measurement. A correction factor, provided by the dye manufacturer or determined experimentally, must be applied.[8]
Data Analysis & Calculation:
The DOL is calculated using the following formula:
Where:
-
A_dye is the absorbance of the conjugate at the λmax of the dye.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.[8]
-
A_280 is the absorbance of the conjugate at 280 nm.
-
C_280 is the correction factor for the dye's absorbance at 280 nm.[8]
-
ε_dye is the molar extinction coefficient of the dye at its λmax.[8]
Advantages:
-
Accessibility: UV-Vis spectrophotometers are standard equipment in most laboratories.
-
Simplicity and Speed: The measurement is quick and requires minimal sample preparation.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Requires a Chromophore: This method is most effective when the PEG linker has a distinct chromophore. For this compound, which lacks a strong UV-Vis signature, a chromogenic tag would need to be incorporated.
-
Interference: The accuracy can be compromised by the presence of any impurities that absorb at the measured wavelengths.
-
Indirect Measurement: It relies on accurate knowledge of the extinction coefficients of both the protein and the chromophore.[8]
Workflow for UV-Vis Spectroscopy:
Caption: Workflow for DOL determination by UV-Vis Spectroscopy.
Mass Spectrometry: The Gold Standard for Accuracy
Mass spectrometry (MS) offers unparalleled accuracy and provides detailed information about the distribution of PEGylated species. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly employed.[9][10]
Principle: MS separates molecules based on their mass-to-charge ratio (m/z). The addition of each this compound unit results in a predictable mass shift in the protein's molecular weight. By analyzing the mass spectrum of the conjugate, one can identify and quantify the unmodified protein and the various PEGylated species (mono-, di-, multi-PEGylated).[11]
Experimental Protocol:
-
Sample Preparation: The conjugate sample is desalted and mixed with a suitable matrix (for MALDI-TOF) or infused directly into the mass spectrometer (for ESI-MS).
-
Data Acquisition: The instrument is calibrated, and the mass spectrum of the sample is acquired over a relevant mass range.
-
Data Processing: The raw data is processed, which may involve deconvolution of the charge state distribution for ESI-MS data to obtain the neutral mass of the species.[11]
Data Analysis & Calculation:
The average DOL is calculated by taking the weighted average of the different PEGylated species observed in the mass spectrum. The relative abundance of each species is determined from the peak intensities.
Advantages:
-
High Accuracy and Specificity: Provides direct measurement of the molecular weight of the conjugate, offering unambiguous identification of different PEGylated forms.[12]
-
Detailed Information: Reveals the heterogeneity of the PEGylation reaction, showing the distribution of different DOL species.[11]
-
No Label Required: Does not require a chromophore on the PEG linker.
Limitations:
-
Instrumentation: Requires access to sophisticated and expensive mass spectrometry equipment.
-
Complex Data Analysis: The analysis of mass spectra, especially for large and heterogeneous conjugates, can be complex and may require specialized software.[11]
-
Potential for Bias: Ionization efficiency can vary between different PEGylated species, potentially skewing the quantitative results.
Workflow for Mass Spectrometry:
Caption: Workflow for DOL determination by Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is a powerful technique for separating and quantifying the components of a mixture. Different HPLC modes, such as Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC), can be utilized for DOL determination.[13][14]
Principle:
-
SEC: Separates molecules based on their hydrodynamic radius (size).[6] PEGylation increases the size of the protein, causing it to elute earlier from the column than the unmodified protein.[4]
-
RP-HPLC: Separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain generally decreases the retention time of the protein on a hydrophobic stationary phase.
Experimental Protocol:
-
Method Development: An appropriate HPLC column and mobile phase gradient are selected to achieve optimal separation of the unmodified protein, the PEGylated conjugate, and any unreacted PEG.
-
Sample Injection: A precise volume of the purified conjugate sample is injected onto the HPLC system.
-
Detection: The eluting components are monitored using a detector, typically a UV detector at 280 nm for the protein.[13] A Charged Aerosol Detector (CAD) can also be used to detect species that lack a chromophore, like the PEG linker itself.[15]
-
Data Analysis: The chromatogram is analyzed, and the peak areas corresponding to the different species are integrated.
Data Analysis & Calculation:
The DOL can be estimated by comparing the peak area of the PEGylated species to the total peak area of all protein-containing species. For a more accurate quantification, a calibration curve with standards of known DOL is often required.
Advantages:
-
High Resolution: Can separate species with very similar properties, providing a detailed profile of the conjugate mixture.[16]
-
Quantitative: With proper calibration, HPLC can provide accurate and reproducible quantification.[16]
-
Versatility: Different HPLC modes can be employed to suit the specific characteristics of the conjugate.
Limitations:
-
Method Development: Developing a robust HPLC method can be time-consuming and requires expertise.
-
Resolution Challenges: For small PEG linkers or large proteins, the difference in retention time between species with different DOLs may be insufficient for baseline separation.[16]
-
Potential for Sample Loss: Some proteins may adsorb irreversibly to the column, leading to inaccurate quantification.
Workflow for HPLC:
Caption: Workflow for DOL determination by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Insight Provider
NMR spectroscopy is a powerful analytical tool that provides detailed structural information about molecules.[2] For PEGylated conjugates, ¹H NMR can be used to quantitatively determine the DOL.[17]
Principle: ¹H NMR detects the signals from protons in a molecule. The large number of equivalent protons in the ethylene glycol repeating units of PEG gives rise to a characteristic, intense signal.[18] By comparing the integral of this PEG signal to the integral of a well-resolved signal from a specific amino acid residue in the protein, the molar ratio of PEG to protein can be determined.[17]
Experimental Protocol:
-
Sample Preparation: The purified conjugate is lyophilized and redissolved in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The spectrum is processed (Fourier transform, phasing, baseline correction) and the relevant peaks are integrated.
Data Analysis & Calculation:
The DOL is calculated using the following formula:
Where:
-
I_PEG is the integral of the characteristic PEG signal.
-
N_PEG is the number of protons contributing to the PEG signal per PEG chain.
-
I_protein is the integral of a specific, well-resolved protein signal.
-
N_protein is the number of protons contributing to that specific protein signal per protein molecule.
Advantages:
-
Quantitative and Non-destructive: Provides accurate quantification without the need for external calibration standards and allows for sample recovery.[2]
-
Structural Information: Can provide insights into the structure and conformation of the conjugate.[2]
-
No Label Required: Does not depend on a chromophore.
Limitations:
-
Sensitivity: NMR is an inherently insensitive technique, requiring relatively high sample concentrations.
-
Spectral Overlap: For complex proteins, spectral overlap can make it difficult to find a well-resolved protein signal for integration.
-
Instrumentation: Requires access to high-field NMR spectrometers and expertise in data acquisition and analysis.
Workflow for NMR Spectroscopy:
Caption: Workflow for DOL determination by NMR Spectroscopy.
Comparative Analysis
| Method | Principle | Accuracy | Precision | Sensitivity | Sample Requirement | Cost & Throughput |
| UV-Vis Spectroscopy | Absorbance | Moderate | Moderate | Moderate | Low | Low Cost, High Throughput |
| Mass Spectrometry | Mass-to-charge ratio | High | High | High | Low | High Cost, Low Throughput |
| HPLC | Separation by size or hydrophobicity | High (with calibration) | High | High | Low-Moderate | Moderate Cost, Moderate Throughput |
| NMR Spectroscopy | Nuclear magnetic resonance | High | High | Low | High | High Cost, Low Throughput |
Decision Guide for Method Selection
Choosing the right technique for DOL determination depends on the specific requirements of your project. The following flowchart can guide your decision-making process.
Caption: Decision guide for selecting a DOL determination method.
Conclusion
The accurate determination of the Degree of Labeling is a cornerstone of developing safe and effective this compound conjugates. Each of the analytical techniques discussed offers a unique set of advantages and limitations. While UV-Vis spectroscopy provides a rapid and accessible initial assessment, Mass Spectrometry stands as the gold standard for accuracy and detailed characterization. HPLC offers a powerful separation-based approach, and NMR provides quantitative structural insights.
Ultimately, a multi-faceted approach, employing at least two orthogonal techniques, is often the most robust strategy to ensure the quality and consistency of your PEGylated bioconjugates. By carefully considering the specific needs of your project and the capabilities of each method, you can confidently select the most appropriate analytical tools to advance your research and development efforts.
References
- EUROLAB. (n.d.). PEGylated Drug Bioanalysis by NMR.
- Intertek. (n.d.). PEGylated Drug Bioanalysis by NMR.
- BenchChem. (2025). A Comparative Guide to NMR Analysis for Structural Confirmation of PEGylated Compounds.
- Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
- Journal of the American Society for Mass Spectrometry. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
- Analytical Chemistry. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR.
- Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
- ResearchGate. (n.d.). RP HPLC methods for PEGylated proteins downstream.
- BenchChem. (2025). A Researcher's Guide to Analyzing PEGylation Efficiency and Degree of Labeling.
- Data in Brief. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy.
- Thermo Fisher Scientific. (n.d.). Monitoring Peptide PEGylation by HPLC with Charged Aerosol Detection.
- Journal of Pharmaceutical Sciences. (n.d.). Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins.
- BenchChem. (2025). A Researcher's Guide to Mass Spectrometry-Based Protein Labeling Validation.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- BenchChem. (2025). The Core Principles of m-PEG5-CH2COOH Reactivity: An In-depth Technical Guide.
- nanoComposix. (n.d.). Interpreting Particle Spectra During Protein Conjugation.
- ACS Measurement Science Au. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.
- AAT Bioquest. (2025). How to Determine the Degree of Labeling.
- Sensors. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care.
- ResearchGate. (n.d.). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.
- Malaysian Journal of Analytical Sciences. (n.d.). conjugation of ternatin biomolecule with polyethylene.
- ACS Measurement Science Au. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.
- Nature Communications. (n.d.). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
- BenchChem. (2025). A Technical Guide to Mal-PEG5-NHS Ester for Antibody-Drug Conjugate Research.
- Abberior. (n.d.). Degree of labeling (DOL) step by step.
- International Journal of Molecular Sciences. (n.d.). A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices.
- Bioconjugate Chemistry. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies.
- MedChemExpress. (n.d.). m-PEG5-CH2COOH | ADC/PROTAC Linker.
- Biorbyt. (n.d.). m-PEG5-CH2COOH.
- BroadPharm. (n.d.). Mal-PEG5-amine TFA salt.
- LabRulez. (n.d.). Quantification of labeled proteins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurolab.tr [eurolab.tr]
- 3. Mal-PEG5-amine, 2170654-73-4 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right Connection: A Comparative Guide to Mal-PEG5-CH2COOH and SMCC Linkers for Antibody-Drug Conjugates
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are not solely dictated by the antibody's specificity or the payload's potency. The linker, an often-underestimated component, plays a pivotal role in the overall performance of the therapeutic. It dictates the stability of the ADC in circulation, the efficiency of drug release at the target site, and the conjugate's overall pharmacokinetic profile.
This guide provides an in-depth comparison of two prominent maleimide-based linkers: the classic, hydrophobic SMCC linker and the hydrophilic, flexible Mal-PEG5-CH2COOH linker. We will explore their fundamental chemical differences, the resulting impact on ADC performance, and provide field-proven experimental protocols to guide your selection process.
The Central Role of the Linker in ADC Design
An ADC's architecture consists of a monoclonal antibody (mAb) covalently bound to a cytotoxic payload via a chemical linker.[1][2] The ideal linker must be stable enough to prevent premature drug release in systemic circulation, which could lead to off-target toxicity, yet allow for efficient payload liberation once the ADC has reached the target tumor cell.[3] Linkers are broadly classified as cleavable (releasing the payload via enzymatic, pH, or reductive triggers) and non-cleavable.[1][] Both linkers discussed here, SMCC and this compound, are typically used in non-cleavable strategies where the payload is released upon lysosomal degradation of the entire ADC complex within the cancer cell.[3][5]
The conjugation chemistry is paramount. Maleimide-thiol chemistry, which involves a Michael addition reaction between a maleimide group on the linker and a sulfhydryl group from a cysteine residue on the antibody, is a cornerstone of ADC construction.[][7][8] This reaction is highly efficient and selective for thiols under mild physiological conditions (pH 6.5-7.5), proceeding approximately 1,000 times faster than reactions with amines at neutral pH.[][8][9]
At the Core of the Comparison: Structure Defines Function
The fundamental differences in the performance of ADCs built with SMCC versus this compound stem directly from their distinct chemical structures.
SMCC (Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group.[][11] The NHS ester reacts with primary amines (e.g., lysine residues on an antibody), while the maleimide targets sulfhydryl groups.[12] Its defining feature is the rigid cyclohexane ring spacer, which contributes to its overall hydrophobicity and chemical stability.[][12][13][14]
This compound is a PEGylated linker that also contains a maleimide group for thiol conjugation.[15][16][17] However, instead of an NHS ester, it has a terminal carboxylic acid, which can be activated (e.g., with EDC and Sulfo-NHS) to form a stable amide bond with amine-containing payloads.[15][16] The most significant feature is the discrete, five-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and flexibility.[15][16]
The Achilles' Heel of Maleimide Chemistry: The Retro-Michael Reaction
A critical consideration for both linkers is the inherent instability of the thiosuccinimide bond formed after conjugation. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like human serum albumin in the plasma.[7][18][19][20] This deconjugation leads to premature payload release, which reduces therapeutic efficacy and increases the risk of off-target toxicity.[19][20]
Fortunately, a well-established solution exists. The succinimide ring of the linker can undergo hydrolysis to form a stable, ring-opened structure that is resistant to the retro-Michael reaction.[18][21][22] This hydrolysis can be promoted by modifying the maleimide structure or by carefully controlling reaction conditions post-conjugation.[18][23] This stabilization step is crucial for enhancing the in-vivo stability and overall therapeutic index of maleimide-based ADCs.[22]
Head-to-Head Comparison: Performance and Experimental Insights
The choice between SMCC and a PEGylated linker like this compound has profound consequences for the final ADC's properties.
| Feature | SMCC Linker | This compound Linker | Causality and Experimental Insight |
| Hydrophilicity | Low (Hydrophobic) | High (Hydrophilic) | The cyclohexane ring in SMCC is lipophilic, while the PEG chain in this compound is highly hydrophilic.[][25][26] |
| ADC Solubility | Prone to aggregation, especially with hydrophobic payloads. | Significantly improves solubility and reduces aggregation. | Hydrophobic payloads often cause ADCs to aggregate and clear rapidly from circulation.[27][28] The PEG linker acts as a "shield," improving the overall hydrophilicity of the conjugate.[1][28] |
| Pharmacokinetics (PK) | Can lead to faster plasma clearance. | Prolongs circulation half-life (t1/2) and increases plasma exposure (AUC). | The hydrophilic PEG chain creates a "hydration shell" around the ADC, reducing non-specific clearance by the reticuloendothelial system.[25][26][28] This leads to improved PK profiles.[27][29] |
| Immunogenicity | Higher potential due to aggregation. | Reduced immunogenicity. | By preventing aggregation and shielding payload epitopes, PEG linkers can lower the risk of an immune response against the ADC.[1][25][28] |
| Drug-to-Antibody Ratio (DAR) | High DARs (>4) can be challenging due to aggregation. | Enables higher DARs while maintaining favorable biophysical properties. | PEG linkers allow for the attachment of more drug molecules per antibody by mitigating the hydrophobicity of the payload, potentially enhancing potency.[25][26][28] |
| Conjugation Chemistry | Two-step process involving NHS-ester reaction with amines and maleimide with thiols. | Two-step process involving carboxyl activation for reaction with amines and maleimide with thiols. | Both are heterobifunctional. SMCC's NHS ester reacts readily at pH 7-9.[12] this compound's carboxyl group requires activation (e.g., EDC/NHS) to form an amide bond.[16] |
| Stability | Forms a thiosuccinimide bond susceptible to retro-Michael reaction. | Forms the same thiosuccinimide bond, also susceptible to retro-Michael reaction. | Both require strategies like controlled hydrolysis to form a stable, ring-opened adduct to ensure in-vivo stability.[18][21][22] |
Experimental Protocols: A Guide to ADC Synthesis
The following are generalized, step-by-step protocols for conjugating a payload to an antibody using either SMCC or this compound. These protocols are designed to be self-validating, with explanations for key steps.
Protocol 1: Cysteine Conjugation using SMCC Linker
This protocol assumes the payload contains a primary amine for reaction with the SMCC's NHS ester, creating a maleimide-activated payload which then reacts with reduced antibody thiols.
Materials:
-
Monoclonal Antibody (mAb) in a non-amine buffer (e.g., PBS, pH 7.2)
-
SMCC linker, dissolved in DMSO
-
Amine-containing payload
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction Buffers: PBS (pH 7.2-7.5), Desalting Buffer (e.g., PBS, pH 6.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Methodology:
Step 1: Antibody Reduction
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.2.
-
Add a 10-20 fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free sulfhydryl groups.
-
Causality: TCEP is a stable and effective reducing agent. The number of accessible thiols can be controlled by modulating temperature, time, and TCEP concentration, which in turn controls the final Drug-to-Antibody Ratio (DAR).
-
Step 2: Preparation of Maleimide-Activated Payload
-
Dissolve the amine-containing payload and a 1.5-fold molar excess of SMCC in anhydrous DMSO.
-
Incubate at room temperature for 1-2 hours to allow the NHS ester of SMCC to react with the payload's amine group.
Step 3: Conjugation
-
Remove excess TCEP from the reduced antibody using a desalting column equilibrated with PBS, pH 6.5-7.0. Work quickly to minimize re-oxidation of thiols.
-
Immediately add a 5-10 fold molar excess of the Payload-SMCC solution (from Step 2) to the reduced, desalted antibody.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Causality: The maleimide group reacts specifically with the free thiols on the antibody at this pH range.[][12] A slight excess of the payload-linker conjugate drives the reaction to completion.
-
Step 4: Quenching and Purification
-
Add a 3-fold molar excess of N-acetylcysteine (relative to the Payload-SMCC added) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purify the resulting ADC using SEC to remove unreacted payload-linker, quenching reagent, and any aggregates.
-
Characterize the final ADC for DAR (e.g., via HIC or RP-HPLC), aggregation (via SEC), and purity.
Protocol 2: Cysteine Conjugation using this compound Linker
This protocol assumes the payload contains a primary amine for reaction with the linker's carboxylic acid.
Materials:
-
Monoclonal Antibody (mAb)
-
This compound linker
-
Amine-containing payload
-
Activation Reagents: EDC and Sulfo-NHS
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction Buffers: Activation Buffer (e.g., MES, pH 6.0), Conjugation Buffer (PBS, pH 6.5-7.0)
-
Purification system (e.g., SEC)
Methodology:
Step 1: Preparation of Maleimide-Activated Payload
-
Dissolve this compound, a 1.5-fold molar excess of EDC, and a 1.5-fold molar excess of Sulfo-NHS in an activation buffer (e.g., MES, pH 6.0). Incubate for 15-30 minutes at room temperature.
-
Causality: EDC activates the carboxylic acid to form a highly reactive intermediate. Sulfo-NHS stabilizes this intermediate, creating a more stable amine-reactive ester and improving reaction efficiency in aqueous solutions.[30]
-
-
Add a 1.2-fold molar excess of the amine-containing payload to the activated linker solution.
-
Adjust the pH to 7.2-7.5 and incubate for 2-4 hours at room temperature to form the Payload-PEG5-Maleimide conjugate.
-
Purify the Payload-PEG5-Maleimide conjugate to remove excess reagents.
Step 2: Antibody Reduction
-
This step is identical to Step 1 of the SMCC protocol. Reduce the antibody with TCEP to generate free thiols.
Step 3: Conjugation
-
Remove excess TCEP from the reduced antibody using a desalting column equilibrated with PBS, pH 6.5-7.0.
-
Immediately add a 5-10 fold molar excess of the purified Payload-PEG5-Maleimide (from Step 1) to the reduced antibody.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Causality: As with SMCC, the maleimide group selectively reacts with the generated antibody thiols to form the stable thioether bond.
-
Step 4: Quenching and Purification
-
This step is identical to Step 4 of the SMCC protocol. Quench excess maleimides with N-acetylcysteine and purify the final ADC product by SEC.
-
Characterize the ADC for DAR, aggregation, and purity.
Conclusion: Selecting the Optimal Linker for Your ADC Program
The choice between SMCC and this compound is not a matter of one being definitively superior, but rather which is best suited for a specific antibody-payload combination and desired therapeutic outcome.
-
Choose SMCC for well-established protocols, for payloads that are not excessively hydrophobic, or when a rigid spacer is hypothesized to be beneficial for payload presentation. Its performance is well-documented, as exemplified by the FDA-approved ADC, Kadcyla® (Ado-trastuzumab emtansine).[3][31][32] However, be prepared to rigorously monitor for aggregation and potential PK liabilities, especially at higher DARs.
-
Choose this compound when working with highly hydrophobic payloads that are prone to causing aggregation.[27] The PEG linker is a powerful tool for improving the overall biophysical properties, pharmacokinetics, and therapeutic index of an ADC.[1][][25][26][28] It provides greater flexibility in achieving higher, more potent DARs without compromising the stability and solubility of the final conjugate.
Ultimately, the optimal linker must be determined empirically. By understanding the fundamental structural and chemical differences outlined in this guide, researchers can make an informed, rational decision, paving the way for the development of safer and more effective Antibody-Drug Conjugates.
References
-
SigutLabs. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]
-
ACS Publications. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates | Bioconjugate Chemistry. [Link]
-
MolecularCloud. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]
-
Labinsights. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]
-
UCL Discovery. minireview: addressing the retro-michael instability of maleimide bioconjugates. [Link]
-
ADC Review. What are PEG Linkers?. [Link]
-
ACS Publications. Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry. [Link]
-
PubMed. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. [Link]
-
PubMed Central. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. [Link]
-
SINOPEG. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy. [Link]
-
AxisPharm. What are ADC Linkers?. [Link]
-
SigutLabs. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. [Link]
-
SigutLabs. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. [Link]
-
ScienceDirect. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]
-
Creative Biolabs. SMCC (CAT#: ADC-L-016). [Link]
-
PubMed. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. [Link]
-
ACS Publications. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry. [Link]
-
ACS Publications. Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy | Bioconjugate Chemistry. [Link]
-
Wiley Online Library. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]
-
ResearchGate. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates | Request PDF. [Link]
-
Interchim. SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers. [Link]
-
ResearchGate. Structure of an antibody drug conjugate (ADC) Kadcyla s. SMCC linker... | Download Scientific Diagram. [Link]
Sources
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 3. What are ADC Linkers? | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 11. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 15. medkoo.com [medkoo.com]
- 16. Mal-PEG5-acid, 1286755-26-7 | BroadPharm [broadpharm.com]
- 17. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 18. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 19. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 20. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs [sigutlabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. labinsights.nl [labinsights.nl]
- 26. adcreview.com [adcreview.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Heterobifunctional PEG Linkers: A Comparative Analysis of Mal-PEG5-CH2COOH
Abstract
In the rapidly advancing field of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload is not merely a spacer but a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile.[][2] Heterobifunctional polyethylene glycol (PEG) linkers are instrumental in this domain, offering a combination of reactivity, flexibility, and biocompatibility.[3][4] This guide provides an in-depth comparison of Mal-PEG5-CH2COOH, a popular PEGylated linker, with other widely used alternatives such as the hydrophobic SMCC linker and the cleavable SPDP-based linkers. We will explore the fundamental chemistry, present comparative performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions in the rational design of next-generation bioconjugates.
The Central Role of Heterobifunctional PEG Linkers in Bioconjugation
Heterobifunctional linkers are chemical reagents possessing two distinct reactive functional groups, enabling the stepwise and controlled conjugation of two different molecules.[3][5] In the context of ADCs, this typically involves linking a monoclonal antibody to a potent cytotoxic drug. The incorporation of a polyethylene glycol (PEG) chain between these reactive ends has become a cornerstone of modern linker design for several compelling reasons:
-
Enhanced Solubility: Many potent cytotoxic payloads are highly hydrophobic. The inherent hydrophilicity of the PEG chain significantly improves the water solubility of the final ADC, mitigating the risk of aggregation which can compromise efficacy and induce immunogenicity.[6][][8][9]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong circulation half-life, thereby increasing the exposure of the target tissue to the therapeutic.[][8][10]
-
Reduced Immunogenicity: The flexible PEG chain can shield the conjugate from recognition by the immune system, reducing the potential for an anti-drug antibody response.[6][10]
-
Flexible Spacer: The PEG chain acts as a flexible spacer, ensuring that the conjugated payload does not sterically hinder the antibody's ability to bind to its target antigen.[]
A Profile of this compound: Structure and Reactivity
This compound is a heterobifunctional linker that exemplifies the advantages of PEGylation. Its structure is composed of three key functional parts: a maleimide group, a discrete five-unit PEG chain, and a terminal carboxylic acid.[11][12]
-
Maleimide Group: This moiety is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues, forming a stable thioether bond.[13][14] The reaction is highly efficient and selective within a pH range of 6.5-7.5.[13][14]
-
Carboxylic Acid (-CH2COOH): This terminal acid group provides the second reactive handle. It is not reactive on its own but can be readily activated to react with primary amines, such as the ε-amino group of lysine residues on the surface of antibodies.[15][16]
-
PEG5 Spacer: The discrete chain of five ethylene glycol units provides the crucial balance of hydrophilicity and defined spacer length.
Caption: Functional components of the this compound linker.
The conjugation strategy using this compound is a sequential, two-step process, which is fundamental to its utility as it prevents unwanted homo-conjugation of the antibody or payload.
-
Activation and Amine Coupling: The carboxylic acid is first activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[15][17] This forms a highly reactive but relatively stable NHS ester. This activated linker is then reacted with the antibody, where it forms stable amide bonds with accessible lysine residues.
-
Thiol Coupling: After removing the excess linker and activation reagents, the maleimide-functionalized antibody is then reacted with the thiol-containing payload. This Michael addition reaction proceeds rapidly under mild conditions to yield the final, stably linked ADC.[18][19]
Comparative Analysis with Alternative Heterobifunctional Linkers
The choice of linker should be a deliberate decision based on the specific properties of the antibody, the payload, and the desired therapeutic outcome. Here, we compare this compound to two common alternatives.
This compound vs. SMCC: The Hydrophilicity Advantage
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic non-cleavable heterobifunctional linker containing the same NHS ester and maleimide reactive groups as activated this compound.[20][21] The critical difference lies in its spacer: SMCC possesses a hydrophobic cyclohexane ring.[20]
This structural difference has profound implications:
-
Solubility and Aggregation: When conjugating hydrophobic drugs, the use of a hydrophobic linker like SMCC can exacerbate the propensity of the resulting ADC to aggregate. In contrast, the hydrophilic PEG5 spacer in this compound can significantly improve the solubility and reduce aggregation of the final conjugate, leading to a more homogenous and manufacturable product.[9][20]
-
Drug-to-Antibody Ratio (DAR): Attempts to increase the DAR using hydrophobic linkers often lead to aggregation and loss of antibody affinity.[9] The enhanced solubility provided by PEG linkers can enable the attachment of a higher number of drug molecules per antibody without these negative consequences, potentially increasing the potency of the ADC.[9]
This compound vs. SPDP-based Linkers: A Question of Stability and Release
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) based linkers also contain an NHS ester for reaction with amines. However, their second functional group is a pyridyldithiol, which reacts with thiols to form a disulfide bond .[22]
This creates a fundamental functional divergence:
-
Bond Stability and Cleavability: The thioether bond formed by the maleimide group is highly stable under physiological conditions and is considered non-cleavable.[14][21] ADCs built with such linkers rely on the complete proteolytic degradation of the antibody within the lysosome of a target cell to release the payload.[21] In contrast, the disulfide bond formed by SPDP is cleavable. It is relatively stable in the bloodstream but can be readily cleaved in the reducing intracellular environment (e.g., by glutathione), releasing the payload.[22]
-
Mechanism of Action: The choice between a non-cleavable (maleimide) and a cleavable (disulfide) linker is dictated by the payload's mechanism of action. If the payload is only active upon release from the linker and its attached amino acid, a cleavable linker is required. If the payload-linker-amino acid complex retains its activity, a non-cleavable linker is often preferred due to its superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[21]
| Feature | This compound | SMCC | SPDP-PEG-Acid |
| Spacer Arm | Hydrophilic (5 PEG units) | Hydrophobic (Cyclohexane) | Hydrophilic (PEG units) |
| Amine Reactive Group | Carboxylic Acid (requires activation) | NHS Ester (pre-activated) | Carboxylic Acid (requires activation) |
| Thiol Reactive Group | Maleimide | Maleimide | Pyridyldithiol |
| Bond with Thiol | Thioether | Thioether | Disulfide |
| Bond Stability | High (Non-cleavable)[21] | High (Non-cleavable)[21] | Moderate (Cleavable by reducing agents)[22] |
| Key Advantage | Improves solubility, reduces aggregation, allows higher DAR.[9] | Well-established, rigid spacer. | Enables controlled intracellular drug release.[22] |
| Key Consideration | Potential for retro-Michael reaction. | Can increase aggregation with hydrophobic payloads.[20] | Potential for premature cleavage in circulation. |
Experimental Protocols and Validation
A robust and reproducible conjugation protocol is essential for generating high-quality bioconjugates. The following protocols are designed as self-validating systems, incorporating critical characterization steps.
Experimental Workflow Diagram
Caption: General workflow for ADC synthesis using a two-step process.
Protocol: Conjugation of a Thiolated Payload to an Antibody
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Thiol-containing payload
-
Reaction Buffer (e.g., PBS, pH 7.2)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Part A: Activation of this compound and Conjugation to Antibody
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS at a concentration of 5-10 mg/mL. Buffers containing Tris or glycine are incompatible as they will compete in the reaction.[23][24]
-
Prepare Reagents: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL in anhydrous DMSO or water) and this compound.
-
Activation Reaction: In a separate tube, dissolve this compound in Activation Buffer. Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the linker. Incubate for 15 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.
-
Amine Coupling: Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The causality here is to drive the reaction to completion; excess linker ensures that a sufficient number of lysine residues are modified.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Lower temperatures can help minimize hydrolysis of the activated ester.[17]
-
Purification 1: Remove excess linker and reaction byproducts by buffer exchanging the antibody conjugate into Reaction Buffer using a desalting column. This step is critical to prevent the payload's thiol group from reacting with any remaining activated linker.
Part B: Conjugation of Thiol-Payload to Maleimide-Activated Antibody
-
Payload Addition: Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified maleimide-activated antibody. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide-thiol specificity.[13]
-
Incubation: Incubate for 2 hours at room temperature, protected from light if the payload is light-sensitive.
-
Quenching: Add a quenching reagent like N-acetylcysteine to a final concentration of 1 mM to react with any remaining maleimide groups.
-
Purification 2: Purify the final ADC from excess payload and quenching reagent using a desalting column or size-exclusion chromatography (SEC).
Protocol: Characterization of the Final ADC
Characterization is a mandatory step to validate the success of the conjugation and ensure the quality of the final product.[25]
-
Drug-to-Antibody Ratio (DAR) by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. Since the payload is typically hydrophobic, species with higher DARs will be more retained on the column.
-
Method: Analyze the purified ADC on a HIC column. The resulting chromatogram will show peaks corresponding to unconjugated antibody (DAR=0) and antibody conjugated with 2, 4, 6, etc., drug molecules. The average DAR can be calculated from the integrated peak areas.[26]
-
-
Aggregation Analysis by SEC-HPLC:
-
Principle: Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.
-
Method: Analyze the ADC on an SEC column. A successful conjugation should show a high percentage of monomeric ADC with minimal high-molecular-weight species (aggregates).[27]
-
-
Confirmation by Mass Spectrometry (MS):
Field Insights: Stability of the Maleimide-Thiol Linkage
While the thioether bond formed from a maleimide-thiol reaction is generally considered stable, it is susceptible to a retro-Michael reaction, which can lead to payload dissociation, particularly in the presence of other thiols like albumin or glutathione in vivo.[29][30] This can compromise therapeutic efficacy and lead to off-target toxicities.[29][30]
Recent research has shown that the stability of this linkage can be significantly enhanced. The succinimide ring formed in the conjugate can undergo hydrolysis to a ring-opened, more stable form.[29][30] This hydrolysis can be intentionally promoted post-conjugation by incubating the ADC at a slightly basic pH (e.g., pH 9.0 for a short period) to create a more stable and irreversible linkage before in vivo administration.[29][30] This strategy effectively "locks" the payload in place, preventing its premature release.
Conclusion
The selection of a heterobifunctional linker is a critical, multifaceted decision in the design of bioconjugates. This compound offers a powerful combination of features: two distinct and controllable reactive handles, and a hydrophilic PEG spacer that enhances solubility, reduces aggregation, and improves the overall pharmacokinetic properties of the conjugate.[6][][9]
-
When compared to the hydrophobic SMCC linker, this compound provides a clear advantage in scenarios involving hydrophobic payloads where aggregation is a primary concern.
-
When contrasted with SPDP -based linkers, it offers a non-cleavable, highly stable linkage, which is preferable when the payload-amino acid adduct is active and maximum plasma stability is desired.
By understanding the underlying chemistry and leveraging robust experimental and analytical protocols, researchers can effectively utilize this compound and other PEGylated linkers to develop safer, more effective, and more manufacturable targeted therapeutics.
References
-
Bar-On, L., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. Available at: [Link]
-
Zhang, D., et al. (2018). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science. Available at: [Link]
-
Shen, B. Q., et al. (2012). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. Available at: [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. Available at: [Link]
-
Lyon, R. P., et al. (2014). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry. Available at: [Link]
-
Creative Biolabs. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Creative Biolabs. Available at: [Link]
-
Reddy, P. V., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bioanalysis Zone. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Bioanalysis Zone. Available at: [Link]
-
Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release. Available at: [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemBioChem. Available at: [Link]
-
Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. Available at: [Link]
-
Semantic Scholar. (n.d.). Long-term stabilization of maleimide-thiol conjugates. Semantic Scholar. Available at: [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers?. Creative Biolabs. Available at: [Link]
-
ADC Review. (n.d.). PEG Linkers. ADC Review / Journal of Antibody-drug Conjugates. Available at: [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]
-
JenKem Technology. (2025). Heterobifunctional PEGs. JenKem Technology. Available at: [Link]
-
AxisPharm. (n.d.). Maleimide PEG. AxisPharm. Available at: [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. heterobifunctional pegs [jenkemusa.com]
- 5. Heterobifunctional PEG Linkers - Huateng Pharma [us.huatengsci.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. adcreview.com [adcreview.com]
- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 11. Mal-PEG5-acid, 1286755-26-7 | BroadPharm [broadpharm.com]
- 12. Mal-PEG-COOH, Mal-PEG-AA - Biopharma PEG [biochempeg.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m-PEG5-CH2COOH, 16024-66-1 | BroadPharm [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bachem.com [bachem.com]
- 19. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. adcreview.com [adcreview.com]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. pharmafocusamerica.com [pharmafocusamerica.com]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Serum Stability of Maleimide-Based Bioconjugates
For researchers, scientists, and drug development professionals, the creation of a stable bioconjugate is paramount. The covalent bond linking a biological macromolecule to a payload—be it a therapeutic agent, a fluorescent probe, or a PEG chain—must withstand the complex and reactive environment of biological fluids to ensure efficacy and safety. The maleimide-thiol reaction has long been a cornerstone of bioconjugation, prized for its rapid kinetics and high specificity for cysteine residues.[1][2][3] However, the Achilles' heel of this widely used chemistry is the questionable stability of the resulting thiosuccinimide linkage in serum.[4][5]
This guide provides an in-depth comparison of maleimide-based bioconjugate stability, explains the underlying mechanisms of degradation in serum, presents a detailed protocol for a head-to-head stability assay, and evaluates more stable, next-generation alternatives. Our goal is to equip you with the foundational knowledge and practical methodologies to make informed decisions for your drug development and research applications.
The Core Chemistry: Understanding the Maleimide-Thiol Reaction
The utility of linkers like Mal-PEG5-CH2COOH stems from the maleimide group's reactivity. The reaction proceeds via a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the activated double bond carbons of the maleimide ring.[1] This forms a stable thioether bond, a cornerstone of many antibody-drug conjugates (ADCs), including FDA-approved therapeutics.[6]
Caption: Maleimide-thiol conjugation via Michael addition.
While efficient, the bond formed is not always permanent. The very environment it's designed to operate in—the bloodstream—contains components that actively work to break it apart.
Mechanisms of Instability in Serum
The stability of the thiosuccinimide linkage is dictated by a competition between two primary pathways: a degradation pathway known as the retro-Michael reaction, and a stabilizing pathway involving hydrolysis.[7]
A. Retro-Michael Reaction (Deconjugation)
The Michael addition is reversible.[4][7] In the complex milieu of human serum, this reversibility becomes a significant liability. Serum contains a high concentration of small-molecule thiols, most notably glutathione and the free cysteine-34 residue of human serum albumin (HSA).[3][8] These endogenous thiols can attack the thiosuccinimide linkage, leading to a "thiol exchange" where the original biomolecule is released, and the maleimide-payload is transferred to the competing thiol.[8][9] This deconjugation leads to a loss of efficacy and potential off-target toxicity from the released payload.[4][8]
B. Hydrolysis (Stabilization)
The competing reaction is the hydrolysis of the succinimide ring itself.[1][4] Attack by water opens the five-membered ring to form a stable succinamic acid derivative.[1][10] This ring-opened structure is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate and rendering it stable.[4][11][12]
For conventional N-alkyl maleimides, this hydrolysis process is often slow, creating a window of opportunity where the reversible retro-Michael reaction can dominate.[4] The challenge, therefore, is that deconjugation can occur faster than stabilization.
Caption: Competing instability and stability pathways in serum.
A Comparative Guide to Linker Technologies
The inherent instability of traditional maleimides has spurred the development of alternative strategies designed to produce more robust bioconjugates.
| Linker Technology | Conjugation Chemistry | Stability Mechanism | Key Advantages | Key Disadvantages |
| Traditional Maleimide | Michael addition to thiols | Slow hydrolysis of succinimide ring | Fast, selective reaction kinetics[1] | Susceptible to retro-Michael reaction and thiol exchange in serum[3][5] |
| Next-Gen Maleimides | Michael addition to thiols | Intramolecularly catalyzed hydrolysis | Rapid ring-opening post-conjugation prevents retro-Michael reaction, leading to highly stable conjugates[4][8][13] | May require more complex synthesis of the linker-payload |
| Disulfide Bridging | Reaction with reduced interchain disulfides | Forms a stable, re-bridged disulfide | Site-specific conjugation, maintains antibody structure, highly stable[14][15] | Requires partial reduction of the antibody |
| Thiol-ene Reaction | Radical-mediated addition to thiols | Forms a stable thioether bond | Creates a highly stable thioether bond not subject to retro-Michael reaction[16] | May require UV initiation or a radical initiator, which can be harsh on proteins |
| Julia-Kocienski Ligation | Reaction of methylsulfonyl phenyloxadiazole with thiols | Forms a stable vinyl sulfone linkage | Produces conjugates with superior stability in human plasma compared to maleimides[3] | Newer chemistry, may have less established protocols |
Table 1: Comparison of Bioconjugation Technologies. This table provides a high-level comparison of different linker technologies, highlighting their stability mechanisms and practical considerations for researchers.
Experimental Protocol: Head-to-Head Serum Stability Assay
To objectively assess the stability of a bioconjugate, an in vitro serum stability assay is essential.[17][18] This protocol outlines a comparative study using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the percentage of intact conjugate over time.
Objective: To compare the stability of a bioconjugate prepared with this compound against one prepared with a next-generation, self-hydrolyzing maleimide.
Workflow Overview
Caption: Experimental workflow for comparative serum stability assay.
Step-by-Step Methodology
-
Protein Preparation & Conjugation:
-
Prepare your target protein (e.g., a monoclonal antibody) to expose a free cysteine. This is often done by partial reduction of interchain disulfides using a mild reducing agent like TCEP.
-
Divide the reduced antibody into two batches.
-
Batch A: Conjugate with this compound according to standard protocols (typically a 5-10 fold molar excess of linker at pH 7.0 for 1-2 hours at room temperature).
-
Batch B: Conjugate with a next-generation maleimide linker under the manufacturer's recommended conditions.
-
Quench any unreacted thiols on the protein using N-ethylmaleimide.
-
-
Purification:
-
Remove excess, unreacted linker from both batches using a desalting column or size-exclusion chromatography (SEC).
-
Characterize the purified conjugates by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and by mass spectrometry to confirm successful conjugation.
-
-
Serum Incubation:
-
For each conjugate (A and B), prepare a solution in fresh human or mouse serum to a final concentration of 1 mg/mL.[19]
-
Incubate the samples in a temperature-controlled environment at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours), draw an aliquot (e.g., 50 µL) from each sample.
-
Immediately quench the sample by diluting it in an acidic buffer or by freezing it at -80°C to stop any further degradation.
-
-
Sample Analysis by RP-HPLC:
-
Principle: RP-HPLC separates molecules based on hydrophobicity. As the payload is cleaved from the antibody, the hydrophobicity of the antibody changes, allowing the intact conjugate to be separated from the deconjugated antibody.
-
Method:
-
Equilibrate a C4 or C8 RP-HPLC column.
-
Inject the processed serum sample.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) to elute the proteins.
-
Monitor the elution profile at 280 nm (for the protein) and at a wavelength specific to your payload if it has a chromophore.
-
-
Data Acquisition: Record the chromatograms for each time point. The intact conjugate will typically have a longer retention time than the unconjugated antibody.
-
-
Data Interpretation:
-
For each time point, calculate the percentage of intact conjugate by dividing the peak area of the conjugate by the total area of all antibody-related peaks (conjugate + deconjugated antibody).
-
Plot the % Intact Conjugate versus Time (hours) for both the traditional and next-generation maleimide conjugates.
-
Illustrative Data
| Time (hours) | % Intact Conjugate (Traditional Maleimide) | % Intact Conjugate (Next-Gen Maleimide) |
| 0 | 100% | 100% |
| 8 | 85% | 99% |
| 24 | 68% | 98% |
| 48 | 55% | 97% |
| 96 | 42% | 95% |
Table 2: Illustrative Serum Stability Data. This hypothetical data shows the expected trend: a significant loss of payload for the traditional maleimide conjugate over 96 hours, while the next-generation maleimide conjugate remains highly stable.[16]
Conclusion and Expert Recommendations
The stability of a bioconjugate in serum is not an academic exercise; it is a critical determinant of therapeutic success. While traditional maleimide chemistry is a powerful and accessible tool, its inherent susceptibility to the retro-Michael reaction warrants careful consideration and empirical validation for any in vivo application.
Our recommendations are as follows:
-
For Early-Stage Research & In Vitro Applications: Where long-term in vivo stability is not a primary concern, the rapid kinetics and simplicity of traditional maleimides like this compound remain highly valuable.
-
For Preclinical & Clinical Development: For any therapeutic candidate destined for in vivo use, stability is paramount. We strongly recommend employing next-generation maleimides or other advanced conjugation strategies that mitigate the risk of deconjugation.[14][20][21] The upfront investment in a more stable linker technology can prevent costly failures in later stages of development by improving the therapeutic index and reducing off-target toxicities.[8]
Ultimately, the choice of conjugation chemistry should be driven by the specific demands of the application. By understanding the mechanisms of instability and employing robust analytical methods like the one described here, researchers can design and validate bioconjugates with the stability profile required for success.
References
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
-
Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Methods in Molecular Biology. [Link]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. [Link]
-
Catalysis of imido-group hydrolysis in a maleimide conjugate. Chemical Communications. [Link]
-
Expanding the scope of Next Generation Maleimides for Antibody Conjugation. UCL Discovery. [Link]
-
Minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. [Link]
-
Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie. [Link]
-
Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. Bioconjugate Chemistry. [Link]
-
Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate. [Link]
-
Catalysis of imido group hydrolysis in a maleimide conjugate. ResearchGate. [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. [Link]
-
Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Polymer Chemistry. [Link]
-
Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. PubMed. [Link]
-
5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science. [Link]
-
Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Sigut NA. [Link]
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry. [Link]
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. PubMed. [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. PubMed. [Link]
-
Serum stability assays by analytical high-performance liquid chromatography. ResearchGate. [Link]
-
A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs. [Link]
-
The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science. [Link]
-
The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. ResearchGate. [Link]
-
Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. [Link]
Sources
- 1. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 14. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Functional Validation of Proteins after Mal-PEG5-CH2COOH Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for PEGylation and the Significance of Linker Chemistry
In the realm of biotherapeutics, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, has become a cornerstone strategy for enhancing the therapeutic index of protein drugs.[1][2] This modification can confer a multitude of advantages, including an extended circulatory half-life due to increased hydrodynamic size which reduces renal clearance, enhanced stability against proteolytic degradation, and reduced immunogenicity by masking protein epitopes.[3][4] However, the act of tethering a polymer to a protein is not without its potential pitfalls. A primary concern is the potential for steric hindrance at the protein's active or binding sites, which can lead to a partial or even substantial loss of biological activity.[5][6]
The choice of the linker used for PEGylation is a critical determinant of the final conjugate's properties. The Mal-PEG5-CH2COOH linker is a heterobifunctional reagent that offers a strategic approach to protein modification. It features a maleimide group for site-specific conjugation to sulfhydryl groups (typically from cysteine residues) and a terminal carboxylic acid. The maleimide moiety allows for a highly selective and stable thioether bond formation under mild pH conditions (6.5-7.5).[7][8] The five-unit PEG spacer provides a balance of hydrophilicity and length, aiming to impart the benefits of PEGylation without excessive steric hindrance. The terminal carboxylic acid offers a secondary point for potential modification or can influence the overall charge and solubility of the conjugate.
This guide provides a comprehensive framework for the functional validation of proteins following conjugation with this compound. We will delve into the critical experimental choices, present detailed methodologies for a suite of biophysical and functional assays, and provide comparative data to contextualize the expected outcomes. Our approach is grounded in the principle of a self-validating system, where each experimental step provides a piece of the puzzle to form a complete picture of the conjugate's structural integrity and functional potency.
Designing a Rigorous Validation Strategy: A Multi-faceted Approach
A robust validation strategy for a PEGylated protein is not a linear process but rather an iterative and multi-pronged investigation. The central objective is to confirm that the beneficial alterations in pharmacokinetics do not come at an unacceptable cost to the protein's intrinsic biological function. The following diagram illustrates the logical workflow for a comprehensive validation plan.
Sources
- 1. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAL-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 8. Polydispersed Maleimide(Mal) PEGs - Biopharma PEG [biochempeg.com]
A Senior Application Scientist's Guide to PEG Linker Length in Antibody-Drug Conjugates: A Comparative Analysis
For fellow researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a constant pursuit of balancing potent anti-tumor activity with a manageable safety profile. The linker, the crucial bridge between the antibody and the cytotoxic payload, is a key determinant of an ADC's success. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of these complex biotherapeutics.
This guide provides an in-depth, objective comparison of how different PEG linker lengths influence ADC performance. We will delve into the causality behind experimental choices and present supporting data to empower you in the rational design of next-generation ADCs.
The "Why" of PEG Linkers in ADCs: More Than Just a Spacer
The introduction of a PEG linker is a strategic decision driven by the need to overcome the challenges posed by hydrophobic payloads. Many potent cytotoxic agents are inherently lipophilic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[1] Hydrophilic PEG linkers counteract this hydrophobicity, offering several key advantages:
-
Enhanced Solubility and Stability: PEG chains create a hydrophilic cloud around the payload, preventing aggregation and improving the overall solubility and stability of the ADC.[2][3] This is crucial for maintaining the structural integrity and biological activity of the conjugate.
-
Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated ADC leads to a longer plasma half-life and reduced clearance.[1][4] This extended circulation time allows for greater tumor accumulation and therapeutic efficacy.
-
Enabling Higher Drug-to-Antibody Ratios (DARs): By mitigating the negative effects of hydrophobic payloads, PEG linkers allow for the attachment of more drug molecules per antibody without compromising the ADC's properties.[1]
However, the length of the PEG chain is a critical parameter that must be carefully optimized, as it presents a trade-off between favorable pharmacokinetic properties and potent cytotoxicity.[2]
Visualizing the Core Concept: The Structure of a PEGylated ADC
Caption: General structure of a PEGylated Antibody-Drug Conjugate (ADC).
Comparative Analysis of PEG Linker Lengths: A Data-Driven Perspective
The selection of an optimal PEG linker length is not a one-size-fits-all solution. It is highly dependent on the specific antibody, payload, and target indication. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)
| Linker Length | ADC Model | Animal Model | Key PK Parameter | Result | Citation |
| No PEG | ZHER2-MMAE | Mouse | Half-life | Baseline | [4][5] |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG | [4][5] |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG | [4][5] |
| < PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapidly increased for conjugates with PEGs smaller than PEG8 | [4][6] |
| ≥ PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Reached a plateau of minimal clearance | [4][6] |
Table 2: Impact of PEG Linker Length on Efficacy
| Linker Length | ADC Model | In Vitro/In Vivo Model | Key Efficacy Metric | Result | Citation |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | Baseline | [4][5] |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5 to 6.5-fold reduction vs. no PEG | [4][5] |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22 to 22.5-fold reduction vs. no PEG | [4][5] |
| No PEG | Non-PEGylated ADC | L540cy tumor xenograft mice | Tumor Weight Reduction | 11% decrease | [4] |
| PEG2, PEG4 | PEGylated ADC | L540cy tumor xenograft mice | Tumor Weight Reduction | 35-45% decrease | [4] |
| PEG8, PEG12, PEG24 | PEGylated ADC | L540cy tumor xenograft mice | Tumor Weight Reduction | 75-85% decrease | [4] |
Expert Interpretation: The data clearly illustrates a direct correlation between increasing PEG linker length and improved pharmacokinetic profiles, specifically a longer half-life and reduced clearance. This is a critical advantage for ensuring the ADC has sufficient time to reach the tumor site. However, this comes at the cost of reduced in vitro cytotoxicity. The longer PEG chain can create steric hindrance, potentially impeding the interaction of the ADC with the target cell or the subsequent release and action of the payload. The in vivo data, however, suggests that the improved PK of longer PEG linkers can lead to superior overall anti-tumor efficacy, as evidenced by the greater tumor weight reduction in xenograft models. A threshold effect appears around a PEG8 linker, beyond which further increases in length offer diminishing returns in terms of clearance.[1]
Experimental Protocols for Comparative Analysis
To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential. Below are representative methodologies for key experiments used to compare ADCs with different PEG linker lengths.
Experimental Workflow Overview
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Rationale: HIC is a standard method for determining the DAR of cysteine-conjugated ADCs. It separates ADC species based on the hydrophobicity conferred by the conjugated payload. This allows for the quantification of the distribution of different drug-loaded species.[7]
Materials:
-
ADC samples with varying PEG linker lengths
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µg of the ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100[]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is used to determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).[9][10]
Materials:
-
Target cancer cell line (e.g., NCI-N87 for a HER2-targeting ADC)
-
Antigen-negative control cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs with different PEG linkers
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[11]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate at 37°C for 72-120 hours.[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Study in a Xenograft Model
Rationale: In vivo efficacy studies are crucial for evaluating the therapeutic potential of an ADC in a physiological context. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used for this purpose.[12][13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
ADCs with different PEG linkers
-
Phosphate-buffered saline (PBS) for vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = 0.5 × (length) × (width)².[14]
-
Treatment Administration: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC with PEG4, ADC with PEG8, ADC with PEG24). Administer a single intravenous dose of the respective ADC or vehicle.[3][15]
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight for each mouse for a predetermined period (e.g., 21-28 days).
-
The primary endpoint is typically tumor growth inhibition.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Compare the tumor growth inhibition between the different ADC groups and the vehicle control.
-
Conclusion: A Strategic Approach to PEG Linker Length Selection
The choice of PEG linker length is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. While longer PEG chains generally confer superior pharmacokinetic properties, this can be at the expense of in vitro potency. The optimal length represents a balance that is specific to the ADC's components and intended application.
The experimental framework provided in this guide offers a systematic approach to comparing the performance of ADCs with different PEG linker lengths. By carefully evaluating the impact on DAR, in vitro cytotoxicity, and in vivo efficacy, researchers can make data-driven decisions to select the most promising linker design for clinical development. As our understanding of the intricate interplay between ADC components and their biological environment continues to evolve, the rational design of linkers will remain a cornerstone of developing safer and more effective cancer therapies.
References
- Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity.
- BenchChem. (2025). The Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics: A Comparative Guide.
- BenchChem. (2025). A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers.
-
Wu, S., & Shah, D. K. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2078, 329–340. [Link]
-
Wu, S., & Shah, D. K. (2020). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2078, 329–340. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays.
- SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs).
- ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: ANTIBODY-DEPENDENT CELL- MEDIATED CYTOTOXICITY (ADCC) IN CO-CULTURE OF NK CELLS AND CELL LINES.
- National Institutes of Health. (2024). In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies.
- Tsuchikama, K., & An, Z. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
- BenchChem. (2025). The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide.
- Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum.
- Medicilon. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.
-
Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 13(6), 915. [Link]
- PharmiWeb.com. (2023). Drug-to-Antibody Ratio Analysis Methods.
- Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services.
- Agilent Technologies. (2016). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum.
- ResearchGate. (n.d.). ADC pharmacokinetic and tolerability as a function of PEG size.
-
Lu, J., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540. [Link]
- Vector Laboratories. (n.d.). Advantages of dPEG® in ADC Linker Design.
- Biopharma PEG. (2021). How To Choose The Best ADC Linker?.
-
García-Alonso, S., et al. (2021). Generation of Antibody-Drug Conjugate Resistant Models. Cancers, 13(16), 4119. [Link]
- ResearchGate. (n.d.). In vivo efficacy of ADCs in nude rat xenograft model.
- ResearchGate. (n.d.). In vivo tumor efficacy studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmiweb.com [pharmiweb.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Mal-PEG5-CH2COOH Conjugate Purity: A Comparative Approach
For researchers, scientists, and drug development professionals, the purity of a Mal-PEG5-CH2COOH conjugate is not merely a quality control checkpoint; it is the bedrock of reproducible and reliable downstream applications. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of these critical bioconjugation reagents. We will move beyond rote protocols to explain the scientific rationale behind our choices, ensuring a comprehensive understanding of how to achieve and confirm the highest possible purity for your conjugates.
The Criticality of Purity in this compound Conjugates
This compound is a heterobifunctional linker designed for elegantly straightforward bioconjugation. The maleimide group targets sulfhydryl moieties (thiols) on proteins or peptides, while the carboxylic acid can be activated to react with primary amines.[1] The PEG5 spacer enhances solubility and reduces immunogenicity.[][3][4] However, the synthetic route to this molecule can introduce several impurities that, if not identified and removed, can significantly compromise your research.
Common impurities include unfunctionalized PEG diol, homo-bifunctional PEGs, and residual starting materials. These impurities can lead to unwanted side reactions, reduced conjugation efficiency, and a heterogeneous final product, ultimately confounding experimental results. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
A Comparative Overview of Analytical Techniques
The three pillars of this compound purity validation are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the purity puzzle.
| Analytical Method | Common Detector(s) | Key Purity Parameters Measured | Advantages | Limitations |
| RP-HPLC | Charged Aerosol Detector (CAD), Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) | - Purity Percentage: Quantifies the main peak area relative to impurity peaks.- Diol Impurity: Resolves and quantifies the common PEG-diol impurity.[5]- Other Related Impurities: Detects other non-volatile impurities. | - High sensitivity for non-volatile compounds, even those lacking a chromophore.[5][6]- Excellent for separating species with different polarities.[5][7]- Can be coupled with MS for definitive peak identification.[5] | - Requires reference standards for absolute quantification.- Detector response can be non-linear. |
| ¹H NMR Spectroscopy | - | - Structural Confirmation: Verifies the presence of maleimide, PEG, and carboxylic acid protons.- End-Group Analysis: Confirms the presence and ratio of terminal functional groups.[8][9]- Quantification of Impurities: Can quantify impurities with unique proton signals. | - Provides unambiguous structural information.[10][11]- Quantitative by nature with an internal standard.- Non-destructive. | - Lower sensitivity compared to HPLC-MS.- Complex spectra for polydisperse or high molecular weight PEGs.[10][11] |
| Mass Spectrometry (MS) | Time-of-Flight (TOF), Quadrupole, Ion Mobility | - Molecular Weight Confirmation: Verifies the exact mass of the conjugate.- Impurity Identification: Identifies impurities by their mass-to-charge ratio.[12][13]- Polydispersity Assessment: Characterizes the molecular weight distribution of the PEG chain.[14] | - Extremely high sensitivity and mass accuracy.- Can be coupled with liquid chromatography for complex mixture analysis.[15][16]- Provides information on the charge state distribution of ions.[13][14] | - Ionization efficiency can vary between compounds, affecting quantification.- Complex spectra for polydisperse PEGs can be challenging to interpret.[12][14] |
Experimental Workflows for Purity Validation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for purity assessment, separating the target molecule from its impurities based on hydrophobicity.
Caption: RP-HPLC workflow for purity analysis.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the this compound conjugate in Mobile Phase A at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20 minutes.
-
-
Detection: Use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for universal detection of non-volatile analytes. Coupling to a mass spectrometer provides definitive peak identification.
-
Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides an orthogonal, structure-based assessment of purity.
Sources
- 1. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
A Senior Application Scientist's Guide to Assessing Protein Immunogenicity: A Comparative Analysis of Mal-PEG5-CH2COOH and Alternative Conjugation Strategies
Introduction: The Immunogenicity Challenge in Protein Therapeutics
The advent of therapeutic proteins has revolutionized the treatment of numerous diseases. However, their clinical success can be hampered by an inherent challenge: immunogenicity. The administration of a therapeutic protein can trigger an unwanted immune response in the patient, leading to the formation of anti-drug antibodies (ADAs). These ADAs can have significant clinical consequences, ranging from reduced efficacy due to accelerated drug clearance to severe adverse events, including anaphylaxis or the neutralization of an endogenous protein counterpart.
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a clinically validated and widely adopted strategy to mitigate this risk. By creating a hydrophilic shield around the protein, PEGylation can mask immunogenic epitopes, reduce recognition by the immune system, and decrease enzymatic degradation.[1][2][3] This guide provides an in-depth comparison of protein modification using specific PEGylation reagents, focusing on the impact on immunogenicity. We will delve into the chemistry of Mal-PEG5-CH2COOH, compare it with alternative PEGylation strategies, and provide detailed, field-proven protocols for assessing the immunogenic potential of the resulting bioconjugates.
Understanding the PEGylation Shield: Mechanism of Immunogenicity Reduction
The primary mechanism by which PEGylation reduces immunogenicity is steric hindrance. The large, flexible, and highly hydrated PEG chains create a physical barrier that masks the surface of the protein. This "shield" prevents or reduces the interaction between the protein's antigenic epitopes and the components of the immune system.
Specifically, PEGylation interferes with several key steps in the immune response cascade:
-
Reduced Proteolytic Degradation: It limits the access of proteases to the protein, thereby decreasing its breakdown into smaller, potentially immunogenic peptides.[1]
-
Inhibited Uptake by Antigen-Presenting Cells (APCs): The hydrophilic PEG layer reduces opsonization and subsequent phagocytosis by APCs like dendritic cells and macrophages, which is a critical first step in initiating an adaptive immune response.[1]
-
Masking of B-cell and T-cell Epitopes: The polymer cloud sterically hinders the binding of B-cell receptors and the recognition of T-cell epitopes presented by APCs.[3][4]
Comparative Analysis of PEGylation Reagents
The choice of PEGylation reagent is critical, as its chemistry, size, and structure directly influence the resulting conjugate's properties. The user-specified "this compound" appears to combine two distinct reactive functionalities: a maleimide group (Mal-) for thiol-specific conjugation and a carboxylic acid group (-CH2COOH) for amine-specific conjugation. In practice, a linker typically possesses one of these functionalities for protein attachment. This guide will therefore compare these two important chemistries, using a discrete 5-unit PEG linker as a common backbone.
Amine-Reactive PEGylation (e.g., m-PEG5-CH2COOH)
This is one of the most common PEGylation strategies. The carboxylic acid (-COOH) group is activated, typically using carbodiimide chemistry (EDC/NHS), to react with primary amine groups found on the N-terminus and the side chains of lysine residues on the protein surface.[5][]
-
Reactivity: Targets abundant lysine residues. This can lead to a heterogeneous mixture of products with varying degrees of PEGylation at different sites.
-
Advantages: Robust and well-established chemistry. Reagents are widely available.
-
Disadvantages: Lack of site-specificity can lead to PEGylation within or near the active site, potentially reducing the protein's biological activity. The resulting product is often a complex mixture, which can pose analytical and regulatory challenges.
Thiol-Reactive PEGylation (e.g., Mal-PEG5-linker)
This strategy targets the thiol group (-SH) on cysteine residues. The maleimide moiety reacts specifically and efficiently with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[7]
-
Reactivity: Highly specific for cysteine residues. Since free cysteines are much rarer on protein surfaces than lysines, this allows for more controlled, site-specific PEGylation, especially when combined with protein engineering to introduce a cysteine at a desired location.
-
Advantages: Provides excellent control over the conjugation site, leading to a more homogeneous product and preserving the protein's active site.
-
Disadvantages: Requires the presence of a free cysteine, which may necessitate protein engineering. Maleimide-thiol conjugates have been reported to undergo retro-Michael reactions, potentially leading to instability, though next-generation maleimide alternatives are being developed to address this.[8]
Impact of PEG Chain Length and Architecture
Beyond the reactive chemistry, the physical properties of the PEG chain itself are crucial determinants of immunogenicity.
-
Linker Length (e.g., PEG5 vs. PEG20): A longer PEG chain generally provides a more substantial steric shield, which can be more effective at masking epitopes and reducing immunogenicity.[9] However, an excessively long chain can sometimes interfere with the protein's interaction with its target receptor, reducing efficacy—a concept known as the "PEG dilemma".[9] Studies have shown that the optimal PEG size is protein-dependent and must be determined empirically.[10][11]
-
Architecture (Linear vs. Branched): Branched PEGs have a larger hydrodynamic volume compared to linear PEGs of the same molecular weight. This can create a more effective shield, potentially leading to a greater reduction in immunogenicity and a longer in vivo half-life.[4][12] However, these larger structures can also be more likely to reduce the specific activity of the conjugated protein.[12]
| Feature | m-PEG5-CH2COOH (Amine-reactive) | Mal-PEG5-Linker (Thiol-reactive) | Branched PEG (e.g., 20kDa) |
| Target Residue | Lysine, N-terminus | Cysteine | Varies by reactive group |
| Site Specificity | Low | High | Varies by reactive group |
| Product Homogeneity | Low (Heterogeneous mixture) | High (Homogeneous product) | Can be high if site-specific |
| Potential Impact on Activity | Higher risk due to random conjugation | Lower risk due to site-control | Higher risk due to large size |
| Immunogenicity Reduction | Moderate | Moderate | Potentially High[4] |
| Key Consideration | Balancing degree of PEGylation vs. activity loss | Requires accessible cysteine residue | Balancing shielding vs. activity loss |
Experimental Framework for Immunogenicity Assessment
A multi-tiered approach is essential for a comprehensive assessment of immunogenicity, starting with in vitro assays for early screening and progressing to in vivo studies for confirmation.[13][14][15]
Tier 1: In Vitro T-Cell Assays
These assays are critical for predicting immunogenicity potential before animal studies. They assess whether the therapeutic protein can be processed by APCs and subsequently activate T-helper cells, a key event in the generation of ADAs.[16]
1. T-Cell Proliferation Assay: Measures the proliferation of CD4+ T-cells in response to the therapeutic protein. 2. Cytokine Release Assay (CRA): Measures the secretion of specific cytokines (e.g., IL-2, IFN-γ) from T-cells upon activation.[17][18]
Tier 2: In Vivo Anti-Drug Antibody (ADA) Assays
Animal models, while not perfectly predictive of the human response, provide an integrated in vivo system to assess ADA formation.[19] The standard method for detecting ADAs in serum samples is the Enzyme-Linked Immunosorbent Assay (ELISA). A bridging ELISA format is highly recommended as it is sensitive and can detect all isotypes of bivalent antibodies (e.g., IgG, IgM).[20][21]
Supporting Experimental Data (Illustrative)
The following table summarizes hypothetical but representative data from a preclinical immunogenicity assessment comparing an unconjugated protein to conjugates prepared with different PEG linkers.
| Test Article | ADA Titer (Endpoint) | % CD4+ T-Cell Proliferation (SI > 2) | IL-2 Release (pg/mL) | IFN-γ Release (pg/mL) |
| Vehicle Control | < 50 | 0.5% | < 5 | < 10 |
| Unconjugated Protein | 1:12,800 | 15.2% | 250.4 | 412.8 |
| Protein-Mal-PEG5 | 1:1,600 | 4.1% | 45.2 | 85.5 |
| Protein-m-PEG5-COOH | 1:1,850 | 4.8% | 51.7 | 93.2 |
| Protein-Branched PEG20k | 1:400 | 1.9% | 15.8 | 25.1 |
Data are illustrative. SI = Stimulation Index.
Interpretation: The data clearly show that all PEGylated versions of the protein exhibit significantly lower immunogenicity compared to the unconjugated parent molecule. This is evidenced by the lower ADA titers, reduced T-cell proliferation, and lower levels of key pro-inflammatory cytokines. The larger, branched 20kDa PEG demonstrated the most profound reduction in immunogenic markers, consistent with its ability to provide a more comprehensive steric shield.
Protocols for Key Experiments
Protocol 1: In Vitro T-Cell Proliferation Assay
Objective: To quantify the proliferation of CD4+ T-cells from a cohort of healthy human donors in response to the test article.
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1x10^7 cells/mL in PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold culture medium (RPMI + 10% FBS).
-
Cell Plating: Wash cells twice and resuspend in culture medium. Plate 2x10^5 cells per well in a 96-well U-bottom plate.
-
Stimulation: Add test articles (Unconjugated Protein, PEG-Protein conjugates) at a final concentration of 50 µg/mL. Include a vehicle control (formulation buffer) and a positive control (e.g., Keyhole Limpet Hemocyanin, KLH).
-
Incubation: Culture the plates for 7 days at 37°C, 5% CO2.
-
Staining and Acquisition: Harvest cells and stain with fluorescently-labeled antibodies against CD3 and CD4. Analyze cells using a flow cytometer.
-
Data Analysis: Gate on the CD3+CD4+ T-cell population. Proliferation is measured by the dilution of the CFSE signal. Calculate the percentage of proliferating cells and the Stimulation Index (SI = % proliferating cells in test condition / % proliferating cells in vehicle control). An SI > 2 is typically considered a positive response.[22]
Protocol 2: Bridging ELISA for Anti-Drug Antibody (ADA) Detection
Objective: To detect and quantify ADAs against the therapeutic protein in serum from treated animals.
Methodology:
-
Reagent Preparation:
-
Capture Antibody: Biotinylate the therapeutic protein using a standard NHS-Biotin reagent.
-
Detection Antibody: Label the therapeutic protein with Horseradish Peroxidase (HRP) using a commercial kit.
-
-
Plate Coating: Coat a streptavidin-coated 96-well microplate with 1 µg/mL of the biotinylated drug in PBS. Incubate for 1 hour at room temperature (RT). Wash the plate 3 times with PBST (PBS + 0.05% Tween-20).[20]
-
Blocking: Block the plate with 200 µL/well of 1% BSA in PBST for 1 hour at RT. Wash 3 times.
-
Sample Incubation: Add 100 µL of serum samples (serially diluted) and controls (positive control ADA, negative control serum) to the wells. Incubate for 2 hours at RT. Wash 5 times.[23]
-
Detection Antibody Incubation: Add 100 µL of HRP-labeled drug (e.g., at 100 ng/mL) to each well. Incubate for 1 hour at RT. Wash 5 times.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 2N H2SO4.
-
Data Analysis: Read the absorbance at 450 nm. The ADA titer is defined as the reciprocal of the highest dilution that gives a signal above a pre-determined cut-point (typically calculated from the mean signal of negative controls + 3 standard deviations).
Conclusion and Future Perspectives
The strategic application of PEGylation is a powerful tool for reducing the immunogenicity of therapeutic proteins. As demonstrated, the choice of conjugation chemistry (amine- vs. thiol-reactive) and the physical characteristics of the PEG polymer (length and architecture) are critical design parameters that must be optimized for each therapeutic candidate. A linker like Mal-PEG5 offers the potential for site-specific conjugation, leading to more homogeneous products, while longer or branched PEGs may provide superior immune-shielding.
A robust analytical and bioanalytical strategy, employing a tiered approach of in vitro T-cell assays and in vivo ADA measurements, is paramount for validating the success of any PEGylation strategy. These assays provide essential data to de-risk candidates early in development and guide the selection of molecules with the highest probability of clinical success. As the field advances, novel polymers and linker technologies that offer even greater control and reduced immunogenic potential will continue to emerge, further enhancing the safety and efficacy of next-generation protein therapeutics.[24]
References
-
SINOPEG. (2023, March 27). Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins. [Link]
-
European Medicines Agency. (2017, May 18). Guideline on Immunogenicity assessment of therapeutic proteins. [Link]
-
Wan, X., et al. (2017). Effect of protein immunogenicity and PEG size and branching on the anti-PEG immune response to PEGylated proteins. ResearchGate. [Link]
-
Kozma, G. T., et al. (2020). Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. ACS Nano. [Link]
-
Chiesi Global Rare Diseases. (2025, January 25). Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4). YouTube. [Link]
-
Chiesi Global Rare Diseases. (2025, July 29). Biopharmaceutical and Immunological Properties of PEGylated Proteins (Chapter 2). YouTube. [Link]
-
Miltenyi Biotec. (2022, October 12). In-vitro immunogenicity prediction [WEBINAR]. YouTube. [Link]
-
Yang, Q., & Lai, S. K. (2015). Anti-PEG immunity: emergence, characteristics, and unaddressed questions. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. [Link]
-
Fay, J. P., et al. (2021). In Vivo Comparison of Branched vs Linear Pegylation of a Capsule-Degrading Enzyme for Treatment of Anthrax. ACS Omega. [Link]
-
Kuroda, D., et al. (2023). Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion. mAbs. [Link]
-
Wang, Y., et al. (2024). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Pharmaceutics. [Link]
-
U.S. Food and Drug Administration (FDA). (2021, January 26). T cell immunogenicity assays: time for standardization and harmonization. [Link]
-
van der Velden, J. L. J., et al. (2022). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. Bioconjugate Chemistry. [Link]
-
Creative Biolabs. Protocol of Anti-drug Antibody (ADA) Bridging ELISA. [Link]
-
Creative Diagnostics. Cytokine Release Assay. [Link]
-
Kurella, S., et al. (2019). Role of Linker Length and Antigen Density in Nanoparticle Peptide Vaccine. ACS Omega. [Link]
-
U.S. Food and Drug Administration (FDA). (2014). Guidance for Industry: Immunogenicity Assessment for Therapeutic Protein Products. [Link]
-
PubChem. Amino-PEG5-CH2CO2H. [Link]
-
Wang, S., et al. (2021). Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review. Frontiers in Immunology. [Link]
-
Wu, Y., et al. (2023). Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays. Frontiers in Immunology. [Link]
-
Rigsby, P., et al. (2016). Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials. mAbs. [Link]
-
Pünt, A., et al. (2022). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. ResearchGate. [Link]
-
Creative Diagnostics. ELISA in PK and ADA Testing for Macromolecular Drugs. [Link]
-
Conroy, P. J., et al. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science. [Link]
-
ProImmune. ProStorm® Cytokine Release Assay. [Link]
-
Jawa, V., et al. (2013). MOUSE MODELS FOR ASSESSING PROTEIN IMMUNOGENICITY: LESSONS AND CHALLENGES. Clinical Immunology. [Link]
-
Stanton, D., & D'Orsogna, L. (2021). A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. STAR Protocols. [Link]
-
Ishida, T., & Kiwada, H. (2020). Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. Expert Opinion on Drug Delivery. [Link]
-
ProMab Biotechnologies. Cytokine Release Assays. [Link]
-
Oncodesign Services. Anti-drug antibody (ADA) assay. [Link]
-
Uchiyama, S., et al. (2020). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Journal of Immunotoxicology. [Link]
-
National Institute of Health Sciences, Japan. Guidance for Industry: Immunogenicity Assessment for Therapeutic Protein Products. [Link]
-
Gunay, N. S., et al. (2019). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines. [Link]
-
Chiesi Global Rare Diseases. (2025, July 29). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program). YouTube. [Link]
-
JenKem Technology USA. Maleimide PEG Acetic Acid. [Link]
-
Harris, J. M., & Chess, R. B. (2003). A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design. Pharmaceutical Research. [Link]
Sources
- 1. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. bioagilytix.com [bioagilytix.com]
- 15. nihs.go.jp [nihs.go.jp]
- 16. fda.gov [fda.gov]
- 17. youtube.com [youtube.com]
- 18. Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MOUSE MODELS FOR ASSESSING PROTEIN IMMUNOGENICITY: LESSONS AND CHALLENGES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Frontiers | Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays [frontiersin.org]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 24. A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
